3-Chloro-5-nitropyridine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
3-chloro-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-1-5(8(9)10)3-7-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTXEQVAHJCPSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376555 | |
| Record name | 3-chloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22353-33-9 | |
| Record name | 3-chloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Chloro-5-nitropyridine chemical properties
An In-Depth Technical Guide to 3-Chloro-5-nitropyridine: Properties, Reactivity, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern organic synthesis. Its strategic arrangement of a chloro substituent, a nitro group, and the pyridine nitrogen atom imparts a unique electronic profile, rendering it an exceptionally versatile intermediate. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a particular focus on its utility in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] The strategic importance of nitropyridine derivatives in drug discovery is well-established, as the pyridine ring is a privileged structural motif found in numerous bioactive compounds.[3][4][5] This document will delve into the core physicochemical characteristics, explore the causality behind its reactivity in key transformations, and provide validated experimental protocols for its use.
Physicochemical and Spectroscopic Profile
The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These characteristics dictate storage, handling, and reaction conditions.
Core Properties
The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 22353-33-9 | [1][6][7][8] |
| Molecular Formula | C₅H₃ClN₂O₂ | [1][6][8] |
| Molecular Weight | 158.54 g/mol | [1][6][8] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 80-86 °C | [1][7] |
| Boiling Point | ~228-315 °C at 760 mmHg | [1][7] |
| Density | ~1.51 g/cm³ | [1] |
| Solubility | Soluble in organic solvents like ethanol and acetone | [1] |
Chemical Structure
Caption: Chemical structure of this compound.
Theoretical Spectroscopic Data
While experimental spectra should always be used for confirmation, the theoretical ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C2, C4, and C6 positions. Due to the strong electron-withdrawing effects of the nitro group and the ring nitrogen, these protons will be significantly deshielded, appearing at high chemical shifts (typically >8.0 ppm). The proton at C6, being ortho to the nitrogen, is expected to be the most deshielded, followed by the C2 and C4 protons.
Reactivity and Synthetic Transformations
The synthetic value of this compound stems from the targeted reactivity of its functional groups. The electronic nature of the substituted pyridine ring is the primary determinant of its chemical behavior. The ring is electron-deficient due to the electronegativity of the nitrogen atom and the powerful electron-withdrawing nitro group.[3] This deactivation makes the ring highly susceptible to nucleophilic attack, while making electrophilic substitution challenging.
Nucleophilic Aromatic Substitution (SNAr)
The most prominent reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SNAr).[9][10] The chlorine atom at the C3 position is activated towards displacement by nucleophiles.
Causality: The high reactivity in SNAr reactions is a direct consequence of the electronic structure.[9][11][12] The electron-withdrawing nitro group at C5, along with the pyridine nitrogen, effectively stabilizes the negative charge of the intermediate Meisenheimer complex formed during the nucleophilic attack. This stabilization lowers the activation energy of the reaction, facilitating the displacement of the chloride leaving group.[9]
Caption: General workflow for SNAr on this compound.
Protocol 1: General Procedure for Amination via SNAr
This protocol describes a representative SNAr reaction using a generic primary amine. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in a suitable aprotic polar solvent (e.g., Dimethylformamide (DMF) or Acetonitrile).
-
Addition of Amine: Add the desired primary or secondary amine (1.1-1.5 eq.) to the solution.
-
Addition of Base: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq.), to act as a scavenger for the HCl generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically 60-100 °C). The optimal temperature should be determined empirically for each specific nucleophile.
-
Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine to remove the solvent and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond can also be functionalized via transition metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.[13][14][15]
Causality: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in cross-coupling reactions due to the high bond dissociation energy of the C-Cl bond.[13] Overcoming this requires highly active catalytic systems. The choice of a palladium precursor combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is critical. These ligands facilitate the oxidative addition of the aryl chloride to the Pd(0) center, which is the rate-limiting step of the catalytic cycle.[13][15]
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Representative Suzuki-Miyaura Coupling
This protocol is based on established methods for challenging aryl chlorides and serves as a robust starting point for optimization.[13][15][16]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.), a palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the vial with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane with 10-20% water or anhydrous toluene, via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Allow the reaction to cool periodically to safely take aliquots for analysis by TLC or LC-MS to monitor consumption of the starting material.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic solids.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue using flash column chromatography to isolate the desired product.
Reduction of the Nitro Group
The nitro group is a versatile functional handle that can be readily reduced to a primary amine, providing a key site for further molecular elaboration.[17][18]
Causality: The reduction of an aromatic nitro group is a classic and reliable transformation.[18] Reagents like tin(II) chloride in acidic media, iron powder in acetic acid, or catalytic hydrogenation (H₂ over Pd/C) are highly effective.[19][20] The choice of reagent depends on the tolerance of other functional groups in the molecule. For instance, catalytic hydrogenation is a clean method but may also reduce other susceptible groups.
Protocol 3: Nitro Group Reduction using Tin(II) Chloride
-
Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. The reaction is often complete within 1-3 hours.
-
Monitoring: Follow the reaction progress by TLC, looking for the consumption of the starting material.
-
Workup: Cool the reaction mixture and carefully quench by pouring it over crushed ice.
-
Basification: Basify the mixture to a pH > 8 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or concentrated NaOH. This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 5-amino-3-chloropyridine, which can be further purified if necessary.
Applications in Medicinal Chemistry
This compound is a valuable precursor for the synthesis of a wide range of biologically active molecules.[17][21] The ability to selectively functionalize the C3 position and subsequently modify the resulting amine at C5 allows for the rapid generation of compound libraries for screening and lead optimization.[22] Derivatives of substituted nitropyridines are integral to compounds with demonstrated antibacterial, kinase inhibitory, and herbicidal activities.[21]
Safety and Handling
As with any reactive chemical intermediate, proper handling of this compound is essential. It is classified as harmful and an irritant.[23][24][25]
| Hazard Class | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[23][25] |
| Skin Irritation | H315: Causes skin irritation.[23][25] |
| Eye Irritation | H319: Causes serious eye irritation.[23] |
| Specific target organ toxicity | H335: May cause respiratory irritation.[23][25] |
Handling Precautions:
-
Use only in a well-ventilated area, preferably a chemical fume hood.[23][26]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[24][26]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[25][26]
Conclusion
This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its value lies not just in its structure, but in its predictable and versatile reactivity. A deep understanding of the electronic factors governing its susceptibility to SNAr, its amenability to modern cross-coupling techniques, and the synthetic potential unlocked by the reduction of its nitro group allows researchers to strategically design and execute complex synthetic routes. By leveraging the protocols and principles outlined in this guide, scientists can effectively harness the power of this building block to accelerate the discovery and development of novel chemical entities.
References
- 1. This compound CAS:22353-33-9 at Best Price in Ningbo - Manufacturer [nbinnochem.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. This compound CAS#: 22353-33-9 [m.chemicalbook.com]
- 8. This compound | CAS 22353-33-9 [matrix-fine-chemicals.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Nucleophilic aromatic substitution | chemical reaction | Britannica [britannica.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. innospk.com [innospk.com]
- 18. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 21. nbinno.com [nbinno.com]
- 22. benchchem.com [benchchem.com]
- 23. jubilantingrevia.com [jubilantingrevia.com]
- 24. fishersci.com [fishersci.com]
- 25. jubilantingrevia.com [jubilantingrevia.com]
- 26. fishersci.com [fishersci.com]
3-Chloro-5-nitropyridine CAS number 22353-33-9
An In-Depth Technical Guide to 3-Chloro-5-nitropyridine (CAS No. 22353-33-9)
Introduction and Strategic Importance
This compound is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Identified by its CAS number 22353-33-9, this pale yellow solid serves as a versatile and valuable building block for the synthesis of more complex molecular architectures.[1] Its strategic importance stems from the unique electronic properties conferred by its substituents: an electron-withdrawing nitro group and a halogen atom on a pyridine core. This arrangement activates the molecule for a variety of chemical transformations, making it a key intermediate in the development of novel therapeutic agents and other fine chemicals.[2][3] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications for professionals in research and development.
Physicochemical and Structural Properties
Accurate identification and understanding of a compound's physical properties are foundational for its use in synthesis. This compound is a solid at room temperature with a distinct melting point, indicating its purity.[1][4]
Table 1: Key Physicochemical Properties and Identifiers
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 22353-33-9 | [5] |
| Molecular Formula | C₅H₃ClN₂O₂ | [1][5] |
| Molecular Weight | 158.54 g/mol | [1][5] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 80-82 °C / 86 °C | [1][4] |
| Boiling Point | ~228.2 - 314.9 °C (at 760 mmHg) | [1][4] |
| Density | ~1.51 g/cm³ | [1] |
| IUPAC Name | This compound | [5] |
| SMILES | [O-]--INVALID-LINK--C1=CN=CC(Cl)=C1 | [5] |
| InChIKey | MUTXEQVAHJCPSL-UHFFFAOYSA-N |[5] |
Caption: Chemical structure of this compound.
Spectroscopic Profile for Structural Verification
For the research scientist, unambiguous structural confirmation is paramount. The spectroscopic data for this compound provides a unique fingerprint.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be simple, showing three distinct signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons at positions 2, 4, and 6 will appear as distinct multiplets (e.g., doublet of doublets, doublet) due to coupling with each other. The exact chemical shifts are influenced by the strong electron-withdrawing effects of the nitro group and the electronegativity of the chlorine atom and the ring nitrogen.
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum will display five signals for the five unique carbon atoms of the pyridine ring. The carbons bonded to the electronegative nitrogen (C2, C6) and chlorine (C3) will be shifted downfield. The carbon attached to the nitro group (C5) will also be significantly deshielded.
-
IR (Infrared) Spectroscopy: The IR spectrum provides key functional group information. Characteristic peaks would include strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-Cl stretching vibrations would appear in the fingerprint region, and C=N and C=C stretching from the aromatic pyridine ring would be observed around 1600-1400 cm⁻¹.
-
MS (Mass Spectrometry): Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight (158.54 g/mol ). A characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a definitive indicator of the presence of a single chlorine atom.
Synthesis and Purification Protocol
While various synthetic routes exist, a common and effective laboratory-scale preparation involves the chlorination of a hydroxyl-substituted pyridine precursor. This method is advantageous due to the availability of starting materials and high reaction selectivity.[6]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 2-Hydroxy-5-nitropyridine
This protocol is based on established methods for chlorinating hydroxypyridines.[7][8]
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charging Reagents: To the flask, add 2-hydroxy-5-nitropyridine (1.0 eq), phosphorus pentachloride (PCl₅, 1.2 eq), and phosphorus oxychloride (POCl₃, 5-10 volumes).
-
Reaction: Heat the reaction mixture to 100-105°C and stir for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: After cooling the mixture, carefully and slowly pour it into a beaker containing crushed ice with vigorous stirring.
-
Neutralization: Cautiously neutralize the acidic solution to a pH of 8-9 using a 40% aqueous sodium hydroxide (NaOH) solution. Ensure the temperature is kept low with an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM).
-
Purification: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization from ethanol if necessary.
Chemical Reactivity and Key Transformations
The utility of this compound lies in its predictable and versatile reactivity, primarily governed by the interplay between the chloro and nitro substituents.
A. Nucleophilic Aromatic Substitution (SNAr)
This is the most prominent reaction pathway for this substrate. The pyridine nitrogen and the powerful electron-withdrawing nitro group at the 5-position make the ring highly electron-deficient.[9][10] This electronic pull activates the carbon at the 3-position (attached to the chlorine) for attack by nucleophiles. The chlorine atom serves as an excellent leaving group.
Causality: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the C3 carbon, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[11] The negative charge is delocalized effectively onto the electronegative nitro group and the ring nitrogen, which stabilizes this intermediate and lowers the activation energy for the reaction. Subsequent elimination of the chloride ion restores aromaticity and yields the substituted product.[9][11]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
-
Common Nucleophiles: A wide range of nucleophiles can be employed, including amines, alcohols, thiols, and their corresponding anions (alkoxides, thiolates), enabling the synthesis of diverse derivatives.[3]
B. Palladium-Catalyzed Cross-Coupling Reactions
While aryl chlorides are typically less reactive than bromides or iodides, modern palladium catalysts with specialized phosphine ligands can effectively activate the C-Cl bond for cross-coupling reactions like the Suzuki-Miyaura coupling.[12] This reaction is a cornerstone of modern drug discovery for its ability to form carbon-carbon bonds.
Causality: The reaction follows a catalytic cycle involving a palladium(0) species.[13] The cycle begins with the oxidative addition of the palladium catalyst into the C-Cl bond. This is followed by transmetalation, where the organic group from a boronic acid (or ester) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active palladium(0) catalyst.[13][14]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol: Suzuki Coupling
This protocol is a generalized procedure based on established methods for aryl chlorides.[12][15]
-
Setup: To an oven-dried reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq), a palladium precursor like Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand like SPhos or XPhos (4-10 mol%).
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane/water or toluene.
-
Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the residue by column chromatography to obtain the coupled product.
C. Reduction of the Nitro Group
The nitro group can be readily reduced to a primary amine (5-amino-3-chloropyridine). This transformation is fundamental as it introduces a new point of reactivity, allowing for a vast array of subsequent functionalizations such as amide bond formation, sulfonamide synthesis, or diazotization reactions.
Experimental Protocol: Nitro Group Reduction
Common methods for nitro group reduction are well-established and highly efficient.[16]
-
Setup: Dissolve this compound (1.0 eq) in a solvent like ethanol or ethyl acetate.
-
Reducing Agent: Add a reducing agent. Common choices include:
-
Catalytic Hydrogenation: Use a catalyst such as Palladium on carbon (Pd/C, 5-10 mol%) under a hydrogen atmosphere (balloon or Parr shaker).
-
Chemical Reduction: Use a metal like tin(II) chloride (SnCl₂) in concentrated HCl, or iron powder in acetic acid.
-
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Workup:
-
For catalytic hydrogenation, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
For chemical reduction, neutralize the mixture with a base (e.g., NaHCO₃ or NaOH) and extract the product with an organic solvent.
-
-
Isolation: Dry the organic extracts, concentrate, and purify as needed to yield 5-amino-3-chloropyridine.
Applications in Drug Development and Agrochemicals
This compound is not an end product itself but a crucial intermediate. Its derivatives are found in a wide range of biologically active molecules.
-
Pharmaceutical Intermediates: The functional handles on the molecule allow for its incorporation into complex drug candidates. The ability to perform SNAr followed by nitro reduction and further elaboration is a common strategy in medicinal chemistry to build libraries of compounds for screening.[1][2] Nitropyridine derivatives are known to be part of molecules with antitumor, antiviral, and antifungal properties.[17][18]
-
Agrochemicals: Similar to pharmaceuticals, the pyridine core is a "privileged scaffold" in agrochemistry. This intermediate is used in the synthesis of novel herbicides and insecticides.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. The Safety Data Sheet (SDS) provides comprehensive information.[19][20]
-
Hazards:
-
Handling Precautions:
-
Storage:
Conclusion
This compound (CAS 22353-33-9) is a quintessential example of a strategic chemical building block. Its value is derived not from its direct application, but from the latent reactivity embedded within its structure. The electronically activated pyridine ring allows for controlled and sequential functionalization through well-understood reaction pathways like nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitro group reduction. For researchers and scientists in drug development and fine chemical synthesis, a thorough understanding of this intermediate's properties and reactivity is key to unlocking its potential in the creation of novel and complex molecules.
References
- 1. This compound CAS 22353-33-9 - Medicine Grade at Best Price [nbinnochem.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound CAS#: 22353-33-9 [m.chemicalbook.com]
- 5. This compound | CAS 22353-33-9 [matrix-fine-chemicals.com]
- 6. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 7. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. youtube.com [youtube.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 17. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 18. 3-Chloro-5-methyl-2-nitropyridine [benchchem.com]
- 19. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 20. Page loading... [guidechem.com]
- 21. jubilantingrevia.com [jubilantingrevia.com]
- 22. 22353-33-9|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Physical Properties of 3-Chloro-5-nitropyridine
Introduction
3-Chloro-5-nitropyridine is a halogenated and nitrated pyridine derivative that serves as a crucial building block in modern organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing nature of both the chloro and nitro substituents on the pyridine ring, make it a versatile reagent for creating complex molecular architectures. For researchers, scientists, and professionals in drug development and agrochemical synthesis, a thorough understanding of its physical properties is not merely academic; it is fundamental to its effective handling, characterization, and application in synthetic protocols. This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound, details the experimental methodologies for their determination, and offers insights into its safe handling and storage.
Core Physicochemical Properties
The fundamental physical characteristics of a compound govern its behavior in both storage and reaction conditions. This compound is typically a pale yellow solid at room temperature, a property that dictates its handling as a powder.[1] There is some variation in the literature regarding its precise melting and boiling points, which may be attributable to differences in purity or measurement conditions.
For laboratory applications, its solubility is a key parameter. It is reported to be soluble in common organic solvents such as ethanol and acetone, facilitating its use in a wide range of reaction media.[1] Conversely, its insolubility in water is a critical consideration for reaction workups and purification procedures.[2]
Below is a summary of its key physical properties compiled from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃ClN₂O₂ | [1][3][4] |
| Molecular Weight | 158.54 g/mol | [1][3][4] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 80-82 °C or 86 °C | [1][3] |
| Boiling Point | 314.9 °C (at 760 mmHg) or 228.2 °C | [1][3] |
| Density | 1.51 g/cm³ | [1] |
| CAS Number | 22353-33-9 | [1][3][4] |
| Solubility | Soluble in ethanol, acetone; Insoluble in water | [1][2] |
Spectroscopic Profile and Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following sections describe the expected spectral features based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For this compound, the molecule has three aromatic protons in distinct chemical environments, which will give rise to three separate signals in the ¹H NMR spectrum.
-
Expected ¹H NMR Spectrum:
-
H-2: This proton is positioned between the ring nitrogen and the chloro group. It is expected to be a doublet with a small coupling constant (⁴J), appearing at a distinct chemical shift.
-
H-4: Situated between the chloro and nitro groups, this proton will likely appear as a triplet or more accurately, a doublet of doublets, due to coupling with both H-2 and H-6.
-
H-6: This proton is adjacent to the ring nitrogen and is expected to be a doublet. Due to the strong electron-withdrawing effects of the adjacent nitrogen and the nitro group at the meta-position, it is likely to be the most downfield signal.
-
Integration: The relative integration of these three signals will be 1:1:1.
-
-
Expected ¹³C NMR Spectrum:
-
The molecule lacks symmetry, so all five carbon atoms are chemically non-equivalent. Therefore, five distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum.
-
The carbons directly attached to the electronegative nitrogen (C-2, C-6), chlorine (C-3), and the nitro group (C-5) will show significant shifts in their resonance frequencies.
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by several key absorption bands.
-
Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.[5]
-
Aromatic C=C and C=N Stretching: Vibrations from the pyridine ring will produce a series of medium to strong bands in the 1600-1400 cm⁻¹ region.[5]
-
Nitro Group (NO₂) Stretching: This is a highly characteristic feature. Two strong bands are expected: one for the asymmetric stretch (typically ~1550-1500 cm⁻¹) and one for the symmetric stretch (typically ~1350-1300 cm⁻¹).
-
C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 800-600 cm⁻¹.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is used to determine the molecular weight and gain structural information from fragmentation patterns.
-
Molecular Ion (M⁺˙): The molecular ion peak will be observed at m/z 158. A crucial feature will be the M+2 peak at m/z 160, with an intensity approximately one-third that of the M⁺˙ peak. This isotopic pattern is the definitive signature of a molecule containing one chlorine atom.
-
Fragmentation Pattern: The molecular ion is energetically unstable and will break into smaller, charged fragments.[6][7] Logical fragmentation pathways include the loss of the nitro group (NO₂, 46 Da), the chlorine atom (Cl, 35 Da), or neutral molecules like HCl (36 Da).
Caption: Predicted EI-MS Fragmentation Pathway for this compound.
Experimental Methodologies for Characterization
To ensure scientific integrity, the physical properties of this compound must be determined using validated, reproducible protocols.
Workflow for Physicochemical Characterization
The overall process for characterizing a new batch of a chemical like this compound follows a logical sequence to confirm identity, purity, and structure.
Caption: General workflow for the characterization of a solid organic compound.
Protocol 1: Melting Point Determination (Capillary Method)
The melting point provides a quick assessment of purity; pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C.[3] Impurities tend to depress and broaden the melting range.[3][8]
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, crush any coarse crystals in a mortar and pestle.[8][9]
-
Capillary Loading: Push the open end of a capillary melting point tube into the powdered sample. Tap the closed end of the tube gently on a hard surface to pack the powder down to a height of 1-2 cm.[1][9]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a Mel-Temp or similar apparatus.[1][3]
-
Measurement:
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.[2]
Protocol 2: FT-IR Spectrum Acquisition (KBr Pellet Method)
This method involves dispersing the solid sample in a matrix of potassium bromide (KBr), which is transparent to infrared radiation.[10][11]
-
Material Preparation: Use only spectroscopy-grade KBr. Dry the KBr in an oven at ~110 °C for 2-3 hours and store it in a desiccator to prevent moisture absorption, which can obscure the spectrum.[10]
-
Grinding & Mixing: Weigh approximately 1-2 mg of this compound and 200-300 mg of the dried KBr.[10][12] Combine them in an agate mortar and grind thoroughly with a pestle until the mixture is a fine, homogeneous powder. This step is critical to reduce light scattering.[10][11]
-
Pellet Pressing: Transfer the powder mixture into a pellet-forming die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 tons for 1-2 minutes.[10][11] Using a vacuum die can help remove trapped air and improve pellet clarity.[11]
-
Analysis: Carefully remove the resulting thin, transparent pellet from the die and place it in the spectrometer's sample holder. Acquire a background spectrum of a pure KBr pellet first, then acquire the sample spectrum.[12]
Protocol 3: NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the tube. Using a deuterated solvent is crucial to avoid large solvent signals that would overwhelm the analyte signals.[4]
-
Dissolution & Shimming: Cap the tube and invert it several times to fully dissolve the sample. Place the tube in the NMR spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.[13]
-
Acquisition: Set the appropriate acquisition parameters for ¹H or ¹³C NMR and acquire the spectrum.[13]
Handling, Storage, and Stability
Proper handling and storage are paramount for user safety and to maintain the integrity of this compound.
-
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, impervious gloves, and a lab coat.[8]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11]
-
Wash hands thoroughly after handling.[11]
-
-
Storage:
Conclusion
This compound is a foundational reagent whose utility in chemical synthesis is underpinned by its distinct physical properties. A comprehensive understanding of its solid-state nature, melting point, solubility, and spectroscopic fingerprint is essential for its correct identification, purity assessment, and successful application in the laboratory. The standardized protocols provided in this guide serve as a framework for researchers to reliably characterize this compound, ensuring both the quality of their scientific outcomes and the safety of their laboratory operations. By integrating these fundamental principles, scientists can confidently employ this compound as a versatile tool in the development of novel pharmaceuticals and agrochemicals.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. 2-Chloro-3-methyl-5-nitropyridine(22280-56-4) 13C NMR [m.chemicalbook.com]
- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 4. rubingroup.org [rubingroup.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. rsc.org [rsc.org]
- 7. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 9. 2-Chloro-5-methyl-3-nitropyridine(23056-40-8) 13C NMR spectrum [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-Chloro-5-nitropyridine: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-nitropyridine is a key heterocyclic building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.[1] Its unique electronic properties, stemming from the presence of both an electron-withdrawing nitro group and a halogen substituent on the pyridine ring, make it a versatile reagent for constructing more complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, its significance in synthetic chemistry, and its role in the development of bioactive molecules.
Core Molecular and Physical Properties
The foundational attributes of this compound are its molecular formula and weight, which are fundamental for all stoichiometric calculations and analytical characterizations.
Molecular Formula: C₅H₃ClN₂O₂[2]
Molecular Weight: 158.54 g/mol [2][3][4]
The molecular structure consists of a pyridine ring substituted with a chlorine atom at the 3-position and a nitro group at the 5-position. This specific arrangement of substituents dictates its reactivity and utility in chemical synthesis.
Caption: Molecular Structure of this compound.
Physicochemical Data Summary
A summary of key physicochemical properties is essential for experimental design, including reaction setup, purification, and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 22353-33-9 | [2][3][4] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 80-82 °C | [1] |
| Boiling Point | 314.9 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.51 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in organic solvents such as ethanol and acetone. | [1] |
Synthetic Utility and Significance
The utility of this compound as a synthetic intermediate is rooted in the reactivity imparted by its functional groups.
Causality of Reactivity:
-
Electron-Withdrawing Effects: The nitro group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).
-
Leaving Group: The chlorine atom at the 3-position can act as a leaving group in SNAr reactions, allowing for the introduction of various nucleophiles (e.g., amines, alcohols, thiols) to form new carbon-heteroatom bonds.[5]
-
Nitro Group Transformation: The nitro group itself can be readily reduced to an amino group. This transformation is a critical step in many synthetic pathways, as the resulting amine can be further functionalized, for example, through diazotization, acylation, or alkylation, opening up a vast landscape of chemical possibilities.[6]
This dual functionality makes this compound and related nitropyridines invaluable in the synthesis of complex heterocyclic systems that are often central to the structure of active pharmaceutical ingredients (APIs).[5][7]
Experimental Protocol: Nucleophilic Aromatic Substitution
The following is a generalized, illustrative protocol for a typical SNAr reaction using a nitropyridine derivative. This protocol must be adapted and optimized for specific substrates and nucleophiles.
Objective: To substitute the chloro group of a nitropyridine with an amine nucleophile.
Methodology:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the chloronitropyridine substrate (1.0 eq).
-
Add a suitable solvent (e.g., acetonitrile, DMF, or ethanol). The choice of solvent depends on the solubility of the reactants and the reaction temperature.
-
Add the amine nucleophile (1.1-1.5 eq).
-
Add a base (e.g., K₂CO₃, Et₃N) (1.5-2.0 eq) to act as a proton scavenger.
-
-
Reaction Execution:
-
Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product using column chromatography or recrystallization to obtain the desired substituted pyridine derivative.
-
Caption: Generalized workflow for an SNAr reaction.
Applications in Drug Development and Agrochemicals
This compound serves as a key raw material in the production of various pyridine-based compounds.[1] Its derivatives are integral to the synthesis of numerous pharmaceuticals and agrochemicals. The pyridine motif is a "privileged structural motif" in drug design, appearing in a significant percentage of FDA-approved N-heterocyclic drugs.[7] The ability to introduce diverse functional groups onto the pyridine ring via intermediates like this compound is crucial for modulating the biological activity and pharmacokinetic properties of drug candidates.[5][6]
Conclusion
This compound is a foundational building block for advanced chemical synthesis. Its well-defined molecular weight and formula, coupled with its predictable reactivity, make it an indispensable tool for researchers and scientists. A thorough understanding of its properties and reaction mechanisms is essential for leveraging its full potential in the creation of novel pharmaceuticals, agrochemicals, and other fine chemicals.
References
Synthesis of 3-Chloro-5-nitropyridine: A Guide to Navigating Isomeric Challenges and Practical Synthetic Solutions
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The synthesis of 3-chloro-5-nitropyridine, a valuable building block in medicinal chemistry, presents a significant synthetic challenge when approached via the isomeric rearrangement of the more common 2-chloro-5-nitropyridine. This guide elucidates the electronic and mechanistic barriers that render this direct conversion impractical. We explore the theoretical underpinnings of potential rearrangement pathways, such as hetaryne-mediated cine-substitution and the ANRORC mechanism, highlighting their significant practical limitations. Subsequently, this document provides two robust, field-proven, and reliable synthetic routes for the de novo synthesis of this compound. These recommended methods—electrophilic nitration of 3-chloropyridine and the Sandmeyer reaction of 3-amino-5-nitropyridine—offer researchers a clear and efficient path to the target molecule, bypassing the complexities of isomeric rearrangement.
Part 1: The Challenge of Isomeric Rearrangement from 2-Chloro-5-nitropyridine
The direct conversion of 2-chloro-5-nitropyridine to its 3-chloro isomer is not a reported or synthetically viable transformation under standard laboratory conditions. The difficulty is rooted in the fundamental electronic properties of the pyridine ring, which dictate the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions.
Electronic Barriers to Rearrangement
In the 2-chloro-5-nitropyridine system, the chlorine atom is positioned at an electron-deficient carbon (C2), which is ortho to the ring nitrogen. This position is highly activated towards nucleophilic attack because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[1] Conversely, the C3 position lacks this direct resonance stabilization from the nitrogen, making it significantly less electrophilic and thus a kinetically and thermodynamically disfavored site for a halide to occupy via a simple migration.
Any potential pathway for this isomerization would necessitate a high-energy, complex rearrangement mechanism capable of overcoming these inherent electronic barriers.
Hypothetical Mechanistic Pathway 1: Hetaryne-Mediated cine-Substitution
One theoretical possibility involves the formation of a highly reactive 3,4-pyridyne intermediate. This pathway requires forcing conditions, typically a very strong base like sodium amide (NaNH₂) or potassium tert-butoxide, to induce the elimination of hydrogen chloride (HCl).
-
Mechanism: The strong base would abstract the proton from C3, followed by the elimination of the chloride from C2 to form the 3,4-pyridyne. The subsequent addition of a chloride ion (from an external source or another molecule of starting material) to this intermediate could occur at either C3 or C4. Addition at C3 would yield the desired product, while addition at C4 would lead to 4-chloro-5-nitropyridine.
Critique and Field Insights: This pathway is fraught with challenges. The conditions required are harsh and incompatible with many functional groups. Furthermore, the addition of the nucleophile to the pyridyne is often not regioselective, leading to a mixture of isomers that would be difficult to separate.[2] The strong basic conditions could also lead to unwanted side reactions with the nitro group. Therefore, this route is considered impractical for a selective and high-yielding synthesis.
References
Spectroscopic Data for 3-Chloro-5-nitropyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-nitropyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its specific substitution pattern—a chloro group at the 3-position and a nitro group at the 5-position of the pyridine ring—imparts unique electronic properties that are leveraged in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. Accurate and comprehensive spectroscopic characterization is the cornerstone of ensuring the identity, purity, and structural integrity of this vital intermediate.
This technical guide provides a detailed examination of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, the following sections are designed to not only present the core data but also to offer insights into the experimental considerations and the logic behind the interpretation of the spectral features. This document is structured to serve as a practical reference for researchers actively working with this compound.
Molecular Structure and Spectroscopic Overview
The molecular structure of this compound dictates its spectroscopic signature. The pyridine ring is an aromatic system, and the presence of the electron-withdrawing nitro group and the electronegative chlorine atom significantly influences the electron density distribution around the ring, which is directly reflected in the NMR chemical shifts. The vibrational modes of the various bonds give rise to a characteristic IR spectrum, while the molecule's mass and fragmentation pattern upon ionization are elucidated by mass spectrometry.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous information about the connectivity and electronic environment of the atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the nitro and chloro groups will deshield these protons, causing them to resonate at a relatively high chemical shift (downfield).
Predicted ¹H NMR Data (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 9.2 - 9.4 | d | ~2.5 |
| H-4 | 8.8 - 9.0 | t | ~2.5 |
| H-6 | 9.5 - 9.7 | d | ~2.5 |
Note: The predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary slightly.
Interpretation:
-
H-6: This proton is situated between the nitrogen atom and the nitro group, making it the most deshielded proton and thus appearing at the highest chemical shift. It will appear as a doublet due to coupling with H-4.
-
H-2: This proton is adjacent to the nitrogen atom and will also be significantly deshielded. It will appear as a doublet due to coupling with H-4.
-
H-4: This proton is coupled to both H-2 and H-6, and due to the similar coupling constants, it is expected to appear as a triplet (or more accurately, a doublet of doublets that appears as a triplet).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Five signals are expected for the five carbon atoms of the pyridine ring.
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 130 - 135 |
| C-4 | 135 - 140 |
| C-5 | 145 - 150 |
| C-6 | 148 - 153 |
Note: The predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary slightly.
Interpretation:
-
The chemical shifts are all in the aromatic region (>100 ppm).
-
The carbons directly attached to the electronegative nitrogen (C-2 and C-6) and the nitro group (C-5) are expected to be the most downfield.
-
The carbon bearing the chlorine atom (C-3) will also be influenced, but its chemical shift is generally less predictable without specific experimental data.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the aromatic ring, the nitro group, and the C-Cl bond.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |
| 1600 - 1580 | Aromatic C=C stretch | Medium |
| 1530 - 1500 | Asymmetric NO₂ stretch | Strong |
| 1350 - 1330 | Symmetric NO₂ stretch | Strong |
| 850 - 750 | C-H out-of-plane bending | Strong |
| 800 - 600 | C-Cl stretch | Strong |
Interpretation:
-
The strong absorptions corresponding to the symmetric and asymmetric stretches of the nitro group (NO₂) are highly characteristic and a key diagnostic feature in the IR spectrum.
-
The aromatic C-H and C=C stretching vibrations confirm the presence of the pyridine ring.
-
The C-Cl stretching vibration is expected in the fingerprint region and can further confirm the presence of the chloro substituent.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment |
| 158/160 | [M]⁺ (Molecular Ion) |
| 112/114 | [M - NO₂]⁺ |
| 77 | [C₅H₃N]⁺ |
Interpretation:
-
Molecular Ion: The molecular ion peak ([M]⁺) will appear as a doublet at m/z 158 and 160 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
-
Fragmentation: Under electron ionization (a hard ionization technique), the molecular ion is expected to undergo fragmentation. A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which would result in a fragment ion at m/z 112/114. Further fragmentation could lead to the loss of the chlorine atom or cleavage of the pyridine ring.
Caption: General workflow for mass spectrometry analysis.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a characteristic mass spectrum. For softer ionization that primarily yields the molecular ion, techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) could be employed.
-
Mass Analysis: A mass analyzer, such as a quadrupole or a time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a comprehensive and definitive confirmation of its chemical structure. The predicted data and interpretations presented in this guide serve as a valuable resource for researchers, enabling them to verify the identity and purity of their material, which is a critical step in any synthetic workflow. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data for this and similar compounds. As with any analytical endeavor, a multi-technique approach provides the most robust and reliable structural elucidation.
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 3-Chloro-5-nitropyridine
Abstract: 3-Chloro-5-nitropyridine is a pivotal heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its unique electronic architecture, dictated by the interplay between the pyridine nitrogen, a chloro substituent, and a potent nitro-electron-withdrawing group, imparts a distinct and highly exploitable reactivity profile. This guide provides a comprehensive analysis of the molecule's electrophilic and nucleophilic sites, grounded in fundamental electronic principles and supported by mechanistic insights and practical experimental considerations. We will dissect the molecule's electronic landscape to predict its behavior and offer a framework for its strategic deployment in complex molecular synthesis.
Introduction: The Molecular Architecture and Significance
This compound (CAS No: 22353-33-9) is a substituted pyridine derivative whose synthetic value is derived from its specific arrangement of functional groups.[3][4] The pyridine ring, an aromatic heterocycle, is inherently electron-deficient compared to benzene due to the electronegativity of the nitrogen atom. This effect is dramatically amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂) and a moderately electron-withdrawing chloro (-Cl) group.[5][6] This combination renders the pyridine core highly "electron-poor," which is the cornerstone of its reactivity and utility as a versatile intermediate for creating more complex molecules.[5][6][7]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference(s) |
| CAS Number | 22353-33-9 | [3][4][8] |
| Molecular Formula | C₅H₃ClN₂O₂ | [3][4][8][9] |
| Molecular Weight | 158.54 g/mol | [3][4][8][9] |
| Appearance | Pale yellow solid | [9] |
| Melting Point | 80-82 °C | [9] |
| SMILES | C1=C(C=NC=C1Cl)--INVALID-LINK--[O-] | [3][4] |
Electronic Landscape: Deconstructing the Sites of Reactivity
To understand the reactivity of this compound, one must first appreciate the electronic contributions of each component. The pyridine nitrogen, the chloro group, and the nitro group collectively create a highly polarized aromatic system.
-
Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and exerts a powerful electron-withdrawing inductive effect (-I) on the ring. This reduces the electron density across the entire aromatic system, making it less susceptible to electrophilic attack than benzene.[10]
-
Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. It deactivates the ring through both a strong inductive effect (-I) and a potent resonance effect (-M or -R). It strongly withdraws electron density, particularly from the ortho (C4, C6) and para (C2) positions relative to its own position (C5).
-
Chloro Group (-Cl): The chlorine atom exhibits a dual electronic nature. It is electronegative and withdraws electron density via an inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated into the ring through a resonance effect (+M or +R), although this effect is weak for halogens. In the context of reactivity, its inductive withdrawal is the dominant influence.
The confluence of these effects results in a pyridine ring that is severely electron-deficient and therefore highly susceptible to attack by nucleophiles.
Caption: Electronic landscape of this compound.
Analysis of Nucleophilic and Electrophilic Sites
Nucleophilic Sites
The primary nucleophilic site in this compound is the lone pair of electrons on the pyridine nitrogen atom . This site allows the molecule to act as a base or a nucleophile. However, the presence of two strong electron-withdrawing groups (Cl and NO₂) significantly reduces the electron density on the nitrogen, making it a much weaker base compared to unsubstituted pyridine. This diminished basicity is a crucial consideration in reaction design, as protonation of the nitrogen by strong acids would further deactivate the ring towards any subsequent electrophilic substitution.
Electrophilic Sites
The electrophilic character is exhibited by the carbon atoms of the pyridine ring, which are susceptible to attack by nucleophiles. The electron-withdrawing groups create significant partial positive charges (δ+) on specific carbons.
-
Most Electrophilic Carbons (Sites for Nucleophilic Attack): The positions ortho and para to the powerful nitro group are the most activated towards nucleophilic attack.[11][12] In this compound, these are:
-
C4 and C6 (ortho to -NO₂)
-
C2 (para to -NO₂)
-
The presence of a good leaving group, the chloride ion at C3, does not align perfectly with the most activated positions (C2, C4, C6). However, the overall electron deficiency of the ring is so pronounced that nucleophilic attack can still occur, leading to substitution reactions. The most common reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SₙAr) .[11][13][14]
Reactivity Profile: A Tale of Two Pathways
Dominant Pathway: Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr mechanism is the hallmark of this compound's reactivity. This pathway is favored because the electron-withdrawing groups can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.[14][15]
The mechanism proceeds in two steps:
-
Addition: A nucleophile attacks an electron-deficient carbon atom of the ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a σ-complex or Meisenheimer complex.[14]
-
Elimination: The leaving group (in this case, the chloride ion) is expelled, and the aromaticity of the ring is restored.[14][15]
Caption: General workflow of an SₙAr reaction.
Due to the activation by the nitro group, nucleophiles will preferentially attack the ring, and the chlorine at position C3 can be displaced. This makes the molecule an excellent substrate for introducing a wide variety of nucleophiles (amines, alkoxides, thiols, etc.) at the C3 position, forming new carbon-heteroatom bonds.[5]
Challenged Pathway: Electrophilic Aromatic Substitution (SₑAr)
Electrophilic aromatic substitution (SₑAr)—such as nitration, halogenation, or Friedel-Crafts reactions—is extremely difficult to perform on this compound.[10] The reasons for this profound deactivation are twofold:
-
Ring Deactivation: The combined electron-withdrawing power of the pyridine nitrogen and the nitro group makes the ring highly electron-poor and thus unattractive to electron-seeking electrophiles.[5][10]
-
Catalyst Interaction: SₑAr reactions often require strong Lewis or Brønsted acid catalysts.[10][16][17] These acids will readily coordinate with or protonate the basic lone pair on the pyridine nitrogen, adding a formal positive charge to the ring and deactivating it even further.[10][18]
Consequently, direct electrophilic substitution on this substrate is nearly impossible under standard conditions.[10]
Experimental Protocol: A Case Study in SₙAr
The following protocol provides a representative example of a nucleophilic aromatic substitution reaction using this compound to synthesize an N-substituted aminopyridine derivative, a common scaffold in medicinal chemistry.
Reaction: Synthesis of N-benzyl-5-nitropyridin-3-amine
Objective: To demonstrate the displacement of the chloro group at the C3 position by an amine nucleophile.
Methodology:
-
Reagent Preparation:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.59 g, 10 mmol) in 30 mL of ethanol.
-
To this solution, add benzylamine (1.29 g, 12 mmol, 1.2 equivalents).
-
Add a mild base such as triethylamine (2.02 g, 20 mmol, 2.0 equivalents) to act as a scavenger for the HCl generated during the reaction.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Causality Insight: Heating provides the necessary activation energy for the nucleophilic attack, which is the rate-determining step. The use of a polar protic solvent like ethanol helps to solvate the ions and intermediates.
-
-
Work-up and Isolation:
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Add 50 mL of deionized water to the residue. The product should precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 15 mL) to remove any residual salts.
-
-
Purification and Validation:
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure N-benzyl-5-nitropyridin-3-amine.
-
Dry the purified product under vacuum.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point) to confirm its identity and purity. The expected product is a solid.
-
Conclusion for the Drug Development Professional
This compound is a quintessential example of a strategically "activated" heterocyclic intermediate. Its reactivity is not a matter of chance but a deliberate consequence of its electronic design. The key takeaway for researchers is the molecule's pronounced electrophilic character at the ring carbons, making it an ideal substrate for SₙAr reactions. By understanding that nucleophilic attack is the dominant reactive pathway, drug development professionals can confidently employ this molecule as a reliable scaffold for introducing diverse functionalities, particularly nitrogen and oxygen-based nucleophiles, which are prevalent in biologically active compounds. Conversely, its inertness to electrophilic substitution ensures high regioselectivity and prevents unwanted side reactions. This predictable and robust reactivity profile solidifies the position of this compound as a high-value building block in the synthesis of novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. indiamart.com [indiamart.com]
- 3. This compound | 22353-33-9 | FC76224 [biosynth.com]
- 4. This compound | CAS 22353-33-9 [matrix-fine-chemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. 3-Chloro-5-methyl-2-nitropyridine [benchchem.com]
- 7. innospk.com [innospk.com]
- 8. synchem.de [synchem.de]
- 9. This compound CAS:22353-33-9 at Best Price in Ningbo - Manufacturer [nbinnochem.com]
- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Chloro-2-nitropyridine | 54231-32-2 | Benchchem [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Solubility Profile of 3-Chloro-5-nitropyridine in Organic Solvents: A Technical Guide for Drug Development Professionals
Abstract
Solubility is a cornerstone of successful pharmaceutical development, profoundly influencing a compound's bioavailability, formulation, and scalability. 3-Chloro-5-nitropyridine, a key building block in the synthesis of novel therapeutics and agrochemicals, presents a case study in the critical need for well-characterized solubility data.[1][2][3] This in-depth technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. While quantitative public data is limited, this guide synthesizes available qualitative information, leverages data from structurally analogous compounds to predict solubility trends, and provides detailed, field-proven experimental protocols to empower researchers in generating precise solubility data. This document is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this versatile intermediate.
Introduction: The Strategic Importance of this compound
This compound (CAS: 22353-33-9) is a substituted pyridine derivative featuring a chloro and a nitro group on the pyridine ring.[1][4][5] These functional groups impart a unique reactivity profile, making it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][6] The electron-withdrawing nature of the nitro group and the presence of the chlorine atom as a good leaving group make the pyridine ring susceptible to various chemical transformations, including nucleophilic aromatic substitution.[2][6]
The efficiency of these synthetic transformations, as well as the ease of purification of intermediates and final active pharmaceutical ingredients (APIs), are all critically dependent on the solubility of this compound in the chosen reaction and purification solvents. A thorough understanding of its solubility behavior is therefore not merely an academic exercise but a fundamental prerequisite for rational process development, optimization, and scale-up.
This guide will delve into the theoretical underpinnings of its solubility, present available data, and offer robust methodologies for its experimental determination.
Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₃ClN₂O₂ | [1][4][7] |
| Molecular Weight | 158.54 g/mol | [1][4][7] |
| Appearance | Pale yellow to yellow solid | [1][8] |
| Melting Point | 80-86 °C | [1][9] |
| Boiling Point | ~314.9 °C at 760 mmHg | [1] |
| Density | ~1.51 g/cm³ | [1] |
The compound's solid-state nature and relatively high melting point suggest significant intermolecular forces in the crystal lattice. Overcoming these forces is a key energy barrier that a solvent must surmount to achieve dissolution.
Understanding Solubility: Theoretical Framework
The principle of "like dissolves like" is the guiding tenet for predicting solubility. This concept is rooted in the nature of intermolecular forces between the solute (this compound) and the solvent.
-
Solute (this compound): The molecule possesses both polar and non-polar characteristics. The pyridine ring provides some aromatic, non-polar character. However, the highly electronegative nitro (-NO₂) and chloro (-Cl) groups are strongly electron-withdrawing, creating significant dipole moments and making the molecule polar. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.
-
Solvent Interaction: For dissolution to occur, the energy released from the formation of solute-solvent interactions must be comparable to the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.
Based on its structure, this compound is expected to be most soluble in polar organic solvents, particularly those that are polar aprotic, which can engage in dipole-dipole interactions without the competing hydrogen bonding networks found in protic solvents.
Solubility Profile of this compound
Direct, quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, qualitative descriptions and data from analogous compounds provide a strong basis for understanding its behavior.
Qualitative Solubility
Several sources confirm the general solubility of this compound in common organic solvents.
-
It is described as soluble in ethanol and acetone .[1]
-
As a class, nitropyridines are generally noted to be soluble in solvents like ether and carbon tetrachloride , while being insoluble in water.[10]
-
A safety data sheet for the closely related isomer, 2-Chloro-5-nitropyridine, indicates solubility in Toluene and Dimethylformamide (DMF) .[11]
Comparative Analysis with Analogous Compounds
To build a more predictive model, we can examine the solubility data of structurally similar compounds. A technical guide on 2-Chloro-3-methyl-5-nitropyridine provides valuable comparative data for 2-chloro-5-nitroaniline.[12] While the amine group in this analog is a hydrogen bond donor and will influence solubility, the overall trend provides a useful starting point for solvent selection. The observed solubility order for 2-chloro-5-nitroaniline was:
N-methylpyrrolidone (NMP) > acetone > 2-butanone > 1,4-dioxane > ethyl acetate > acetonitrile > toluene > ethanol > n-propanol > methanol > 1-butanol > isopropanol [12]
This trend highlights the superior solvating power of polar aprotic solvents (NMP, acetone) for this class of compounds compared to polar protic solvents (alcohols). It is highly probable that this compound follows a similar pattern.
Predicted Solubility Trends
Based on the theoretical framework and comparative data, the following trends can be predicted for the solubility of this compound:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, DMF, NMP, Ethyl Acetate | High | Strong dipole-dipole interactions between the solvent and the polar C-Cl and C-NO₂ bonds. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | Capable of hydrogen bonding with the pyridine nitrogen, but the solvent's self-association can hinder dissolution. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Low to Moderate | Toluene's aromatic ring may interact favorably with the pyridine ring. Solubility in aliphatic solvents like hexane is expected to be very low. |
| Aqueous | Water | Insoluble/Slightly Soluble | The organic character of the pyridine ring and the lack of strong hydrogen bond donating groups on the solute limit its solubility in water.[10][11] |
Experimental Protocols for Solubility Determination
To obtain precise, quantitative data, direct experimental measurement is necessary. The following are robust, validated methods suitable for determining the solubility of this compound in a research setting.
Workflow for Solubility Measurement
The general process for determining solubility is a critical workflow in any chemistry lab. It involves achieving equilibrium and then quantifying the dissolved solute.
Caption: General experimental workflow for solubility determination.
Method 1: Gravimetric Analysis
This is a classic and reliable method that directly measures the mass of the dissolved solute.
Protocol:
-
Preparation: Add an excess amount of this compound to a sealed vial containing a precise volume (e.g., 5.0 mL) of the chosen organic solvent.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure the solution reaches equilibrium.
-
Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a volumetric pipette.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed, dry vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the solute's melting point until a constant weight is achieved.
-
Calculation: The solubility (S) is calculated using the following formula: S (g/L) = (Mass of vial with dried solute - Mass of empty vial) / Volume of supernatant taken
Causality: This method is authoritative because it is a direct measurement of mass, independent of the compound's spectroscopic properties. It is crucial to ensure complete solvent evaporation and that the compound does not sublime during the process.
Method 2: UV/Vis Spectrophotometry
This method is rapid and requires less material, but it depends on the compound having a chromophore and following the Beer-Lambert law.
Protocol:
-
Determine λmax: Prepare a dilute stock solution of this compound in the chosen solvent. Scan the solution using a UV/Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations from the stock solution. Measure the absorbance of each standard at the λmax and plot a graph of Absorbance vs. Concentration. This curve must be linear (R² > 0.99) to be valid.
-
Prepare Saturated Solution: Follow steps 1 and 2 from the Gravimetric Analysis protocol to prepare a saturated solution.
-
Sample and Dilute: Withdraw a small, precise volume of the clear supernatant and dilute it with a known volume of the solvent to bring its absorbance into the linear range of the calibration curve.
-
Measure and Calculate: Measure the absorbance of the diluted sample at λmax. Use the equation from the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.
Causality: The trustworthiness of this protocol hinges on the quality of the calibration curve. Each solvent will require its own unique calibration curve, as solvent polarity can shift the λmax.
Caption: Logical relationship in the UV/Vis spectrophotometry method.
Conclusion for the Field
For the drug development professional, a comprehensive understanding of the solubility of key intermediates like this compound is indispensable. While a complete public dataset of its solubility in all relevant organic solvents is not yet available, this guide provides a strong predictive framework based on physicochemical principles and comparative data. The high solubility in polar aprotic solvents like acetone and DMF, and moderate solubility in alcohols like ethanol, offers chemists valuable starting points for reaction and purification solvent screening.
Crucially, the detailed experimental protocols provided herein equip researchers with the tools to generate the precise, in-house data required for robust process development. By systematically applying these methods, project teams can mitigate risks associated with poor solubility, leading to more efficient, scalable, and reliable synthetic routes for the next generation of pharmaceuticals and agrochemicals.
References
- 1. This compound CAS 22353-33-9 - Medicine Grade at Best Price [nbinnochem.com]
- 2. nbinno.com [nbinno.com]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 4. synchem.de [synchem.de]
- 5. This compound | CAS 22353-33-9 [matrix-fine-chemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [guidechem.com]
- 8. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. This compound CAS#: 22353-33-9 [m.chemicalbook.com]
- 10. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. benchchem.com [benchchem.com]
The Advent and Evolution of Nitropyridines: A Technical Guide to Their Discovery, Synthesis, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nitropyridines, pyridine rings bearing one or more nitro groups, represent a cornerstone in modern heterocyclic chemistry. Their unique electronic properties, stemming from the potent electron-withdrawing nature of the nitro group, render them highly versatile intermediates in organic synthesis. This guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of nitropyridine compounds. We will delve into the challenges and breakthroughs in their preparation, from early direct nitration attempts to contemporary, highly regioselective methodologies. Furthermore, this guide will illuminate the critical role of nitropyridines as precursors to a vast array of functionalized pyridines, with a particular focus on their applications in the synthesis of bioactive molecules and pharmaceuticals. Detailed experimental protocols and mechanistic insights are provided to equip researchers with a practical and theoretical understanding of this important class of compounds.
The Genesis of Nitropyridines: Early Explorations and Synthetic Hurdles
The journey into the chemistry of nitropyridines was not a straightforward path. Unlike their carbocyclic aromatic counterparts, the direct nitration of pyridine presents significant challenges. The pyridine nitrogen atom is basic and readily protonates under the strongly acidic conditions of typical nitration reactions. This forms the pyridinium ion, which is severely deactivated towards electrophilic aromatic substitution, making the introduction of a nitro group exceedingly difficult.[1][2] Early attempts at direct nitration often resulted in very low yields or failed altogether.[2][3]
The first successful, albeit low-yielding, nitrations of pyridine derivatives were milestones that opened the door to this class of compounds. While a singular "discovery" event is not well-documented, the late 19th and early 20th centuries saw pioneering efforts in the broader field of heterocyclic chemistry, which laid the groundwork for the eventual synthesis of nitropyridines. The development of synthetic organic chemistry as a systematic science was crucial for tackling the unique reactivity of the pyridine ring.
The primary challenge remained the deactivation of the ring by the protonated nitrogen. This hurdle necessitated the development of alternative strategies to introduce the nitro group, shifting the focus from direct electrophilic substitution to more nuanced approaches.
The Evolution of Synthetic Strategies: From Brute Force to Finesse
The history of nitropyridine synthesis is a testament to the ingenuity of organic chemists in overcoming synthetic challenges. The evolution of methodologies can be broadly categorized into several key approaches, each with its own set of advantages and limitations.
Nitration of Activated Pyridine Derivatives
An early and logical approach was to utilize pyridine rings already bearing electron-donating groups, which could counteract the deactivating effect of the ring nitrogen and facilitate electrophilic nitration. However, this approach is limited to pyridines with such activating substituents.[4]
The N-Oxide Strategy: A Paradigm Shift
A significant breakthrough in nitropyridine synthesis came with the utilization of pyridine N-oxides. The N-oxide functionality transforms the pyridine ring's electronic properties. The oxygen atom can donate electron density back into the ring, activating it towards electrophilic attack, particularly at the 4-position. This strategy allows for the efficient nitration of the pyridine ring, followed by the subsequent deoxygenation of the N-oxide to yield the desired nitropyridine.
Synthesis of 4-Nitropyridine via the N-Oxide Route:
This two-step approach is a classic and reliable method for preparing 4-nitropyridine.[5] Pyridine N-oxide is first nitrated using a mixture of nitric acid and sulfuric acid to produce 4-nitropyridine N-oxide.[5][6] The subsequent deoxygenation, often accomplished with reagents like phosphorus trichloride (PCl₃), yields 4-nitropyridine.[5]
Experimental Protocol: Two-Step Synthesis of 4-Nitropyridine
Step 1: Nitration of Pyridine N-oxide to 4-Nitropyridine N-oxide [6]
-
Preparation of Nitrating Acid: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid (H₂SO₄) to 12 mL of fuming nitric acid (HNO₃). Allow the mixture to reach 20°C.
-
Reaction Setup: In a three-neck flask equipped with a reflux condenser, internal thermometer, and addition funnel, place 9.51 g (100 mmol) of pyridine-N-oxide and heat to 60°C.
-
Addition of Nitrating Acid: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the pyridine-N-oxide over 30 minutes, maintaining the internal temperature.
-
Heating: After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture onto 150 g of crushed ice. Carefully neutralize the solution to a pH of 7-8 with a saturated sodium carbonate solution.
-
Isolation: Collect the precipitated yellow solid by filtration. The crude product consists of 4-nitropyridine N-oxide and sodium sulfate.
Step 2: Deoxygenation of 4-Nitropyridine N-oxide to 4-Nitropyridine [5]
-
Reaction Setup: In a suitable flask, dissolve the crude 4-nitropyridine N-oxide in a solvent such as acetonitrile.
-
Addition of PCl₃: Slowly add phosphorus trichloride (PCl₃) to the solution at a controlled temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Work-up: Once the reaction is complete, quench the reaction mixture with water and neutralize it.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude 4-nitropyridine can be further purified by crystallization or chromatography.
Diagram: Synthesis of 4-Nitropyridine via the N-Oxide Route
Caption: Two-step synthesis of 4-nitropyridine.
Direct Nitration with Dinitrogen Pentoxide: The Bakke Procedure
A significant advancement in the direct nitration of pyridine was developed by Bakke and his coworkers. This method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with an aqueous solution of sodium bisulfite (NaHSO₃).[1][7][8] This procedure yields 3-nitropyridine in good yields.[1][7]
The mechanism is not a direct electrophilic aromatic substitution. Instead, it is believed to proceed through the formation of an N-nitropyridinium ion, which then undergoes a[9][10] sigmatropic shift of the nitro group from the nitrogen to the 3-position of the pyridine ring.[1][4][8]
Experimental Protocol: Synthesis of 3-Nitropyridine using Dinitrogen Pentoxide [7]
-
Reaction Setup: In a suitable reaction vessel, dissolve the pyridine compound in dichloromethane or nitromethane.
-
Reaction with N₂O₅: Add dinitrogen pentoxide (N₂O₅) to the solution to form a slurry.
-
Quenching: Pour the resulting slurry into a solution of sodium bisulfite (NaHSO₃) dissolved in a methanol/water mixture (3:1).
-
Stirring: Stir the mixture for several hours at room temperature.
-
Isolation: Isolate the 3-nitropyridine product through standard work-up procedures, such as extraction and purification.
Diagram: Proposed Mechanism for the Bakke Procedure
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. chempanda.com [chempanda.com]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. nva.sikt.no [nva.sikt.no]
- 8. nva.sikt.no [nva.sikt.no]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
Methodological & Application
Mechanistic Considerations: The Challenges of an Electron-Deficient Chloropyridine
An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of 3-Chloro-5-Nitropyridine: Application Notes and Protocols
For researchers, synthetic chemists, and professionals in drug development, the construction of carbon-carbon bonds is a cornerstone of molecular architecture. Among the myriad of available methods, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, functional group tolerance, and relatively mild conditions.[1] This guide provides a detailed exploration of the application of this powerful reaction to a specific and challenging substrate: this compound. The resulting 3-aryl-5-nitropyridine scaffolds are of significant interest as they are key structural motifs in many biologically active compounds and advanced materials.
This document delves into the mechanistic nuances of coupling an electron-deficient chloropyridine, provides detailed, field-tested protocols, and offers insights into overcoming common challenges associated with this transformation.
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.[2][3] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a substrate like this compound.
The general catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl) of the electrophile, this compound, forming a Pd(II) complex.
-
Transmetalation: The organic moiety from the organoboron reagent (activated by a base to form a more nucleophilic 'ate' complex) is transferred to the Pd(II) complex, displacing the halide.[4][5]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5]
However, the specific electronic nature of this compound introduces distinct challenges:
-
C-Cl Bond Activation: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the oxidative addition step.[6] This is due to the stronger C-Cl bond. The presence of the powerful electron-withdrawing nitro group at the 5-position does, however, help to activate the C-Cl bond towards oxidative addition, making this substrate more feasible than other, more electron-rich chloropyridines.
-
Catalyst and Ligand Selection: Overcoming the hurdle of C-Cl activation necessitates the use of highly active catalytic systems. The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, are often required.[7] These ligands promote the formation of the active, low-coordinate Pd(0) species and facilitate the oxidative addition step.[6] N-Heterocyclic Carbene (NHC) ligands can also be highly effective.[8]
-
Role of the Base: The base plays a crucial role in activating the boronic acid. It coordinates to the boron atom, forming a boronate 'ate' complex, which increases the nucleophilicity of the organic group, thereby facilitating the transmetalation step.[1][5][9] Common choices include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃). The choice of base can significantly impact yield and must be optimized.[10][11]
Experimental Protocols and Methodologies
Given the lack of extensive literature for this exact substrate, the following protocols are adapted from established methods for structurally similar and challenging chloropyridines.[6][10] They serve as an excellent starting point for optimization.
Protocol 1: General Screening using Pd(OAc)₂ and SPhos
This protocol provides a robust starting point for coupling with a variety of arylboronic acids and is based on common conditions for challenging chlorides.[6]
Materials:
-
This compound (1.0 mmol, 1 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane, degassed (4 mL)
-
Water, degassed (0.8 mL)
-
Oven-dried reaction vial with a stir bar and screw cap
Procedure:
-
To the oven-dried reaction vial, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the vial with the screw cap, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.[6]
-
Using a syringe, add the degassed 1,4-dioxane (4 mL) followed by the degassed water (0.8 mL).
-
Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction's progress periodically by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired 3-aryl-5-nitropyridine.
Protocol 2: Optimized Procedure using a Buchwald Precatalyst
For particularly challenging or sterically hindered boronic acids, a more active, pre-formed catalyst often provides superior results.[7]
Materials:
-
This compound (1.0 mmol, 1 equiv.)
-
Arylboronic acid (1.5 mmol, 1.5 equiv.)
-
SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Anhydrous, degassed toluene or CPME (5 mL)
-
Glovebox or Schlenk line for inert atmosphere handling
Procedure:
-
Inside a glovebox, combine this compound, the arylboronic acid, cesium carbonate, and the SPhos Pd G3 precatalyst in a reaction vial equipped with a stir bar.
-
Add the anhydrous, degassed solvent (5 mL) to the vial.
-
Seal the vial tightly, remove it from the glovebox, and place it in a preheated heating block at 110 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Follow steps 5-10 from Protocol 1 for reaction monitoring, workup, and purification.
Reaction Optimization and Troubleshooting
Achieving high yields in the Suzuki-Miyaura coupling of this compound often requires systematic optimization. The table below summarizes key parameters and their typical effects, providing a logical framework for development.
| Parameter | Options | Rationale & Field Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (G2, G3, G4) | Pd(OAc)₂ and Pd₂(dba)₃ are cost-effective but require in-situ activation with a ligand.[6][10] Buchwald precatalysts are pre-activated, often leading to more consistent results and higher turnover numbers, especially for difficult substrates.[7] |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃, IPr (NHC) | Crucial for C-Cl activation. Bulky, electron-rich biaryl phosphine ligands (SPhos, XPhos) are a standard first choice for chloropyridines.[6][7] For very hindered couplings, a different ligand might be necessary. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, CsF, KOt-Bu | K₃PO₄ is a good general-purpose base.[6] Cs₂CO₃ is more soluble and often more effective but also more expensive. KOt-Bu is a very strong base that can be effective at lower temperatures but may not be compatible with all functional groups.[12] |
| Solvent | Dioxane/H₂O, Toluene, THF/H₂O, DMF, CPME | The presence of water is often beneficial for dissolving the base and facilitating transmetalation.[13] Toluene or CPME are good choices for higher temperatures and anhydrous conditions. DMF can be effective but is harder to remove.[11] |
| Temperature | 80 - 120 °C | Higher temperatures are generally required for C-Cl bond activation. Start screening around 100 °C.[14][15] |
Common Issues and Solutions:
-
Low or No Conversion: The primary suspect is inefficient oxidative addition.
-
Solution: Increase the reaction temperature. Switch to a more active ligand system (e.g., from SPhos to XPhos) or use a precatalyst. Ensure the reaction is truly under an inert atmosphere, as oxygen can deactivate the catalyst.
-
-
Protodeboronation of Boronic Acid: The boronic acid reacts with residual water or protic solvent to form an arene, reducing the amount available for coupling.
-
Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form a biaryl byproduct.
-
Solution: This is often promoted by oxygen. Ensure thorough degassing of solvents and maintenance of an inert atmosphere. Lowering the catalyst loading may sometimes help.
-
-
Formation of Palladium Black: This indicates catalyst decomposition and precipitation.
-
Solution: The ligand may be unstable at the reaction temperature, or the ligand-to-palladium ratio is incorrect.[18] Ensure an adequate excess of ligand is used (typically L:Pd = 2:1 to 4:1) or switch to a more robust ligand/precatalyst system.
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a challenging yet highly rewarding transformation for accessing valuable 3-aryl-5-nitropyridine derivatives. Success hinges on a rational approach to catalyst selection, focusing on highly active systems capable of C-Cl bond activation. Careful optimization of the base, solvent, and temperature is essential to maximize yield and minimize side reactions. By leveraging the protocols and troubleshooting insights provided in this guide, researchers can confidently approach this reaction, unlocking a direct and powerful route to a versatile class of chemical building blocks.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. reddit.com [reddit.com]
The Versatile Scaffolding of 3-Chloro-5-nitropyridine: A Gateway to Bioactive Molecules
An In-Depth Guide for Researchers in Medicinal Chemistry and Drug Discovery
Introduction: The Strategic Importance of a Functionalized Pyridine
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a "privileged structure." Among the vast array of functionalized pyridines, 3-Chloro-5-nitropyridine stands out as a particularly valuable and versatile building block. Its strategic placement of a reactive chlorine atom, activated by a potent electron-withdrawing nitro group, provides a reliable handle for a diverse range of chemical transformations. This guide offers a comprehensive exploration of this compound's reactivity, providing detailed protocols and insights into its application for constructing molecules with significant biological activity.
Core Reactivity: A Tale of Two Functional Groups
The synthetic utility of this compound is primarily dictated by the interplay between its two key functional groups: the chloro substituent at the 3-position and the nitro group at the 5-position. The pyridine nitrogen, in concert with the nitro group, renders the carbon atom at the 3-position highly electrophilic and susceptible to nucleophilic attack. This electronic arrangement is the foundation for its most common and powerful transformations.
Nucleophilic Aromatic Substitution (SNAr): Forging New Bonds
The cornerstone of this compound's application is the Nucleophilic Aromatic Substitution (SNAr) reaction. The strong electron-withdrawing nature of the nitro group significantly stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack, thereby facilitating the displacement of the chloride leaving group.[1] This reaction is a robust method for introducing a wide variety of functionalities, including amines, alcohols, and thiols, at the 3-position of the pyridine ring.
DOT Diagram: SNAr Mechanism
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Chloro-5-nitropyridine
Introduction
3-Chloro-5-nitropyridine is a pivotal heterocyclic building block in the synthesis of a wide array of functionalized pyridine derivatives. The pyridine ring, inherently electron-deficient, is rendered even more susceptible to nucleophilic attack by the potent electron-withdrawing nitro group at the 5-position.[1] The chlorine atom at the 3-position serves as an excellent leaving group, making this compound an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive overview of the SNAr mechanism on this compound and detailed, field-proven protocols for its reaction with various nucleophiles, tailored for researchers, scientists, and professionals in drug development.
The SNAr Mechanism: A Stepwise Perspective
The nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism.[2][3][4] Understanding this pathway is crucial for optimizing reaction conditions and predicting outcomes.
-
Nucleophilic Attack: The reaction is initiated when a nucleophile attacks the electron-deficient carbon atom bonded to the chlorine (C3). This forms a transient, negatively charged intermediate known as a Meisenheimer complex.[2][4]
-
Stabilization of the Intermediate: The stability of the Meisenheimer complex is paramount to the reaction's success. The electron-withdrawing nitro group at the 5-position plays a critical role by delocalizing the negative charge through resonance, thereby stabilizing this intermediate and facilitating its formation.[2][5]
-
Leaving Group Departure: In the final step, the aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, a good leaving group, yielding the substituted 5-nitropyridine product.[2][3]
The overall rate of the reaction is typically governed by the first step—the formation of the Meisenheimer complex.[4] Therefore, factors that stabilize this intermediate, such as strong electron-withdrawing groups on the ring and the use of appropriate solvents, will accelerate the reaction.
Visualizing the SNAr Mechanism
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols
The following protocols are designed to be robust and adaptable for a range of common nucleophiles. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Reaction with Primary and Secondary Amines
The amination of this compound is a widely used transformation for the synthesis of biologically active compounds.[6] The choice of solvent and base is critical for achieving high yields.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., benzylamine, morpholine) (1.1-1.2 eq)
-
Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)) (1.2-1.5 eq)
-
Anhydrous Solvent (e.g., Ethanol, Dimethylformamide (DMF), Isopropanol/Water)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent to a concentration of approximately 0.1-0.2 M.
-
Add the amine to the solution, followed by the addition of the base.
-
Heat the reaction mixture. The temperature and time will depend on the solvent and the reactivity of the amine (see table below for examples).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure substituted 3-amino-5-nitropyridine derivative.
Data Presentation: Reaction Conditions and Yields with Amines
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzylamine | Isopropanol/Water (1:1) | - | 80 | 2-4 | 85-95 |
| Morpholine | Ethanol | Et₃N | Reflux | 2-4 | 80-90 |
| Aniline | DMF | K₂CO₃ | 100 | 6 | ~85 |
Note: The data in this table is based on analogous reactions with similar substituted nitropyridines and serves as a general guideline.[1]
Protocol 2: Reaction with Alkoxides (from Alcohols)
The synthesis of 3-alkoxy-5-nitropyridines is readily achieved by reacting this compound with the corresponding alcohol in the presence of a strong base to generate the alkoxide nucleophile in situ.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., Methanol, Ethanol) (as solvent or in excess)
-
Sodium metal or Sodium Hydride (NaH) (1.1 eq)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Alkoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal or sodium hydride to the anhydrous alcohol at 0 °C. Stir until the sodium has completely dissolved or gas evolution ceases.
-
SNAr Reaction: To the freshly prepared alkoxide solution, add a solution of this compound in a minimal amount of the corresponding alcohol or an inert solvent like THF.
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride.
-
Remove the alcohol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to yield the crude product, which can be purified by column chromatography or recrystallization.
Protocol 3: Reaction with Thiolates (from Thiols)
Thiolates are potent nucleophiles that readily displace the chloride from this compound. The resulting 3-thioether-5-nitropyridines are valuable intermediates in medicinal chemistry.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃)) (1.2 eq)
-
Anhydrous Solvent (e.g., DMF, Acetonitrile)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the thiol in the anhydrous solvent.
-
Cool the solution to 0 °C and add the base portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the thiolate.
-
Add a solution of this compound in the same solvent to the thiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Visualization
References
Application Notes and Protocols for the Synthesis of Aminopyridines from 3-Chloro-5-nitropyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 3-Chloro-5-nitropyridine in Synthesis
In the landscape of modern organic synthesis, the pyridine scaffold remains a cornerstone, particularly within medicinal chemistry and materials science. Its derivatives are integral to a vast array of bioactive molecules and functional materials. Among the many pyridine-based building blocks, this compound stands out as a highly versatile and reactive intermediate. Its unique electronic architecture, characterized by an electron-deficient ring doubly activated by a potent nitro group and a halogen leaving group, makes it an ideal substrate for nucleophilic aromatic substitution (SNA_r_).
This guide provides an in-depth exploration of the synthesis of various aminopyridines starting from this compound. We will delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis. The aminopyridine products derived from this chemistry are not merely synthetic endpoints; they are valuable precursors for the construction of complex molecular frameworks for pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4]
Part 1: Mechanistic Insights – The Engine of Transformation
The conversion of this compound to an aminopyridine is a classic example of a Nucleophilic Aromatic Substitution (SNA_r_) reaction. Unlike electrophilic substitutions common to many aromatic systems, the SNA_r_ pathway is viable here due to the severe electron-deficient nature of the pyridine ring, which is further amplified by the substituents.[5][6]
The Key Pillars of Reactivity:
-
Pyridine Ring Activation: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, reducing the electron density of the ring carbons and making them susceptible to nucleophilic attack.
-
The Nitro Group (-NO₂): This is the critical activating group. As a powerful electron-withdrawing group, it drastically lowers the energy of the transition state by stabilizing the negatively charged intermediate formed during the reaction.[6][7] This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. In this compound, the nitro group is para to the C-3 position, providing substantial resonance stabilization.
-
Chloride as a Leaving Group: The chlorine atom at the C-3 position serves as a competent leaving group, readily displaced once the nucleophile has added to the ring.[7]
The reaction proceeds via a two-step addition-elimination mechanism . First, the amine nucleophile attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[6][8] In the second step, the aromaticity is restored by the expulsion of the chloride ion, yielding the final substituted aminopyridine product.
Caption: SNAr Mechanism on this compound.
Part 2: Synthetic Protocols and Experimental Design
The synthesis of aminopyridines from this compound can be approached in two primary stages: first, the displacement of the chloride with an amine, and second, the subsequent reduction of the nitro group to afford a diamino-substituted pyridine.
Protocol 1: Synthesis of N-Substituted-5-nitropyridin-3-amines
This protocol details the direct amination of this compound. The choice of solvent and base is critical. Polar aprotic solvents like DMF or DMSO can accelerate the reaction but may complicate work-up. Alcohols like ethanol or isopropanol are often sufficient and allow for easier product isolation.[9] An external base (e.g., triethylamine, K₂CO₃) is typically required to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
Materials:
-
This compound
-
Amine of choice (primary or secondary, 1.1 - 1.5 equivalents)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equivalents)
-
Solvent: Anhydrous Ethanol, Isopropanol, or DMF
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, condenser
-
TLC plates (silica gel), ethyl acetate, hexanes
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., ethanol) to achieve a concentration of approximately 0.2 M.
-
Reagent Addition: Add the amine (1.1 eq) to the solution, followed by the base (e.g., triethylamine, 1.5 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (for ethanol, ~78 °C) or a suitable temperature for other solvents (e.g., 80-100 °C for DMF).[9]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-6 hours). An eluent system of 3:1 hexanes:ethyl acetate is a good starting point.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate (e.g., 50 mL) and water (e.g., 50 mL).
-
Separate the organic layer, and wash it sequentially with water and then brine to remove residual base and salts.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-substituted-5-nitropyridin-3-amine.
-
Caption: Experimental Workflow for Protocol 1.
Protocol 2: Reduction of the Nitro Group to Synthesize Pyridine-3,5-diamines
The nitro group of the product from Protocol 1 can be efficiently reduced to a primary amine, opening access to highly functionalized pyridine-3,5-diamine derivatives. Catalytic hydrogenation is a clean and effective method.
Materials:
-
N-Substituted-5-nitropyridin-3-amine (from Protocol 1)
-
Palladium on carbon (10% Pd/C, 1-5 mol%)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Solvent: Methanol or Ethyl Acetate
-
Celite
Procedure:
-
Reaction Setup: To a round-bottom flask, add the N-substituted-5-nitropyridin-3-amine (1.0 eq) and a suitable solvent (e.g., methanol).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.
-
Hydrogenation: Seal the reaction vessel, evacuate the air, and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions). Stir the black suspension vigorously at room temperature.[10]
-
Monitoring: Monitor the reaction by TLC until the starting material disappears (typically 2-4 hours). The product is often more polar.
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet during filtration.
-
Wash the Celite pad with additional solvent (methanol).
-
Concentrate the combined filtrate in vacuo to yield the crude pyridine-3,5-diamine derivative, which can be further purified if necessary.
-
Part 3: Data Presentation and Characterization
The efficiency of the amination reaction (Protocol 1) is highly dependent on the nucleophilicity of the amine and the reaction conditions. Below is a table summarizing typical outcomes.
| Amine Type | Specific Amine | Solvent | Base | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
| Primary Aliphatic | Benzylamine | Isopropanol/Water | - | 80 | 2-4 | 85-95 |
| Secondary Aliphatic | Morpholine | Ethanol | Et₃N | Reflux | 2-4 | 80-90 |
| Secondary Aliphatic | 1-Methylpiperazine | DMSO | K₂CO₃ | 140 | 12 | High (>90) |
| Primary Aromatic | Aniline | DMF | K₂CO₃ | 100 | 8-12 | 70-85 |
Table adapted from typical conditions for similar substrates.[9]
Product Characterization: The identity and purity of the synthesized aminopyridines should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure and the successful incorporation of the amino group.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the characteristic stretches of the amino and nitro groups.
Part 4: Applications and Broader Impact
The aminopyridines synthesized through these protocols are exceptionally valuable in drug discovery and development. The resulting 3-amino-5-nitropyridine and 3,5-diaminopyridine cores are prevalent in a variety of biologically active compounds. They serve as crucial intermediates for creating molecules with potential therapeutic activities, including anti-inflammatory agents and kinase inhibitors for cancer therapy.[1][4] Beyond pharmaceuticals, these compounds are also used to create specialized ligands, functional polymers, and agrochemicals.[1][2][3]
References
- 1. 3-Amino-5-chloropyridine|>98.0% Purity|CAS 22353-34-0 [benchchem.com]
- 2. 3-Amino-5-chloropyridine | CAS 461-77-0 | Manufacturer & Supplier in China | Properties, Applications, Safety Data [pipzine-chem.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: The Pivotal Role of 3-Chloro-5-nitropyridine in Modern Agrochemical Synthesis
Abstract
Pyridine derivatives are a cornerstone in the development of modern agrochemicals, forming the structural basis for a multitude of potent insecticides, fungicides, and herbicides.[1][2] Among the vast array of pyridine-based intermediates, 3-Chloro-5-nitropyridine and its related structures stand out as exceptionally versatile building blocks.[3][4] The strategic placement of a chloro group, which acts as an excellent leaving group, and a nitro group, which activates the pyridine ring through its electron-withdrawing nature, makes this compound highly amenable to nucleophilic aromatic substitution.[5] This reactivity is the key to its utility, enabling the construction of complex, biologically active molecules. This guide provides an in-depth exploration of the role of this compound and its analogs in agrochemical development, complete with detailed synthetic protocols, mechanistic insights, and practical application data for researchers and development professionals.
Core Chemical Attributes and Reactivity
The utility of this compound in organic synthesis is primarily dictated by its electronic properties. The pyridine ring is inherently electron-deficient, but the addition of a strongly electron-withdrawing nitro group (-NO₂) at the 5-position further depletes electron density, particularly at the carbon atoms in the 2, 4, and 6 positions. This electronic-pull "activates" the ring, making it highly susceptible to attack by nucleophiles. The chlorine atom at the 3-position serves as a facile leaving group, providing a specific site for substitution reactions that are fundamental to building more complex agrochemical structures.[5]
References
The Strategic Role of 3-Chloro-5-nitropyridine in Modern Dye Synthesis: Application Notes and Protocols
Introduction: Beyond Conventional Chromophores
In the vast landscape of synthetic colorants, heterocyclic azo dyes represent a class of significant industrial and research interest. Their unique photophysical properties, enhanced thermal stability, and often superior fastness on synthetic fibers distinguish them from traditional carbocyclic analogues. Within this domain, 3-Chloro-5-nitropyridine has emerged as a pivotal intermediate, offering a versatile scaffold for the synthesis of high-performance disperse and functional dyes.
This technical guide delineates the strategic application of this compound as a precursor in dye synthesis. We will move beyond a simple recitation of steps to explore the underlying chemical principles that make this molecule a valuable building block. The protocols herein are designed for researchers, chemists, and professionals in drug development and materials science, providing a robust framework for the synthesis and characterization of novel pyridinyl azo dyes. The journey from the nitro-precursor to the final chromophore involves a multi-step synthesis, each stage demanding careful control of reaction conditions to ensure high yield and purity.
Physicochemical Properties of the Core Intermediate
A thorough understanding of the starting material is fundamental to successful synthesis. This compound is a crystalline solid whose reactivity is dominated by the electron-deficient nature of the pyridine ring, a characteristic significantly amplified by the presence of two powerful electron-withdrawing groups: the chloro and nitro moieties.
| Property | Value |
| Molecular Formula | C₅H₃ClN₂O₂ |
| Molecular Weight | 158.55 g/mol |
| Appearance | Light yellow crystalline solid |
| Melting Point | 104-107 °C |
| Boiling Point | 266.7 °C at 760 mmHg |
| Solubility | Soluble in most organic solvents (e.g., ethanol, acetone, DMF, DMSO); sparingly soluble in water. |
| CAS Number | 22353-35-1 |
Overall Synthetic Workflow
The conversion of this compound into a vibrant azo dye is a sequential, three-stage process. Each step is a distinct chemical transformation that builds towards the final conjugated system responsible for color.
-
Reduction: The nitro group (-NO₂) is selectively reduced to a primary amine (-NH₂), yielding 3-amino-5-chloropyridine. This step is critical as the amino group is the functional handle for the subsequent diazotization.
-
Diazotization: The newly formed amino group is converted into a reactive diazonium salt (-N₂⁺Cl⁻) under cold, acidic conditions. This intermediate is typically unstable and is used immediately in the next step.
-
Azo Coupling: The diazonium salt, a weak electrophile, is reacted with an electron-rich aromatic compound (the coupling component), such as a phenol or an aniline derivative, to form the final azo dye, characterized by the -N=N- (azo) bridge that links the two aromatic systems.
The entire workflow can be visualized as follows:
Caption: Workflow for Azo Dye Synthesis from this compound.
Detailed Experimental Protocols
The following protocols provide a comprehensive, step-by-step guide for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Reduction of this compound
Causality and Rationale: The conversion of the nitro group to an amine is a classic reduction reaction. The choice of tin (Sn) metal in concentrated hydrochloric acid is a robust and well-established method for reducing aromatic nitro compounds. The acidic medium protonates the nitro group, facilitating its reduction, while the tin metal acts as the reducing agent, undergoing oxidation in the process.
Materials:
-
This compound (1.0 eq)
-
Granulated Tin (Sn) (approx. 3.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 40% w/v)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, heating mantle, separatory funnel, beaker, filtration apparatus.
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reaction Mixture: To the flask, add this compound (1.0 eq) and granulated tin (3.0 eq).
-
Acid Addition: Slowly add concentrated HCl down the condenser. The reaction is exothermic; addition should be controlled to maintain a manageable reflux.
-
Heating: After the initial exothermic reaction subsides, heat the mixture to reflux (approximately 100-110°C) for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Neutralization: Cool the reaction mixture to room temperature and then in an ice bath. Carefully neutralize the excess acid by slowly adding a concentrated NaOH solution until the mixture is strongly basic (pH > 10). This step is crucial to deprotonate the amine product and precipitate tin hydroxides.
-
Extraction: Transfer the basic slurry to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 3-amino-5-chloropyridine can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Diazotization and Azo Coupling
Causality and Rationale: The diazotization reaction must be performed at low temperatures (0-5°C) because diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures. Sodium nitrite in a strong acid (HCl) generates nitrous acid in situ, which then reacts with the primary amine to form the diazonium ion. The subsequent coupling reaction requires an electron-rich partner. The diazonium ion is a weak electrophile and will preferentially attack the para-position of activated rings like N,N-dimethylaniline due to steric and electronic factors.
Materials:
-
3-Amino-5-chloropyridine (1.0 eq)
-
Sodium Nitrite (NaNO₂) (1.0-1.1 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
N,N-Dimethylaniline (coupling component, 1.0 eq)
-
Glacial Acetic Acid
-
Ice, beakers, magnetic stirrer, filtration apparatus.
Procedure:
-
Diazotization: a. Dissolve 3-amino-5-chloropyridine (1.0 eq) in a mixture of concentrated HCl and water in a beaker. Cool the solution to 0-5°C in an ice-salt bath with constant stirring. b. Prepare a solution of sodium nitrite (1.05 eq) in a small amount of cold water. c. Add the sodium nitrite solution dropwise to the cooled amine solution. The rate of addition must be controlled to ensure the temperature does not exceed 5°C. d. Stir the resulting diazonium salt solution in the ice bath for an additional 15-20 minutes.
-
Coupling Reaction: a. In a separate beaker, dissolve N,N-dimethylaniline (1.0 eq) in glacial acetic acid. Cool this solution to 0-5°C in an ice bath. b. Slowly, and with vigorous stirring, add the cold diazonium salt solution to the solution of the coupling component. c. A colored precipitate, the azo dye, should form immediately or upon standing. d. Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Isolation and Purification: a. Isolate the precipitated dye by vacuum filtration. b. Wash the filter cake with cold water to remove any residual acid and salts, followed by a small amount of cold ethanol to facilitate drying. c. Dry the product in a vacuum oven at a low temperature (e.g., 40-50°C). d. The purity of the dye can be assessed by TLC and melting point, and it can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Characterization and Data Presentation
The synthesized dyes are characterized by various spectroscopic techniques to confirm their structure and evaluate their photophysical properties. UV-Visible spectroscopy is particularly important for colorants, as it provides information about the electronic transitions responsible for their color.
Representative Spectroscopic Data for Pyridinyl Azo Dyes:
The table below presents typical spectroscopic data for azo dyes derived from a 3-aminopyridine scaffold, illustrating the influence of the coupling component on the color.
| Diazo Component | Coupling Component | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Observed Color |
| 3-Amino-5-chloropyridine | N,N-Dimethylaniline | Ethanol | ~450-480 | High | Yellow-Orange |
| 3-Amino-5-chloropyridine | Phenol | Ethanol | ~360-390 | High | Yellow |
| 3-Amino-5-chloropyridine | β-Naphthol | Ethanol | ~480-510 | High | Orange-Red |
| 3-Aminopyrazolo[3,4-b]pyridine | N,N-Diethylaniline | - | 472 | - | Yellow |
Note: The λmax values are representative and can vary based on solvent and precise substitution patterns. The data for the 3-Aminopyrazolo[3,4-b]pyridine derivative is included as a close structural analogue.
Authoritative Grounding & Scientific Insights
The utility of this compound as a dye intermediate is rooted in the electronic properties of its structure.
-
Electrophilicity of the Diazonium Salt: The pyridine ring is inherently electron-deficient compared to a benzene ring. The presence of the strongly electron-withdrawing chloro group further enhances this effect. Consequently, the diazonium salt derived from 3-amino-5-chloropyridine is a more potent electrophile than a simple benzenediazonium salt. This increased reactivity can lead to higher yields and faster coupling reactions.
-
Bathochromic Shift: The incorporation of the heterocyclic pyridinyl moiety into the azo dye structure often leads to a bathochromic shift (a shift to longer wavelengths) in the absorption maximum compared to aniline-based analogues. This shift results in deeper, more intense colors, moving from yellow towards orange and red hues.
-
Functional Handle: The chlorine atom on the pyridine ring is not merely a passive substituent. It can serve as a functional handle for further modification. Through nucleophilic aromatic substitution reactions, the chloro group can be replaced, allowing for the synthesis of more complex dye structures, such as reactive dyes that
Application Notes and Protocols: Selective Reduction of the Nitro Group in 3-Chloro-5-nitropyridine
Introduction: The Strategic Importance of 3-Chloro-5-aminopyridine
3-Chloro-5-aminopyridine is a pivotal building block in the landscape of pharmaceutical and agrochemical research.[1] Its unique electronic profile, featuring both an electron-donating amino group and an electron-withdrawing chlorine atom on a pyridine scaffold, renders it a versatile precursor for a multitude of chemical transformations.[1] These include nucleophilic aromatic substitutions and metal-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex, biologically active molecules. The selective synthesis of 3-chloro-5-aminopyridine from its nitro precursor, 3-chloro-5-nitropyridine, is a critical transformation that demands high efficiency and chemoselectivity to avoid unwanted side reactions, primarily hydrodehalogenation.
This technical guide provides a comprehensive overview of established and reliable experimental procedures for the reduction of the nitro group in this compound. We will delve into the mechanistic underpinnings of these reactions, offer detailed, step-by-step protocols, and provide insights into troubleshooting common challenges.
Core Concept: The Chemistry of Nitro Group Reduction
Several classes of reagents are effective for this transformation, each with its own set of advantages and disadvantages concerning reaction conditions, functional group tolerance, and cost. The primary methods include:
-
Catalytic Hydrogenation: This method employs a metal catalyst (e.g., Palladium, Platinum, or Raney Nickel) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like hydrazine or ammonium formate) to effect the reduction.[4][5] While often highly efficient, a significant challenge with halogenated substrates is the potential for concurrent hydrodehalogenation, where the carbon-halogen bond is also cleaved.[6] Careful selection of the catalyst and reaction conditions is paramount to ensure selectivity.[6][7]
-
Metal-Mediated Reductions: Dissolving metals in acidic media, such as iron (Fe) in hydrochloric or acetic acid, tin(II) chloride (SnCl₂) in hydrochloric acid, or zinc (Zn) in acidic solutions, are classic and robust methods for nitro group reduction.[8][9][10] These methods are often more tolerant of other functional groups and can be more cost-effective for large-scale synthesis.[11][12] The choice of metal and acid can influence the selectivity and reaction rate.
Visualizing the Transformation
The following diagram illustrates the general chemical transformation from a nitro-substituted pyridine to an amino-substituted pyridine.
References
- 1. 3-Amino-5-chloropyridine|>98.0% Purity|CAS 22353-34-0 [benchchem.com]
- 2. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. scispace.com [scispace.com]
- 10. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Amination of 3-Chloro-5-nitropyridine
A Senior Application Scientist's Guide to a Robust C-N Cross-Coupling Reaction
Abstract
The palladium-catalyzed Buchwald-Hartwig amination has become an indispensable transformation in modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This guide provides an in-depth examination of its application to 3-chloro-5-nitropyridine, a substrate of significant interest in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group and the inherent electronic properties of the pyridine ring present unique challenges and opportunities. While nucleophilic aromatic substitution (SNAr) is a possible pathway for amination on such electron-deficient systems, the Buchwald-Hartwig reaction offers a broader substrate scope and often proceeds under milder conditions.[3] We will dissect the reaction mechanism, explore critical experimental parameters, provide detailed, field-proven protocols, and address common troubleshooting scenarios to empower researchers to achieve reliable and high-yielding results.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination is a cross-coupling reaction that catalytically joins an amine with an aryl or heteroaryl halide.[1][4] The reaction is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three primary steps: oxidative addition, formation of the palladium-amido complex, and reductive elimination.[1][5]
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, inserts into the carbon-chlorine (C-Cl) bond of this compound. This is often the rate-limiting step for less reactive aryl chlorides and necessitates the use of specialized, electron-rich, and bulky ligands.[6][7]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium-amido intermediate.[5]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond, yielding the aminated product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]
A potential side reaction that can compete with reductive elimination is β-hydride elimination, although this is less common with aryl amines.[1] A more prevalent side reaction with aryl chlorides is hydrodehalogenation, where the chlorine atom is replaced by hydrogen.[6]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald-Hartwig_reaction [chemeurope.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Strategic Application of 3-Chloro-5-nitropyridine in Advanced Multi-Component Reactions: A Guide for Researchers
Introduction: Unlocking Molecular Complexity with 3-Chloro-5-nitropyridine
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the quest for molecular complexity and diversity from simple, readily available starting materials is paramount. Multi-component reactions (MCRs) have emerged as a powerful strategy to achieve this, offering atom economy, operational simplicity, and rapid access to intricate molecular architectures.[1][2][3] This guide focuses on the strategic utilization of a highly versatile, yet underexplored, building block in MCRs: This compound .
The pyridine nucleus is a ubiquitous scaffold in a vast array of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound, featuring an electron-withdrawing nitro group and a halogen atom, imparts unique reactivity that can be harnessed in a variety of MCRs. The nitro group activates the pyridine ring for nucleophilic substitution, while the chlorine atom serves as an excellent leaving group, paving the way for the construction of fused heterocyclic systems with significant biological potential. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in MCRs, complete with detailed mechanistic insights and actionable experimental protocols.
Core Concept: The Electrophilic Nature of this compound in MCRs
The key to understanding the utility of this compound in multi-component reactions lies in its electronic properties. The strong electron-withdrawing effect of the nitro group at the 5-position, coupled with the inductive effect of the chlorine atom at the 3-position, renders the pyridine ring highly electrophilic. This heightened electrophilicity makes the molecule susceptible to attack by a wide range of nucleophiles, a fundamental principle exploited in many MCRs.
A plausible and highly valuable application of this compound is in the synthesis of pyrazolo[3,4-b]pyridine derivatives. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.[4][5] A hypothetical, yet chemically sound, multi-component reaction for the synthesis of such scaffolds is presented below.
Application Note I: One-Pot Synthesis of Substituted Pyrazolo[3,4-b]pyridines
This section details a proposed three-component reaction involving this compound, an aminopyrazole, and an active methylene compound. This approach allows for the rapid construction of the pyrazolo[3,4-b]pyridine core in a single synthetic operation.
Reaction Principle and Mechanistic Rationale
The proposed reaction proceeds through a cascade of events initiated by the nucleophilic attack of the aminopyrazole on the electron-deficient pyridine ring of this compound. This is followed by a condensation reaction with an active methylene compound, such as malononitrile or ethyl cyanoacetate, and subsequent intramolecular cyclization.
References
- 1. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-5-nitropyridine Synthesis
Welcome to the technical support center for the synthesis of 3-Chloro-5-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical chemical intermediate. Here, we provide field-proven insights, detailed protocols, and a comprehensive troubleshooting guide to help you navigate the challenges of this synthesis, ensuring efficiency, high yield, and purity.
Section 1: Recommended Synthetic Pathway: The Sandmeyer Approach
The synthesis of this compound is most reliably achieved via a two-step process starting from the commercially available 3-aminopyridine. This pathway involves:
-
Electrophilic Nitration: Introduction of a nitro group at the C5 position of 3-aminopyridine. The amino group is a powerful ortho-, para-director; however, under strong acidic conditions, it protonates to form the pyridinium ion, which deactivates the ring and directs the incoming electrophile (NO₂⁺) to the meta-position (C5).
-
Sandmeyer Reaction: Conversion of the 3-amino-5-nitropyridine intermediate to the target this compound. This classic transformation proceeds via a diazonium salt intermediate, which is then displaced by a chloride ion using a copper(I) chloride catalyst.[1][2] This method is favored for its reliability and ability to introduce functionalities that are not accessible through direct substitution.[2]
Overall Synthetic Workflow
The following diagram illustrates the recommended synthetic pathway.
Caption: Recommended two-step synthesis of this compound.
Section 2: Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear steps and expected outcomes. Adherence to stoichiometry and temperature control is critical for success.
Protocol 2.1: Synthesis of 3-Amino-5-nitropyridine (Precursor)
Causality: This procedure uses a mixed-acid system to generate the nitronium ion (NO₂⁺) for electrophilic substitution. The reaction is performed at a controlled temperature to prevent over-nitration and decomposition.
Methodology:
-
Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 150 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 3-aminopyridine (0.5 mol) in portions, ensuring the internal temperature does not exceed 10 °C. Stir until all solid has dissolved.
-
Nitration: Prepare the nitrating mixture by carefully adding concentrated nitric acid (HNO₃, 0.55 mol) to 50 mL of concentrated sulfuric acid, pre-cooled to 0 °C. Add this mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto 1 kg of crushed ice.
-
Neutralization & Isolation: Slowly neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) while cooling in an ice bath, until the pH reaches ~7-8. The product will precipitate as a yellow solid.
-
Purification: Filter the solid, wash thoroughly with cold water, and dry under vacuum. The crude product can be recrystallized from an ethanol/water mixture to yield pure 3-amino-5-nitropyridine.
Protocol 2.2: Synthesis of this compound via Sandmeyer Reaction
Causality: This protocol first generates the aryl diazonium salt, a potent leaving group (N₂).[3] A single electron transfer from the copper(I) catalyst to the diazonium salt initiates a radical mechanism, ultimately replacing the diazo group with a chloride ion.[4]
Methodology:
-
Diazotization:
-
In a flask, suspend 3-amino-5-nitropyridine (0.4 mol) in a mixture of concentrated hydrochloric acid (HCl, 200 mL) and water (200 mL). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (NaNO₂, 0.44 mol) in 100 mL of water and cool the solution.
-
Add the sodium nitrite solution dropwise to the suspension, keeping the tip of the addition funnel below the surface of the liquid. Maintain the temperature strictly between 0-5 °C. The formation of the diazonium salt is indicated by the dissolution of the solid to form a clear, pale-yellow solution.
-
-
Preparation of Catalyst:
-
In a separate large reaction vessel, dissolve copper(I) chloride (CuCl, 0.4 mol) in 200 mL of concentrated HCl. Warm gently if necessary to dissolve, then cool to room temperature.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution to the CuCl/HCl solution in a controlled stream with vigorous stirring. Effervescence (N₂ gas evolution) will occur. Control the rate of addition to manage the foaming and maintain the temperature below 40 °C.
-
After the addition is complete, heat the reaction mixture to 60-70 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Isolation & Workup:
-
Cool the mixture to room temperature. The product often precipitates as a solid.
-
Filter the crude product. To remove copper contaminants from the solid, wash it with a small amount of dilute ammonium hydroxide solution until the filtrate is colorless, followed by a thorough wash with water.
-
-
Purification:
-
Dry the crude solid. The product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: My nitration step gives a low yield or a mixture of isomers. What went wrong?
-
Probable Cause: Improper temperature control is the most common culprit. If the temperature rises significantly during the addition of 3-aminopyridine or the nitrating mixture, side reactions and the formation of the 2-nitro isomer can increase. The directing effect of the protonated amino group is temperature-sensitive.
-
Solution: Maintain the temperature strictly below 10 °C during all additions. Ensure your cooling bath is adequate and that reagents are added slowly and sub-surface to dissipate heat effectively.
Q2: The diazotization reaction mixture turned dark brown/black, and the final yield is very low. Why?
-
Probable Cause: This indicates the decomposition of the diazonium salt. Aryl diazonium salts are notoriously unstable at elevated temperatures.[3] Allowing the temperature to rise above 5 °C can lead to rapid decomposition and unwanted side reactions, including coupling reactions that form colored impurities.
-
Solution: Strict temperature control (0-5 °C) is non-negotiable. Use an efficient ice-salt or acetone-dry ice bath. Furthermore, the diazonium salt should be used immediately in the next step and not stored.
Q3: The Sandmeyer reaction is sluggish, with slow nitrogen evolution. How can I improve it?
-
Probable Cause: The activity of the copper(I) chloride catalyst is paramount. Old or oxidized CuCl (which may appear greenish due to Cu(II) salts) will have poor catalytic activity. Insufficient acid in the catalyst solution can also hinder the reaction.
-
Solution: Use fresh, high-purity, and finely powdered CuCl. It should be a white to light tan solid. Ensure it is fully dissolved in a sufficient amount of concentrated HCl before adding the diazonium salt solution.
Q4: I'm observing significant formation of 3-Hydroxy-5-nitropyridine as a byproduct. How can I minimize this?
-
Probable Cause: This is a common side reaction where water acts as a nucleophile, displacing the diazonium group. This is more likely if the diazonium salt decomposes due to localized heating or if the concentration of the chloride nucleophile is too low.
-
Solution: Keep the reaction temperature low during the addition of the diazonium salt to the copper catalyst. A slow, controlled addition prevents temperature spikes. Using a high concentration of HCl in both the diazotization and the catalyst preparation steps ensures that chloride is the overwhelmingly present nucleophile.
Q5: My final product is a greenish-blue solid, indicating copper contamination. What is the best purification method?
-
Probable Cause: Copper salts are often carried through the workup.
-
Solution: An effective workup is key. During isolation, wash the crude product thoroughly with a dilute solution of ammonium hydroxide. The ammonia will complex with the copper ions (forming a deep blue [Cu(NH₃)₄]²⁺ complex), which is soluble in water and can be washed away. Follow this with a wash of deionized water. If the color persists, purification by column chromatography may be necessary.
Q6: What are the key safety precautions for this synthesis?
-
Diazonium Salts: Solid diazonium salts are explosive when dry and should never be isolated. Always keep them in a cold aqueous solution.
-
Acids: Concentrated nitric and sulfuric acids are highly corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Nitration Reaction: Nitration reactions are highly exothermic. Ensure adequate cooling and slow addition of reagents to prevent a runaway reaction.
-
Workup: Quenching the nitration mixture on ice and subsequent neutralization are also highly exothermic. Perform these steps slowly and with efficient cooling.
Section 4: Data Summary
The following table provides typical parameters for the described synthesis. Actual results may vary based on scale and specific laboratory conditions.
| Parameter | Step 1: Nitration | Step 2: Sandmeyer Reaction |
| Starting Material | 3-Aminopyridine | 3-Amino-5-nitropyridine |
| Key Reagents | HNO₃, H₂SO₄ | NaNO₂, HCl, CuCl |
| Critical Temperature | < 10 °C (addition), 50-60 °C (rxn) | 0-5 °C (diazotization), < 40 °C (addition) |
| Typical Yield | 70-85% | 65-80% |
| Purity (Post-Purification) | > 98% (by HPLC) | > 99% (by HPLC) |
| Appearance | Yellow Crystalline Solid | Off-white to Pale Yellow Solid |
References
Technical Support Center: Purification of 3-Chloro-5-nitropyridine Derivatives by Column Chromatography
Welcome to the technical support center for the purification of 3-chloro-5-nitropyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during column chromatography of this important class of compounds. The following question-and-answer format addresses specific issues with a focus on the underlying scientific principles to ensure robust and reproducible purifications.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: My this compound derivative is streaking badly on the TLC plate and the column, leading to poor separation.
Q: What causes streaking, and how can I resolve it for my pyridine derivative?
A: Streaking, or tailing, is often a sign of undesirable secondary interactions between your compound and the stationary phase, or compound degradation.[1][2] For pyridine derivatives, the basic nitrogen atom is a primary culprit.
-
Underlying Cause (Expertise & Experience): The lone pair of electrons on the pyridine nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3][4] This strong interaction leads to a slow, uneven elution, resulting in tailed peaks or streaks. This compound derivatives, while having their basicity reduced by the electron-withdrawing chloro and nitro groups, can still exhibit this behavior.
-
Immediate Actionable Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica. A common and effective strategy is to add 0.5-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide to the mobile phase.[5] This will neutralize the active sites and significantly improve peak shape.
-
Stationary Phase Consideration: If mobile phase modification is insufficient, consider using a different stationary phase. Neutral alumina can be a good alternative to acidic silica gel for basic compounds.[6] However, always test the stability of your compound on alumina with a preliminary TLC.
-
-
Protocol for Mobile Phase Modification:
-
Prepare your chosen eluent system (e.g., a mixture of hexane and ethyl acetate).
-
To every 100 mL of your eluent, add 0.5 mL to 2 mL of triethylamine.
-
Thoroughly mix the mobile phase.
-
Use this modified mobile phase to run both your TLC and your column.
-
Issue 2: My compound appears to be decomposing on the column. I'm observing new, unexpected spots on my TLC analysis of the collected fractions.
Q: Why would my this compound derivative decompose on a silica gel column, and what can I do to prevent it?
A: The combination of a nitro group and a halogenated pyridine ring can make these molecules susceptible to degradation, particularly on an acidic stationary phase like silica gel.[6][7]
-
Underlying Cause (Expertise & Experience): The acidic nature of silica gel can catalyze the hydrolysis of the chloro group or other degradation pathways of the nitro-substituted ring.[6][8] This is especially true if there is residual moisture in your solvents or on the silica itself. The longer the compound remains on the column, the greater the chance of degradation.
-
Immediate Actionable Solutions:
-
Test for Stability: Before running a column, perform a simple stability test. Spot your crude material on a silica TLC plate, wait for 30-60 minutes, and then develop the plate. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[6][9]
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by preparing a slurry with your initial, low-polarity solvent containing 1-2% triethylamine, then packing the column with this slurry.[6]
-
Use an Alternative Stationary Phase: As mentioned previously, neutral alumina or florisil can be less harsh alternatives.[6]
-
Work Quickly: Use flash chromatography with applied pressure to minimize the time your compound spends on the column.[10]
-
-
Workflow for Stability Assessment:
Issue 3: I found a good solvent system on TLC, but when I run the column, either nothing comes off or everything elutes at once.
Q: How do I properly translate my TLC results to a successful column chromatography separation?
A: This is a frequent challenge. The key is to aim for a specific retention factor (Rf) on your TLC plate to ensure a good separation on the column.
-
Underlying Cause (Expertise & Experience): Column chromatography requires a longer interaction time between the compound and the stationary phase compared to TLC. A compound with a high Rf on TLC will move too quickly through the column, co-eluting with impurities. [11][12]Conversely, a compound with a very low Rf will be strongly adsorbed and may not elute at all or require an excessively polar solvent.
[13]
-
Immediate Actionable Solutions:
-
Target the "Sweet Spot": The ideal Rf value for the compound of interest on a TLC plate is between 0.25 and 0.35. [11]This range generally provides the best balance for effective separation on a column.
-
Adjust Solvent Polarity:
-
If your Rf is too high (>0.4), decrease the polarity of your mobile phase. Do this by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
[14] * If your Rf is too low (<0.2), increase the polarity of your mobile phase by increasing the proportion of the polar solvent.
[14] 3. Use Gradient Elution: For complex mixtures, start with a low-polarity solvent to elute non-polar impurities, then gradually increase the polarity to elute your compound of interest, followed by any more polar impurities.
[13]
-
Solvent System Selection Protocol:
-
Begin with a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. A good starting point for many "normal" compounds is 10-50% ethyl acetate in hexane.
[15] 2. Run several TLC plates with varying ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Identify the solvent system that places your target compound's Rf between 0.25 and 0.35.
-
Use this optimized solvent system to start your column.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound derivatives?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice. However, due to the basicity of the pyridine ring and the potential for degradation, you may need to either add a basic modifier (like triethylamine) to your eluent or use a less acidic stationary phase like neutral alumina.
[3][6]
Q2: How do I choose the right solvent system?
A2: The choice of solvent is critical and should be guided by TLC analysis. [11]The goal is to find a solvent or solvent mixture that provides an Rf value between 0.25 and 0.35 for your desired compound. [11]A common starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).
[15]
| Solvent | Polarity Index | Notes |
| :--- | :--- | :--- |
| Hexane | 0.1 | Common non-polar base. |
| Dichloromethane (DCM) | 3.1 | Good for dissolving many compounds, can be used with hexane. [15]|
| Diethyl Ether | 2.8 | Similar polarity to DCM. [15]|
| Ethyl Acetate (EtOAc) | 4.4 | A standard, versatile polar solvent often mixed with hexane. [15]|
| Methanol (MeOH) | 5.1 | Very polar; used for highly polar compounds, often in a DCM/MeOH system. Use with caution as >10% MeOH can dissolve silica gel. [15]|
Q3: My crude sample is not very soluble in the eluent. How should I load it onto the column?
A3: Poor solubility in the eluent can lead to broad bands and poor separation if loaded directly as a solution. The preferred method in this case is "dry loading."
[6][10]
-
Dry Loading Protocol:
-
Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the mass of your crude sample) to this solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
Gently add a protective layer of sand on top before starting the elution.
[13]
Q4: I'm still getting mixed fractions. What can I do to improve the separation?
A4: If you have optimized your solvent system and are still getting poor separation, consider the following:
-
Column Dimensions: Use a longer, narrower column for more difficult separations. The ratio of adsorbent weight to sample weight should be at least 20-50:1.
[13]* Flow Rate: A slower flow rate allows for more equilibration between the mobile and stationary phases, which can improve resolution. If using flash chromatography, try reducing the pressure.
-
Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, use about 1g of sample for every 25-50g of silica gel.
-
Troubleshooting Flowchart for Poor Separation:
Caption: Decision tree for troubleshooting poor column separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. reddit.com [reddit.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. US1596622A - Stabilizer for nitrated organic compounds - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. m.youtube.com [m.youtube.com]
- 12. iipseries.org [iipseries.org]
- 13. web.uvic.ca [web.uvic.ca]
- 14. researchgate.net [researchgate.net]
- 15. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of 3-Chloro-5-nitropyridine
Here is the technical support center guide for the synthesis of 3-Chloro-5-nitropyridine.
A Guide to Side Products, Troubleshooting, and Optimization
Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound (CAS: 22353-33-9). As a key heterocyclic building block, achieving high purity is critical. This document provides in-depth, field-proven insights into the common side products encountered during synthesis, their mechanisms of formation, and robust troubleshooting strategies to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their associated side products?
A1: The choice of synthetic route is the primary determinant of the impurity profile. The three most common strategies each present unique challenges:
-
Nitration of 3-Chloropyridine: This electrophilic aromatic substitution is direct but often yields a mixture of regioisomers. The primary side products are 3-chloro-2-nitropyridine and 3-chloro-6-nitropyridine . Under forcing conditions, dinitrated species can also form.
-
Chlorination of 3-Hydroxy-5-nitropyridine: This nucleophilic substitution is effective but sensitive to reaction conditions. The main impurity is typically the unreacted starting material , which can be difficult to separate. Hydrolysis of the product back to the starting material during workup is also a significant issue.
-
Sandmeyer Reaction of 3-Amino-5-nitropyridine: This route involves the transformation of an amino group via a diazonium salt. It is powerful but prone to radical-mediated side reactions.[1][2] Key byproducts include the corresponding phenol (3-hydroxy-5-nitropyridine ), the deaminated product (3-nitropyridine ), and biaryl impurities .[1]
Troubleshooting Guide 1: Synthesis via Nitration of 3-Chloropyridine
This route appears straightforward but requires precise control to achieve high regioselectivity. The pyridine nitrogen is deactivating, as is the chloro group, making the reaction sluggish and directing the incoming electrophile.
Common Problem: Low Yield of this compound Due to Isomer Formation
You've performed the nitration of 3-chloropyridine but your crude NMR or GC-MS shows significant peaks corresponding to other isomers, complicating purification and lowering the yield of the desired product.
Root Cause Analysis:
The directing effects on the pyridine ring are complex. The ring nitrogen deactivates all positions towards electrophilic attack. The chloro group is also deactivating but directs ortho and para. The combination of these effects leads to a mixture of products, with the 5-position (meta to nitrogen, para to chlorine) being favored, but not exclusively. Reaction temperature is the most critical parameter; higher temperatures reduce selectivity and increase the formation of undesired isomers and dinitrated byproducts.
Troubleshooting & Optimization Protocol:
-
Strict Temperature Control: Maintain the reaction temperature below 10°C during the addition of the nitrating mixture. Letting the temperature rise can drastically decrease the ratio of the 5-nitro isomer.
-
Optimized Nitrating Agent: The composition of the mixed acid (H₂SO₄/HNO₃) is crucial. A higher proportion of sulfuric acid ensures complete formation of the nitronium ion (NO₂⁺) while minimizing side reactions.
-
Reaction Monitoring (Self-Validation): Do not run the reaction on a time-basis alone. Monitor the consumption of the starting material (3-chloropyridine) by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-nitration.
Visualizing Isomer Formation
The diagram below illustrates the electrophilic attack at different positions on the 3-chloropyridine ring, leading to the desired product and the main regioisomeric side products.
Caption: Regioisomeric products from the nitration of 3-chloropyridine.
Experimental Protocol: Regioselective Nitration
-
Setup: To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated H₂SO₄ (4 equivalents). Cool the flask to 0°C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 3-chloropyridine (1 equivalent) to the cold sulfuric acid, ensuring the temperature does not exceed 10°C.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.1 equivalents) to concentrated H₂SO₄ (1.5 equivalents), keeping the mixture cooled.
-
Reaction: Add the nitrating mixture dropwise to the solution of 3-chloropyridine over 1-2 hours, maintaining the internal temperature between 0-5°C.
-
Monitoring: After the addition is complete, stir the reaction at 5°C for an additional hour. Take a small aliquot, quench it carefully in ice water, extract with ethyl acetate, and check for the disappearance of starting material by GC-MS or TLC.
-
Workup: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large volume of crushed ice. The product will often precipitate as a solid.
-
Purification: Filter the crude solid, wash with cold water until the washings are neutral, and then with a small amount of cold ethanol. Recrystallize from ethanol or isopropanol to isolate pure this compound.
Troubleshooting Guide 2: Synthesis via Sandmeyer Reaction
The Sandmeyer reaction is a classic method to convert an aryl amine to an aryl halide.[2][3] Its radical mechanism, however, is a common source of impurities if not perfectly controlled.[1][4]
Common Problem: Presence of Phenolic and Deaminated Impurities
Your final product from the Sandmeyer reaction of 3-amino-5-nitropyridine is contaminated with 3-hydroxy-5-nitropyridine and 3-nitropyridine.
Root Cause Analysis:
This impurity profile points to two competing side reactions of the intermediate diazonium salt:
-
Phenol Formation: The diazonium salt is unstable and can react with water (the solvent for the diazotization step) to form a phenol, especially if the temperature is too high or if the subsequent reaction with the copper(I) chloride is slow.
-
Deamination: The diazonium salt can be reduced to an aryl radical, which then abstracts a hydrogen atom from the solvent or other species to yield the deaminated product, 3-nitropyridine. This is often promoted by certain reducing agents or incorrect stoichiometry.
Troubleshooting & Optimization Protocol:
| Parameter | Recommended Action | Rationale |
| Temperature | Maintain diazotization at 0-5°C. Add the diazonium salt solution to the CuCl solution, also kept cold. | The diazonium salt is highly unstable at elevated temperatures, leading to decomposition and reaction with water. |
| Atmosphere | While not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can minimize oxidative side reactions. | Reduces the chance of unwanted radical coupling or degradation pathways. |
| Reagent Purity | Use freshly prepared or high-purity sodium nitrite and copper(I) chloride. | Impurities in the reagents can catalyze decomposition or side reactions. |
| pH Control | Ensure sufficient acid is present during diazotization to prevent the formation of diazoamino compounds. | The diazonium salt is only stable under acidic conditions. |
Visualizing the Sandmeyer Reaction Pathways
This diagram shows the central aryl radical intermediate and its partitioning between the desired product pathway and common side reaction pathways.
Caption: Competing pathways in the Sandmeyer synthesis.
Experimental Protocol: High-Purity Sandmeyer Reaction
-
Diazotization: Suspend 3-amino-5-nitropyridine (1 equivalent) in a mixture of concentrated HCl (3 equivalents) and water. Cool the slurry to 0°C in an ice-salt bath. Prepare a solution of sodium nitrite (1.05 equivalents) in a minimum amount of cold water. Add the nitrite solution dropwise to the amine slurry, keeping the temperature strictly below 5°C. Stir for 30 minutes at 0°C after addition is complete.
-
Catalyst Solution: In a separate, larger reaction vessel, dissolve copper(I) chloride (1.2 equivalents) in concentrated HCl (2 equivalents). Cool this solution to 0°C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution from step 1 to the cold, vigorously stirred CuCl solution from step 2. Effervescence (N₂ gas) should be observed. Maintain the temperature below 10°C during the addition.
-
Completion & Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the diazonium salt (e.g., by quenching an aliquot with a beta-naphthol solution; a lack of color formation indicates completion).
-
Workup: Extract the reaction mixture with a suitable solvent like dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) or recrystallization.
References
Technical Support Center: Optimizing 3-Chloro-5-nitropyridine Synthesis
Welcome to the technical support guide for the synthesis of 3-Chloro-5-nitropyridine. This resource is designed for researchers, chemists, and drug development professionals to address common challenges in improving the yield and purity of this critical synthetic intermediate. We will delve into the mechanistic principles behind the common synthetic routes and provide actionable troubleshooting advice in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?
A1: The most prevalent and industrially relevant method for synthesizing this compound is a two-step process starting from 3-amino-5-chloropyridine. This process involves:
-
Diazotization: The conversion of the primary amino group of 3-amino-5-chloropyridine into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C).[1][2]
-
Sandmeyer Reaction: The subsequent displacement of the diazonium group (-N₂⁺) with a chloride ion, catalyzed by a copper(I) salt, typically copper(I) chloride (CuCl).[3][4][5] This reaction is a well-established method for introducing halides onto an aromatic ring in positions that may not be accessible through direct electrophilic substitution.[4][6]
Q2: My overall yield is consistently low. What are the most critical stages to scrutinize?
A2: Low yields in this synthesis almost always point to issues in one of two areas: the stability of the intermediate diazonium salt or the efficiency of the Sandmeyer reaction. The diazonium salt is notoriously unstable and can readily decompose, especially if the temperature is not strictly controlled.[7] Premature decomposition leads to the formation of byproducts, primarily the corresponding phenol (3-hydroxy-5-nitropyridine), before the Sandmeyer reaction can occur.[4] Inefficiency in the copper-catalyzed step can also leave unreacted diazonium salt, which then decomposes during work-up.
Q3: What are the most common impurities, and how do they form?
A3: The impurity profile is often predictable. The most common impurities include:
-
3-Hydroxy-5-nitropyridine: This forms from the reaction of the diazonium salt intermediate with water (hydrolysis).[4] This is often the major byproduct if the reaction temperature is too high or if the Sandmeyer reaction is slow.
-
Unreacted 3-Amino-5-chloropyridine: This indicates an incomplete diazotization reaction, possibly due to insufficient acid or sodium nitrite.
-
Azo-coupling Byproducts: In some cases, the diazonium salt can react with other nucleophilic aromatic species in the mixture to form colored azo compounds.
-
Biaryl Species: The radical mechanism of the Sandmeyer reaction can sometimes lead to the formation of biaryl compounds as minor byproducts.[4]
Q4: Why is strict temperature control (0–5 °C) so critical during the diazotization step?
A4: The diazonium group (–N₂⁺) is an excellent leaving group (as nitrogen gas, N₂). Aromatic diazonium salts are significantly more stable than their aliphatic counterparts but are still prone to thermal decomposition.[2] Maintaining a temperature between 0 and 5 °C minimizes the rate of decomposition, preventing the loss of the intermediate and suppressing the formation of the unwanted 3-hydroxy-5-nitropyridine byproduct.[7] Above this temperature range, the rate of hydrolysis and other side reactions increases dramatically, leading to a significant reduction in yield and purity.
Part 2: Detailed Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter during the synthesis.
Problem Area 1: The Diazotization Step
Q: My reaction mixture turns dark brown or black during the addition of sodium nitrite, and I'm getting a low yield of the desired product. What is likely happening?
A: This is a classic sign of diazonium salt decomposition and potential side reactions. The underlying causes are typically related to reaction conditions.
Causality & Solution:
-
Localized Heating: The reaction between sodium nitrite and acid to form nitrous acid is exothermic. Adding the sodium nitrite solution too quickly can create localized hot spots, causing the diazonium salt to decompose as it forms.
-
Solution: Add the aqueous solution of sodium nitrite dropwise and sub-surface (if possible) with vigorous stirring to ensure rapid heat dissipation. Always maintain the bulk internal temperature at 0–5 °C.
-
-
Incorrect Acid Concentration: A sufficient excess of strong acid (e.g., 2.5-3.0 equivalents of HCl) is crucial. The acid protonates the nitrous acid to help form the reactive nitrosating agent (nitrosonium ion, NO⁺) and also maintains a low pH, which suppresses the unwanted coupling reaction between the diazonium salt and the unreacted starting amine.[6]
-
Solution: Ensure at least 2.5 equivalents of acid are used. One equivalent reacts with the amine, one with the sodium nitrite, and an excess is needed to maintain acidity.
-
-
Nitrous Acid Instability: Nitrous acid is unstable and decomposes at higher temperatures.
-
Solution: Prepare the sodium nitrite solution just before use and keep it cold. The reaction should be performed promptly after the addition is complete.
-
Problem Area 2: The Sandmeyer (Chlorination) Step
Q: I've successfully formed the diazonium salt, but the subsequent reaction with CuCl gives a poor yield of this compound and a significant amount of the hydroxy byproduct.
A: This points to an inefficient Sandmeyer reaction, where the competing hydrolysis reaction is winning.
Causality & Solution:
-
Catalyst Quality: Copper(I) chloride is susceptible to oxidation to the inactive copper(II) form, which appears green or blue. Active CuCl should be a white to light gray solid.
-
Solution: Use freshly purchased, high-purity CuCl. If the catalyst is old or discolored, you can wash it with a dilute solution of a reducing agent (like sulfurous acid) followed by water, ethanol, and ether, then dry it under a vacuum. Alternatively, prepare it fresh by reducing a Cu(II) salt.
-
-
Reaction Temperature: While the diazotization must be cold, the Sandmeyer reaction often requires gentle warming to proceed at a reasonable rate. However, heating too aggressively will favor decomposition and hydrolysis.
-
Solution: After adding the cold diazonium salt solution to the CuCl catalyst, allow the mixture to warm slowly to room temperature. Gentle heating (e.g., to 40–60 °C) may be required to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.[1] Monitor the reaction by TLC or LC-MS to find the optimal temperature and time.
-
-
Mechanism Insight: The Sandmeyer reaction proceeds via a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical, N₂, and copper(II) chloride.[4][5] The aryl radical then abstracts a chlorine atom from the copper(II) chloride to form the product and regenerate the copper(I) catalyst. If this process is slow, the diazonium salt has more time to react with water. Ensuring a high concentration of active catalyst and chloride ions is key.
Problem Area 3: Product Isolation and Purification
Q: How can I effectively remove the 3-hydroxy-5-nitropyridine impurity from my final product?
A: This separation can be challenging due to the similar polarity of the two compounds. However, their differing acidic properties can be exploited.
Causality & Solution:
-
Exploiting Acidity: The byproduct, 3-hydroxy-5-nitropyridine, is a phenol. Phenols are acidic and will deprotonate in a basic aqueous solution to form a water-soluble phenoxide salt. The desired product, this compound, is not acidic and will remain in the organic phase.
-
Solution Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a dilute aqueous base, such as 1M sodium carbonate or a 5% sodium hydroxide solution. This will extract the acidic hydroxy byproduct into the aqueous layer.
-
Separate the layers and wash the organic phase with water and then brine to remove any residual base.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield the purified product.
-
-
-
Recrystallization: If a basic wash is insufficient, recrystallization is the next step.
-
Solution: Common solvent systems for recrystallizing nitropyridines include ethanol, isopropanol, or mixed solvent systems like hexane/ethyl acetate or hexane/acetone.[8] The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Part 3: Protocols, Data, and Visualizations
Experimental Protocols & Data
Protocol: Synthesis of this compound
-
Diazotization:
-
In a three-neck flask, suspend 3-amino-5-chloropyridine (1.0 eq) in a 6M HCl solution (3.0 eq).
-
Cool the mixture to 0 °C in an ice-salt bath with vigorous mechanical stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimum amount of cold water.
-
Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C.
-
Stir for an additional 30 minutes at 0–5 °C after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl (1.5 eq) and cool to 0 °C.
-
Slowly add the cold diazonium salt solution from the previous step to the CuCl solution with stirring.
-
Allow the reaction to warm to room temperature and then heat gently to 50–60 °C until nitrogen evolution ceases (typically 1–2 hours).
-
Cool the mixture to room temperature and extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts for purification.
-
Table 1: Troubleshooting Common Impurities
| Impurity | Likely Cause | Analytical Signature (TLC/LC) | Corrective Action |
| 3-Hydroxy-5-nitropyridine | Diazonium salt hydrolysis (high temp, slow Sandmeyer). | More polar spot than the product. | Maintain T < 5°C during diazotization; use active CuCl catalyst; purify with a basic wash. |
| 3-Amino-5-chloropyridine | Incomplete diazotization. | More polar spot than the product. | Ensure sufficient NaNO₂ and acid are used; check the purity of NaNO₂. |
| Azo Byproducts | Insufficient acid during diazotization. | Highly colored (red/orange) spots. | Use at least 2.5 eq of strong acid; maintain low temperature. |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 8. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Troubleshooting Failed Suzuki Couplings with 3-Chloro-5-nitropyridine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki coupling of 3-chloro-5-nitropyridine. This substrate, while valuable, presents a unique set of challenges due to its electronic properties. This document provides in-depth, experience-driven troubleshooting advice in a structured question-and-answer format to help you navigate and resolve common experimental failures.
I. Understanding the Substrate: The Challenges of this compound
The structure of this compound dictates its reactivity in Suzuki couplings. The presence of a strong electron-withdrawing nitro group and the pyridine nitrogen significantly influences the electron density of the aromatic ring. This makes the carbon-chlorine bond more susceptible to oxidative addition, the rate-limiting step in many Suzuki reactions involving aryl chlorides.[1] However, this enhanced reactivity can also lead to a higher propensity for side reactions. The pyridine nitrogen can also coordinate with the palladium catalyst, potentially leading to catalyst inhibition.[2]
II. Troubleshooting Guide: Common Issues and Solutions
Question 1: My reaction shows no conversion of the starting material. What are the primary causes of complete reaction failure?
Answer:
Complete failure of the reaction to initiate points to a fundamental issue with one of the core components or reaction conditions. Here are the most probable culprits and how to address them:
-
Inactive Catalyst System: The active Pd(0) species is crucial for the catalytic cycle to begin.[1]
-
Cause: Your palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) may not have been effectively reduced to Pd(0), or the active catalyst has been deactivated. For a less reactive aryl chloride, even one activated by a nitro group, the choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient.[2]
-
Solution: Employ a more active catalyst system. This typically involves using electron-rich and sterically bulky phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] These ligands promote the oxidative addition step with challenging aryl chlorides.[4][5] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄, but be aware that it might still require a more robust ligand for this specific substrate.
-
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to its oxidation and deactivation.[2][3]
-
Cause: Insufficient degassing of solvents and the reaction vessel.
-
Solution: Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.[2] Assemble your reaction under a positive pressure of an inert gas.
-
-
Inappropriate Base: The base plays a critical role in activating the boronic acid for the transmetalation step.[5][6]
-
Cause: The chosen base may be too weak, not sufficiently soluble in the reaction medium, or simply old and inactive. For aryl chlorides, stronger bases are often necessary.[3]
-
Solution: Switch to a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3] The choice of base can also be solvent-dependent, so consider this pairing carefully.
-
-
Sub-optimal Temperature: Aryl chlorides are the least reactive among aryl halides in the oxidative addition step and often require elevated temperatures to react efficiently.[1][7][8]
-
Cause: The reaction temperature is too low to overcome the activation energy for oxidative addition.
-
Solution: Increase the reaction temperature, typically in the range of 80-110 °C.[3] Monitor for potential decomposition of starting materials or products at higher temperatures.
-
Question 2: My reaction is sluggish, and I'm observing low yields along with several byproducts. What are the likely side reactions, and how can I mitigate them?
Answer:
Low yields accompanied by byproduct formation suggest that while the catalytic cycle is turning over, competing reaction pathways are significant. For this compound, the most common side reactions are dehalogenation and homocoupling.
-
Dehalogenation: This is the replacement of the chlorine atom with a hydrogen atom, leading to the formation of 3-nitropyridine.[7]
-
Mechanism: A palladium-hydride (Pd-H) species is often implicated. This can form from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[1][7] Reductive elimination of Ar-H from the Ar-Pd-H intermediate yields the dehalogenated product.[1] Electron-deficient N-heterocyclic halides are particularly prone to this side reaction.[7]
-
Mitigation Strategies:
-
Choice of Base and Solvent: Avoid using bases that can readily act as hydride donors. Be cautious with alcoholic solvents. Anhydrous conditions can sometimes suppress dehalogenation.
-
Inert Atmosphere: Rigorous exclusion of oxygen is crucial, as oxidative processes can contribute to the formation of species that lead to dehalogenation.[2]
-
-
-
Homocoupling of the Boronic Acid: This results in the formation of a biaryl product derived from the boronic acid coupling with itself.
-
Mechanism: This side reaction can be promoted by the presence of Pd(II) species, which can arise from incomplete reduction of a Pd(II) precatalyst or oxidation of the Pd(0) catalyst by oxygen.[2]
-
Mitigation Strategies:
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[2]
-
Mechanism: This can be caused by excess water or acidic/basic conditions, leading to the loss of the boronic acid from the reaction mixture.[10][11]
-
Mitigation Strategies:
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, can be more stable and undergo slow hydrolysis to release the boronic acid, maintaining a low concentration in the reaction and minimizing protodeboronation.[12][13][14]
-
Careful Control of Water Content: While some water can be beneficial, especially with certain bases like K₃PO₄, excess water can promote this side reaction.[3][15]
-
-
III. Recommended Starting Protocols and Optimization
For a challenging substrate like this compound, a robust catalyst system is paramount. Below is a recommended starting protocol and a table for systematic optimization.
Experimental Workflow Diagram
Caption: General experimental workflow for Suzuki coupling.
Recommended Initial Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common and effective Pd(0) and Pd(II) sources. |
| Ligand | SPhos or XPhos (2-4 mol%) | Electron-rich, bulky ligands that facilitate oxidative addition of aryl chlorides.[3] |
| Base | K₃PO₄ (2-3 equivalents) | A strong, effective base for challenging couplings.[2][3] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | Good solvents for Suzuki reactions, with a small amount of water often being beneficial.[3] |
| Temperature | 100 °C | Aryl chlorides generally require higher temperatures for efficient reaction.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation.[2][9] |
Step-by-Step Protocol
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and K₃PO₄ (2.0 eq.).
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane/water) via syringe.
-
Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
IV. Advanced Troubleshooting & FAQs
Question 3: I've tried the recommended conditions, but the yield is still low. What further optimizations can I perform?
Answer:
If the initial robust conditions are not providing satisfactory results, a systematic optimization of reaction parameters is necessary.
Troubleshooting Decision Tree
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Technical Support Center: Managing Regioselectivity in Reactions with 3-Chloro-5-nitropyridine
From the desk of the Senior Application Scientist
Welcome to the technical support center dedicated to 3-chloro-5-nitropyridine. This versatile building block is a cornerstone in the synthesis of novel scaffolds for pharmaceutical and agrochemical development. However, its unique electronic and structural characteristics present distinct challenges in controlling reaction outcomes. This guide is designed to provide you, our fellow researchers and development professionals, with in-depth, field-proven insights to troubleshoot common issues and master the regioselective functionalization of this important substrate.
Section 1: Core Principles of Reactivity and Regioselectivity
Understanding the electronic landscape of this compound is the first principle of troubleshooting. The pyridine nitrogen and the C5-nitro group are both powerful electron-withdrawing groups (EWGs). Their combined influence dictates the reactivity of the ring.
-
Pyridine Nitrogen: Inductively and mesomerically withdraws electron density, primarily from the C2, C4, and C6 positions.
-
C5-Nitro Group: A very strong EWG that deactivates the entire ring towards electrophilic substitution but strongly activates it for nucleophilic attack, with its influence most pronounced at the C4 and C6 positions (ortho and para)[1][2].
The key challenge arises from the location of the chloro leaving group at C3. This position is meta to both the ring nitrogen and the nitro group. Consequently, it is not electronically activated for classical nucleophilic aromatic substitution (SNAr), as a Meisenheimer intermediate cannot be effectively stabilized by delocalizing the negative charge onto the nitrogen or the nitro group's oxygen atoms[3][4]. This inherent lack of activation is a primary source of failed SNAr attempts.
Therefore, for productive functionalization at the C3 position, palladium-catalyzed cross-coupling reactions are the methods of choice. These reactions proceed via a different mechanism that does not rely on the formation of a Meisenheimer complex.
Caption: Electronic landscape of this compound.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered when performing palladium-catalyzed cross-coupling reactions with this compound.
Issue 1: Low to No Product Conversion
Q: My Suzuki-Miyaura / Buchwald-Hartwig reaction is showing little or no consumption of the starting material. What are the first things I should check?
A: This is a classic problem often rooted in catalyst inactivation or suboptimal reaction conditions. A systematic check is crucial.[5][6]
-
Catalyst & Ligand Integrity: The Pd(0) active species is sensitive to oxygen. Ensure your reaction setup was properly degassed (e.g., via three vacuum/inert gas cycles or sparging the solvent) and maintained under a positive pressure of nitrogen or argon.[6] The pyridine nitrogen in your substrate can act as a ligand, potentially displacing your phosphine ligand and poisoning the catalyst.[7] Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos for Buchwald-Hartwig; SPhos, dtbpf for Suzuki) can mitigate this by favoring the formation of the active catalytic complex.[8][9]
-
Base Selection & Solubility: The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[10] Crucially, the base must have some solubility in the reaction medium to be effective. If you see a solid, unreactive mass of base at the bottom of your flask, consider a different solvent or a base with better solubility.
-
Solvent Choice: Aprotic polar solvents like dioxane, toluene, or DMF are typically effective.[11] Avoid protic solvents unless specified by a validated procedure, as they can interfere with the catalyst and base. Ensure your solvent is anhydrous, as water can hydrolyze the organometallic reagents and affect catalyst activity.[12]
-
Temperature: C-Cl bonds are less reactive than C-Br or C-I bonds in oxidative addition.[13] Your reaction may simply require more thermal energy. If you are running the reaction at 80 °C, consider incrementally increasing the temperature to 100-110 °C, while monitoring for decomposition.
Issue 2: Reaction Stalls or Yields are Low Despite Initial Conversion
Q: My reaction starts well (monitored by TLC/LCMS) but then stalls, or my final isolated yield is poor. What's going wrong?
A: This points towards either catalyst deactivation during the reaction or product/starting material instability.
-
Catalyst Deactivation ("Palladium Black"): If your reaction mixture turns from a clear solution to a black suspension, your Pd(0) catalyst has likely crashed out as inactive palladium black. This can be caused by inefficient reductive elimination (the final step of the catalytic cycle). Switching to a more electron-rich or bulkier ligand can often accelerate this step and keep the catalyst in the cycle.[8][9]
-
Nitro Group Reduction: The nitro group is susceptible to reduction under certain catalytic conditions, especially if hydrogen sources are present (e.g., certain solvents or additives). This side reaction can consume starting material and complicate purification. If you suspect this is occurring (e.g., by observing products with a different mass corresponding to an amino group), screen different palladium sources or ligands.
-
Product Loss During Workup: Your product, now containing a new functional group, may have different solubility properties. It might be partially soluble in the aqueous layer during extraction.[14] Always check all layers by TLC/LCMS before discarding them. Consider back-extracting the aqueous phase with a different organic solvent to recover any lost product.
Caption: Troubleshooting workflow for low-yield reactions.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: I tried reacting this compound with piperidine in DMSO at 120°C and got no product. Why did this SNAr reaction fail?
-
A1: This is expected. As detailed in Section 1, the chloro group at C3 is not electronically activated for SNAr. The negative charge of the intermediate cannot be delocalized onto the strongly stabilizing nitro group or ring nitrogen. This pathway is energetically unfavorable. You must switch to a palladium-catalyzed method like the Buchwald-Hartwig amination to form this C-N bond.[3][4]
-
-
Q2: How does steric hindrance affect my cross-coupling reaction?
-
A2: Steric hindrance plays a significant role.[15][16] A bulky nucleophile (e.g., a sterically hindered amine or boronic acid) can slow the reaction by impeding its approach to the palladium center.[17] Conversely, using a bulky phosphine ligand is often beneficial as it promotes the formation of a coordinatively unsaturated, highly reactive Pd(0) species that is necessary for the initial oxidative addition step.[8]
-
-
Q3: Can I use the same conditions for a Suzuki coupling that I used for a Buchwald-Hartwig amination?
-
A3: Not usually. While both are Pd-catalyzed, the key steps and requirements differ. Suzuki couplings involve a boronic acid/ester and typically use carbonate or phosphate bases to facilitate transmetalation.[18] Buchwald-Hartwig aminations use an amine nucleophile and require a strong base (often an alkoxide) to deprotonate the amine or the intermediate complex.[10][19] You must optimize conditions for each specific reaction type.
-
-
Q4: My boronic acid is decomposing before it couples. How can I prevent this?
-
A4: Boronic acids can be unstable, particularly to heat, and can undergo protodeboronation (replacement with hydrogen). To minimize this, ensure your reaction is thoroughly degassed to remove oxygen. You can also switch to a more stable boronic acid derivative, like a pinacol ester (BPin) or a trifluoroborate salt (BF₃K). These are often more robust under reaction conditions.[18]
-
Section 4: Experimental Protocols
The following protocols are provided as validated starting points. Optimization may be required for your specific substrates.
Protocol 4.1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Reagent/Parameter | Quantity/Value | Notes |
|---|---|---|
| This compound | 1.0 equiv (e.g., 158.5 mg) | Starting material |
| Phenylboronic Acid | 1.2 equiv | Coupling partner |
| Pd₂(dba)₃ | 2 mol% | Palladium source |
| SPhos | 4.5 mol% | Ligand |
| K₃PO₄ | 2.0 equiv | Base |
| 1,4-Dioxane | 0.1 M concentration | Anhydrous solvent |
| Temperature | 100 °C |
| Time | 12-24 h | Monitor by TLC/LCMS |
Methodology:
-
To a dry reaction vial, add this compound, phenylboronic acid, and K₃PO₄.
-
In a separate vial, prepare a stock solution of Pd₂(dba)₃ and SPhos in dioxane.
-
Seal the reaction vial with a septum and purge with argon or nitrogen for 15 minutes.
-
Add the required volume of anhydrous dioxane, followed by the catalyst/ligand solution via syringe.
-
Place the vial in a pre-heated oil bath or heating block at 100 °C and stir vigorously.
-
Monitor the reaction's progress. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
Protocol 4.2: Buchwald-Hartwig Amination with Morpholine
| Reagent/Parameter | Quantity/Value | Notes |
|---|---|---|
| This compound | 1.0 equiv (e.g., 158.5 mg) | Starting material |
| Morpholine | 1.2 equiv | Nucleophile |
| BrettPhos Palladacycle | 2 mol% | Pre-catalyst |
| NaOtBu | 1.4 equiv | Base |
| Toluene | 0.1 M concentration | Anhydrous solvent |
| Temperature | 110 °C |
| Time | 4-12 h | Monitor by TLC/LCMS |
Methodology:
-
Inside a glovebox, add this compound, BrettPhos Palladacycle, and NaOtBu to a dry reaction vial.
-
Add anhydrous toluene, followed by morpholine.
-
Seal the vial tightly and remove it from the glovebox.
-
Place the vial in a pre-heated oil bath or heating block at 110 °C and stir vigorously.
-
Monitor the reaction's progress. Upon completion, cool to room temperature.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography.
Caption: Generalized catalytic cycle for Buchwald-Hartwig Amination.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. How To [chem.rochester.edu]
- 15. theory.labster.com [theory.labster.com]
- 16. Steric effects - Wikipedia [en.wikipedia.org]
- 17. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
preventing decomposition of 3-Chloro-5-nitropyridine during workup
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges encountered during the synthesis and purification of complex heterocyclic molecules. This guide provides in-depth troubleshooting advice and optimized protocols to address a common and critical issue: the decomposition of 3-Chloro-5-nitropyridine during experimental workup.
Structure of This Guide
This document is structured to provide rapid answers and deep mechanistic understanding.
-
Frequently Asked Questions (FAQs): Quick answers to the most common problems.
-
Core Problem Analysis: The Chemistry of Decomposition: An expert explanation of why this compound degrades.
-
Troubleshooting Guide: Isolating the Cause: A systematic approach to identifying the source of decomposition in your workflow.
-
Validated Protocols for Stable Workup: Detailed, step-by-step procedures to prevent degradation.
-
References: A complete list of cited sources for further reading.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is very low after a basic wash. What is happening?
A: You are likely observing decomposition via Nucleophilic Aromatic Substitution (SNAr). The pyridine ring, made highly electron-deficient by the nitro group and the ring nitrogen, is susceptible to attack by nucleophiles like hydroxide ions (OH⁻) from strong bases (e.g., NaOH, K₂CO₃).[1][2][3] This replaces the chloro group with a hydroxyl group, forming 3-hydroxy-5-nitropyridine.
Q2: I see a new spot on my TLC plate after my aqueous workup. Is this a decomposition product?
A: It is highly probable. The most common byproduct from an aqueous workup, especially under neutral to basic conditions, is the hydrolysis product, 3-hydroxy-5-nitropyridine. This compound is more polar than the starting material and will have a lower Rf value on a normal-phase TLC plate.
Q3: Can I use sodium bicarbonate to neutralize my reaction mixture?
A: Yes, sodium bicarbonate is the recommended mild base for neutralizing acidic reaction mixtures containing this compound. Its lower basicity compared to carbonates or hydroxides minimizes the formation of nucleophilic hydroxide ions, thus preserving the chloro-substituent.
Q4: What is the ideal temperature for the workup procedure?
A: All steps of the workup, particularly aqueous washes, should be performed at a reduced temperature, ideally between 0-5 °C. Use an ice-water bath to cool your separatory funnel. Higher temperatures significantly accelerate the rate of the SNAr decomposition reaction.
Core Problem Analysis: The Chemistry of Decomposition
The stability of this compound is governed by the principles of Nucleophilic Aromatic Substitution (SNAr). Understanding this mechanism is crucial for designing a successful workup.
The pyridine molecule is inherently electron-deficient. The addition of a strongly electron-withdrawing nitro group (-NO₂) further depletes the electron density of the aromatic ring.[4] This effect, combined with the inductive effect of the chloro group, makes the carbon atom at the C3 position highly electrophilic and vulnerable to attack by nucleophiles.
The SNAr mechanism proceeds in two steps:
-
Addition of a Nucleophile: A nucleophile (e.g., OH⁻, H₂O, R-NH₂) attacks the electrophilic carbon bearing the chlorine atom. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][5]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻), which is a good leaving group.
The presence of the nitro group para to the ring nitrogen is critical for activating the ring toward this type of substitution.[1][3]
// Reactants sub [label="this compound", fillcolor="#F1F3F4", style=filled]; nuc [label="Nucleophile (Nu⁻)\ne.g., OH⁻, H₂O", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];
// Intermediate meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized Anion)", fillcolor="#FBBC05", style=filled];
// Products product [label="Decomposition Product\n(e.g., 3-Hydroxy-5-nitropyridine)", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; lg [label="Chloride Ion (Cl⁻)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled];
// Connections sub -> meisenheimer [label="+ Nu⁻ (Rate-determining step)"]; nuc -> meisenheimer [style=invis]; meisenheimer -> product [label="- Cl⁻ (Fast)"]; meisenheimer -> lg [style=invis]; }
Figure 1. The SNAr decomposition pathway of this compound.
Troubleshooting Guide: Isolating the Cause
Use the following table to compare your current workup protocol with our recommended best practices. This will help you pinpoint the specific steps causing decomposition.
| Parameter | Problematic Condition (Causes Decomposition) | Recommended Condition (Ensures Stability) | Rationale |
| Neutralizing Base | Strong Bases (NaOH, KOH, K₂CO₃, LiOH) | Mild Bases (Saturated NaHCO₃ solution, Phosphate Buffers pH~7) | Strong bases generate high concentrations of OH⁻, a potent nucleophile that initiates SNAr.[5] |
| Temperature | Room Temperature (~25 °C) or higher | Low Temperature (0 - 5 °C) | The rate of SNAr is highly temperature-dependent. Cooling significantly slows the decomposition kinetics. |
| Aqueous Washes | Multiple washes with deionized water, especially if exposure time is long | Minimal washes with cold, saturated brine (NaCl solution) | Brine reduces the solubility of the organic product in the aqueous phase and can decrease water activity, slightly suppressing hydrolysis. |
| pH of Aqueous Layer | Basic (pH > 8) or strongly acidic | Slightly acidic to neutral (pH 4-7.5) | Avoids the primary nucleophile (OH⁻). While stable in mild acid, very strong acids can promote hydrolysis.[6] |
| Solvents | Protic or nucleophilic solvents (e.g., Methanol, Ethanol) mixed with extraction solvent | Aprotic, non-nucleophilic solvents (DCM, Ethyl Acetate, Toluene) | Alcohols can act as nucleophiles (alkoxides), leading to undesired ether byproducts. |
| Reaction Quenching | Incomplete quenching of nucleophilic reagents from the prior step | Thorough and complete quenching of all residual nucleophiles before starting the workup | Any remaining nucleophile from the reaction (e.g., amines, thiols) will readily displace the chloride during workup.[7] |
Validated Protocols for Stable Workup
Follow this detailed workflow to minimize decomposition and maximize the recovery of pure this compound.
start [label="End of Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="1. Cool Reaction Mixture\nto 0-5 °C"]; quench [label="2. Quench (if necessary)\nwith cold, dilute acid (e.g., NH₄Cl)"]; extract [label="3. Extract with Cold Solvent\n(e.g., Ethyl Acetate or DCM)"]; wash_bicarb [label="4. Wash with Cold Sat. NaHCO₃\n(1x, if acidic)"]; wash_brine [label="5. Wash with Cold Brine\n(1-2x)"]; dry [label="6. Dry Organic Layer\n(Anhydrous Na₂SO₄ or MgSO₄)"]; filter_concentrate [label="7. Filter and Concentrate\n(Rotary Evaporation, minimal heat)"]; end [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> cool; cool -> quench; quench -> extract; extract -> wash_bicarb; wash_bicarb -> wash_brine; wash_brine -> dry; dry -> filter_concentrate; filter_concentrate -> end; }
Figure 2. Recommended step-by-step workflow for a stable workup.
Step-by-Step Protocol: General Workup
This protocol assumes the reaction was run in an aprotic solvent and needs to be neutralized and purified.
-
Cooling: Before exposing the reaction mixture to any aqueous solution, cool the flask in an ice-water bath to 0-5 °C. Prepare all subsequent aqueous solutions and keep them cold in an ice bath as well.
-
Quenching (If Applicable): If your reaction contains potent nucleophiles (e.g., organometallics, amides, strong bases), quench them first. A common method is the slow, dropwise addition of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction:
-
Transfer the cooled, quenched reaction mixture to a separatory funnel.
-
Add a suitable, cold extraction solvent like Ethyl Acetate or Dichloromethane (DCM).
-
Add cold deionized water or, preferably, cold saturated brine to dissolve salts.
-
Shake gently to partition the components, venting frequently. Allow the layers to separate completely.
-
-
Aqueous Washes (Perform all washes at 0-5 °C):
-
Acidic Wash (Optional): To remove basic impurities (like excess amines), wash the organic layer once with cold, dilute HCl (e.g., 0.5 M).
-
Bicarbonate Wash: To neutralize any remaining acid, wash the organic layer once with cold, saturated sodium bicarbonate (NaHCO₃) solution. Observe for any gas evolution and vent accordingly.
-
Brine Wash: Wash the organic layer one to two times with cold, saturated brine. This helps to break up emulsions and remove the bulk of the dissolved water.
-
-
Drying:
-
Drain the organic layer from the separatory funnel into an Erlenmeyer flask.
-
Add a sufficient amount of a neutral drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing. Let it sit for 10-15 minutes to ensure complete drying.
-
-
Filtration and Concentration:
-
Filter the organic solution through a funnel with a small cotton plug or filter paper to remove the drying agent.
-
Rinse the flask and the drying agent with a small amount of fresh, cold extraction solvent to ensure complete transfer.
-
Concentrate the solution using a rotary evaporator. Ensure the water bath temperature is kept low (≤ 30-35 °C) to prevent thermal decomposition of the product.
-
By carefully controlling the pH, temperature, and choice of reagents during the workup, the decomposition of this compound can be effectively prevented, leading to higher yields and purity of this valuable synthetic intermediate.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Analytical Methods for Monitoring 3-Chloro-5-nitropyridine Reactions
Welcome to the technical support center for monitoring reactions involving 3-Chloro-5-nitropyridine. As a crucial intermediate in pharmaceutical and agrochemical synthesis, precise analytical control over its formation and subsequent transformations is paramount for optimizing yield, minimizing impurities, and ensuring product quality. This guide provides field-proven insights, detailed protocols, and troubleshooting advice in a direct question-and-answer format to address common challenges encountered in the laboratory.
General Reaction Monitoring: FAQs & Troubleshooting
Monitoring the nitration of pyridine derivatives can be challenging due to the electron-deficient nature of the pyridine ring, which often necessitates harsh reaction conditions.[1][2] This can lead to side reactions and difficulties in achieving desired selectivity.
Q1: My reaction is producing significant amounts of di-nitrated byproducts. How can I improve selectivity for mono-nitration?
Over-nitration is a frequent issue, especially with activated pyridine rings.[1] To favor the desired this compound product, precise control over reaction parameters is essential.
-
Temperature Control: Lowering the reaction temperature is a primary strategy to decrease the rate of the second nitration. Maintain a consistent, controlled temperature profile throughout the reaction.[1]
-
Stoichiometry of Nitrating Agent: Avoid using a large excess of the nitrating agent (e.g., nitric acid/sulfuric acid). A minimal excess is sufficient and reduces the probability of multiple nitrations.[1]
-
Slow Addition of Reagents: Add the nitrating agent dropwise. This maintains a low instantaneous concentration of the active nitrating species (NO₂⁺), favoring the mono-nitrated product.[1]
-
Real-time Monitoring: The most effective strategy is to monitor the reaction's progress using a suitable technique like TLC, HPLC, or GC-MS. Quench the reaction as soon as the concentration of the desired product is maximized, before significant di-nitration occurs.[1]
Q2: I'm observing an unexpected, more polar impurity in my HPLC analysis. What could it be?
A common polar impurity in reactions involving chloro-pyridines is a hydrolysis product.[3] In this case, you may be forming 3-hydroxy-5-nitropyridine.
-
Cause: This occurs if there is residual moisture in your reagents or solvents.
-
Troubleshooting:
-
Ensure all reagents and solvents are anhydrous.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.[3]
-
If the hydrolysis product has already formed, it can often be separated from the desired chloro-product via column chromatography due to the significant polarity difference.[3]
-
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and widely used technique for the quantitative analysis of reaction mixtures containing this compound, allowing for the separation and quantification of starting materials, intermediates, and byproducts.[4][5]
Q3: How do I develop a reliable reverse-phase HPLC method for monitoring my reaction?
A well-developed HPLC method is crucial for accurate results.[6] For this compound and related compounds, a C18 column is a standard starting point.
-
Column Selection: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides good retention and separation for aromatic, moderately polar compounds.[7]
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer like ammonium formate) is typically effective.[6][8] Starting with a higher aqueous percentage and ramping up the acetonitrile allows for the elution of compounds across a range of polarities.
-
Detection: The nitro-aromatic structure of this compound allows for strong UV absorbance. A wavelength of 254 nm is a common and effective choice for detection.[3]
-
Sample Preparation: Quench a small aliquot of the reaction mixture (e.g., in cold water or a buffer), then dilute it with the mobile phase. Ensure the final sample is filtered through a 0.45 µm syringe filter to prevent column blockage.[6]
Troubleshooting HPLC Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions with column silanol groups; Column overload; Mismatched sample solvent strength. | Use a buffered mobile phase (e.g., with formic acid or ammonium formate) to suppress silanol interactions.[6] Inject a smaller sample volume or lower concentration. Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase. |
| Poor Resolution | Inadequate separation between analyte peaks. | Optimize the mobile phase gradient (slower gradient ramp).[9] Try a different mobile phase (e.g., methanol instead of acetonitrile). Consider a column with a different stationary phase or higher efficiency (smaller particles). |
| Baseline Drift / Noise | Column contamination; Mobile phase not properly degassed; Detector lamp aging. | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). Ensure mobile phases are freshly prepared and degassed. Check detector lamp usage hours and replace if necessary. |
Protocol 1: HPLC Method for Reaction Monitoring
-
Instrumentation: HPLC system with UV detector, autosampler, and column oven.[7]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[3]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Withdraw 50 µL from the reaction vessel.
-
Immediately quench in 950 µL of a 50:50 water:acetonitrile mixture.
-
Vortex thoroughly.
-
Filter through a 0.45 µm nylon syringe filter into an HPLC vial.[6]
-
-
Analysis: Inject the sample and integrate the peak areas for the starting material and the this compound product to determine relative concentrations and reaction conversion.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile and thermally stable compounds, providing both separation and structural identification, which is invaluable for confirming product identity and characterizing byproducts.[4][10]
Q4: Is my this compound reaction mixture suitable for GC-MS analysis?
Yes, this compound is generally amenable to GC-MS. However, you must consider the thermal stability of all components in your reaction mixture. Highly polar or thermally labile compounds may degrade in the high-temperature GC injector.
-
Advantages: Provides mass spectral data for definitive peak identification by comparing fragmentation patterns to libraries (e.g., NIST).[4] Excellent for detecting and identifying small, volatile impurities.
-
Considerations: The injector temperature must be optimized. If it's too high, the nitro group can cause degradation. If it's too low, you will get poor peak shape. A typical starting point is 250 °C.[10]
Troubleshooting GC-MS Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | Sample degradation in the injector; Non-volatile components coating the liner; Incorrect injector settings. | Lower the injector temperature. Use a deactivated, Ultra Inert inlet liner to minimize active sites.[11] Ensure you are using splitless injection for trace analysis.[4] |
| Peak Tailing | Active sites in the GC flow path (liner, column); Column contamination. | Use an inert flow path liner and column.[11] Break off the first few cm of the column front end, as this is where non-volatile residues accumulate. Bake out the column according to the manufacturer's instructions. |
| Mass Spectrum Ambiguity | Co-eluting peaks; Similar fragmentation patterns for isomers. | Improve chromatographic separation by optimizing the oven temperature program (slower ramp rate).[10] Compare retention times with authentic standards if available. |
Protocol 2: GC-MS Method for Product Identification
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.[10]
-
GC-MS Conditions:
-
Injector: 250 °C, Split mode (e.g., 50:1).[10]
-
Column: Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film, 5% phenyl methylpolysiloxane).[10]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temp 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).[10]
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, EI at 70 eV.[10]
-
Scan Range: m/z 40-400.[4]
-
-
Sample Preparation:
-
Withdraw an aliquot from the reaction and quench it.
-
Perform a liquid-liquid extraction with a volatile organic solvent like dichloromethane or ethyl acetate.[4]
-
Dry the organic extract over anhydrous sodium sulfate.
-
Dilute to an appropriate concentration (~1 mg/mL) for analysis.
-
-
Analysis: Inject the sample. Identify the peak for this compound by its retention time and its characteristic mass spectrum, which will show a molecular ion (M⁺˙) and fragment ions.[10][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique that provides detailed structural information and can be used for quantitative analysis of reaction conversion by integrating key signals.[13][14]
Q5: How can I use ¹H NMR to determine the conversion of my reaction?
You can monitor the disappearance of a starting material signal relative to the appearance of a product signal.[4] It is crucial to choose signals that are well-resolved and free from overlap with other species in the mixture.
-
Signal Selection: Identify a distinct proton signal in the starting material (e.g., 3-chloropyridine) and a distinct signal in the this compound product that do not overlap.
-
Integration: Carefully integrate both the chosen reactant and product signals.
-
Calculation: The percentage conversion can be calculated from the relative integral values. For example:
-
% Conversion = [Integral_Product / (Integral_Product + Integral_Reactant)] * 100
-
-
Internal Standard: For more accurate quantification, a known amount of an unreactive internal standard (e.g., 1,3,5-trimethoxybenzene) with a simple, non-overlapping spectrum can be added to the sample.
Expected ¹H NMR Chemical Shifts (CDCl₃, approximate)
| Compound | Proton Position | Approx. δ (ppm) |
| 3-Chloropyridine (Reactant) | H2, H4, H5, H6 | 7.2 - 8.5 |
| This compound (Product) | H2, H4, H6 | 8.7 - 9.3 |
Note: The electron-withdrawing nitro group causes a significant downfield shift for the remaining protons on the pyridine ring.[4]
Q6: My NMR spectra have distorted lineshapes and shifting peaks, making quantification difficult. What is happening?
This is a common problem in reaction monitoring, often caused by changes in sample matrix (viscosity, ionic strength) during the reaction, which leads to magnetic field inhomogeneity.[14][15][16]
-
Troubleshooting:
-
Ensure the sample is well-mixed and thermally equilibrated inside the magnet before acquisition.
-
If the problem persists, advanced data processing techniques or specialized NMR pulse sequences may be required to obtain reliable quantitative data.[14][17]
-
For fast reactions where on-the-fly shimming isn't possible, the quality of spectra can degrade over time.[17]
-
In-Situ Reaction Monitoring
In-situ techniques provide real-time data directly from the reaction vessel without the need for sampling, offering a deeper understanding of reaction kinetics and mechanisms.[4][18]
Q7: What are the main advantages of switching from offline sampling to in-situ monitoring?
-
Real-Time Data: Track the concentration of reactants, intermediates, and products continuously.[19]
-
Improved Safety: Avoids manual sampling of potentially hazardous reactions.
-
No Perturbation: Eliminates the possibility of the reaction equilibrium being disturbed by the act of sampling and quenching.[20]
-
Transient Species: Allows for the detection of unstable or transient intermediates that would be missed with offline analysis.[20]
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a common in-situ technique. An ATR probe can be inserted directly into the reactor to monitor the disappearance of reactant vibrational bands and the appearance of product bands.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. hpst.cz [hpst.cz]
- 12. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. NMR Reaction Monitoring Robust to Spectral Distortions | Semantic Scholar [semanticscholar.org]
- 18. Time‐Resolved In Situ Monitoring of Mechanochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Chloropyridines
Welcome to the technical support center for catalyst selection in the cross-coupling of chloropyridines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these often-tricky substrates. The inherent electronic properties of the pyridine ring, particularly the potential for catalyst inhibition by the nitrogen lone pair, necessitate careful consideration of the catalytic system.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and proven protocols to help you navigate these complexities and achieve successful coupling outcomes.
I. The Challenge: Why Are Chloropyridines Difficult Coupling Partners?
Chloropyridines are notoriously challenging substrates in palladium-catalyzed cross-coupling reactions for several key reasons:
-
Reduced Reactivity: The C-Cl bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step—often the rate-limiting step—more difficult.[4]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, unreactive complexes.[2] This is a particularly prevalent issue in Suzuki-Miyaura reactions.[2]
-
Electronic Effects: The electron-deficient nature of the pyridine ring can influence the reactivity of different positions around the ring. Generally, chlorine atoms at the 2- and 4-positions are more activated towards oxidative addition due to the electron-withdrawing effect of the ring nitrogen.[4]
Understanding these underlying issues is the first step toward rational catalyst selection and troubleshooting.
II. Troubleshooting Guide: Common Problems and Solutions
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Q1: My reaction shows low to no conversion. What are the first things I should check?
This is the most common issue, and a systematic approach is key to identifying the root cause.
Initial Checks:
-
Inert Atmosphere: Have you rigorously excluded oxygen? Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[4] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that your solvents are properly degassed.
-
Reagent Purity: Are your reagents, especially the base and solvent, anhydrous? Water can lead to hydrodehalogenation (replacement of -Cl with -H) and can interfere with the catalytic cycle.[4] Use freshly dried and degassed solvents.[4]
-
Catalyst Source: Is your palladium source reliable? Palladium(II) acetate (Pd(OAc)₂) can be inconsistent.[4] Consider using a more stable and reliable palladium precatalyst, such as a palladacycle (e.g., G3 or G4 precatalysts) or a Pd(0) source like Pd₂(dba)₃.[4][5]
dot
Caption: Initial troubleshooting workflow for low conversion.
Q2: I've confirmed my setup is inert and my reagents are pure, but the reaction is still sluggish. What's the next step?
If the basics are covered, the issue likely lies within the specific components of your catalytic system.
Catalyst System Optimization:
-
Ligand Choice is Critical: For activating C-Cl bonds, standard ligands like triphenylphosphine (PPh₃) are often ineffective.[4] You need bulky, electron-rich phosphine ligands to facilitate the difficult oxidative addition step.
-
For Suzuki-Miyaura: Consider biarylphosphine ligands like SPhos or XPhos.[1]
-
For Buchwald-Hartwig Amination: Sterically hindered biarylphosphine ligands such as RuPhos, BrettPhos, or DavePhos are excellent choices.[4]
-
For Sonogashira: While PPh₃ can be effective in some cases, more electron-rich and bulky ligands may be required for challenging substrates.[6]
-
-
Base Selection: The choice of base is crucial and substrate-dependent.
-
For Suzuki-Miyaura: Potassium phosphate (K₃PO₄) is often a reliable choice, especially for substrates with sensitive functional groups.[1][7][8] Carbonates like K₂CO₃ or Cs₂CO₃ are also commonly used.[8]
-
For Buchwald-Hartwig Amination: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[4] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this often requires a more active catalyst system and higher temperatures.[4]
-
-
Solvent Effects: The solvent can significantly influence the reaction outcome.[9][10][11]
-
Temperature: Cross-coupling of chloropyridines often requires elevated temperatures, typically in the range of 80-120 °C, to overcome the high activation energy of the oxidative addition step.[4][7]
-
Catalyst Loading: For particularly challenging substrates, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[4]
Q3: I'm observing significant hydrodehalogenation (replacement of -Cl with -H). How can I minimize this side reaction?
Hydrodehalogenation is a common side reaction, particularly in Buchwald-Hartwig aminations.[4] It occurs when the reductive elimination of the desired product is slow, allowing for competing pathways.
Strategies to Suppress Hydrodehalogenation:
-
Ligand Choice: Select a ligand that promotes faster reductive elimination. Bulky biarylphosphine ligands are often effective.
-
Base Purity: Ensure your base is anhydrous and of high purity. Traces of hydroxide or moisture can exacerbate the problem.[4]
-
Amine Stoichiometry (for Buchwald-Hartwig): Using a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents) can help favor the desired amination pathway.[4]
-
Strictly Anhydrous Conditions: Scrupulously dry all reagents and solvents.[4]
Q4: How do I achieve regioselective coupling on a dichloropyridine (e.g., 2,4-dichloropyridine)?
Achieving regioselectivity is a significant challenge but can often be controlled by judicious ligand selection.[12]
-
General Reactivity: The chlorine at the 2-position is generally more reactive than the one at the 4-position due to electronic effects from the ring nitrogen.[4]
-
Ligand-Controlled Selectivity:
-
For C4-selective coupling of 2,4-dichloropyridines, very sterically hindered N-heterocyclic carbene (NHC) ligands like IPr have been shown to be effective.[12]
-
Conversely, diphosphine ligands like dppf tend to promote the conventional C2-coupling.[12]
-
In some cases, bulky monophosphine ligands like QPhos can also favor C4-coupling, albeit with potentially modest selectivity.[12]
-
dot
Caption: Ligand-controlled regioselectivity in dichloropyridines.
III. Frequently Asked Questions (FAQs)
Q: Which type of palladium precatalyst should I use?
A: While Pd(OAc)₂ and Pd₂(dba)₃ are common, modern palladium precatalysts offer greater stability, activity, and reproducibility.[5] Consider using palladacycle precatalysts (e.g., XPhos Pd G3) which are air- and moisture-stable and efficiently generate the active monoligated Pd(0) species in situ.[5][13] This avoids issues with inconsistent reduction of Pd(II) sources and the presence of potentially inhibitory ligands like dba.[5]
Q: Can I use microwave irradiation to improve my reaction?
A: Yes, microwave-assisted heating can be highly effective for cross-coupling reactions of chloropyridines. It often leads to dramatically shorter reaction times and can improve yields, sometimes even with lower catalyst loadings.[14]
Q: My substrate has a free amine group. Will this interfere with the reaction?
A: Yes, the presence of a free amine, especially on the chloropyridine itself (e.g., 2-chloro-3-aminopyridine), can be challenging as it can coordinate to the palladium catalyst and inhibit the reaction.[1][15] However, successful couplings have been reported. The key is to use a highly active catalyst system, often with a bulky, electron-rich ligand like SPhos, and a suitable base like K₃PO₄.[1]
Q: What is the best general-purpose catalyst system for Suzuki-Miyaura coupling of a simple chloropyridine?
A: A good starting point for a generic chloropyridine would be a system comprising a palladium precatalyst like Pd₂(dba)₃ or an XPhos palladacycle, a bulky biarylphosphine ligand such as SPhos or XPhos, and a base like K₃PO₄ in a solvent system such as 1,4-dioxane/water.[1][7] However, optimization is almost always necessary.
Q: I'm performing a Sonogashira coupling. Are there any special considerations?
A: The Sonogashira reaction typically employs a dual catalyst system of palladium and a copper(I) co-catalyst (e.g., CuI).[16][17] An amine base, such as triethylamine or diisopropylamine, is commonly used, which can also serve as the solvent.[6] For chloropyridines, which are less reactive, higher temperatures and a robust catalyst system are often required.[16]
IV. Data & Protocols
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyridines
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Typical Yield (%) | Notes & References |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 70-90 | Effective for some activated chloropyridines.[7] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 80-100 | High | A robust system for challenging substrates like aminopyridines.[1] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | ~80 | Microwave conditions can improve yields with simpler ligands.[7] |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Reflux | Mod-High | Often used, but ligand choice can be critical for selectivity.[12][18] |
| PEPPSI-IPr | Na₂CO₃ | Toluene/H₂O | 100 | High | N-heterocyclic carbene (NHC) ligands show excellent activity.[12] |
Yields are highly substrate-dependent and the above table serves as a general guide.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine
This protocol is a general starting point and should be optimized for your specific substrates.
Materials:
-
Chloropyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, with ~10% v/v degassed water)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial, add the chloropyridine, arylboronic acid, base, palladium precatalyst, and phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent(s) via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1][7]
V. References
-
A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions. Benchchem. 7
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. 12
-
Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Benchchem. 4
-
Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem. 1
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. 15
-
Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem. 14
-
A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides. National Institutes of Health. 5
-
Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. 9
-
Solvent effects in palladium catalysed cross-coupling reactions. Request PDF. 10
-
A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem. 8
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. 11
-
Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. 2
-
Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate. 3
-
Problems with Suzuki coupling : r/Chempros. Reddit. 13
-
Sonogashira coupling. Wikipedia. 16
-
Sonogashira Coupling. Organic Chemistry Portal. 17
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. 6
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. 18
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
A Comparative Reactivity Guide: 3-Chloro-5-nitropyridine vs. 3-Bromo-5-nitropyridine
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. The 3-halo-5-nitropyridine scaffold is a cornerstone in the synthesis of numerous biologically active molecules, prized for its activated nature which allows for facile functionalization. This guide provides an in-depth, objective comparison of the reactivity of two common analogs: 3-Chloro-5-nitropyridine and 3-Bromo-5-nitropyridine. We will dissect their performance in the two most synthetically valuable transformations for this class of compounds—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—providing experimental context and actionable protocols to guide your synthetic strategy.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactivity
Nucleophilic aromatic substitution is a fundamental reaction for forging new bonds on electron-deficient aromatic systems.[1][2] The pyridine ring is inherently electron-deficient, and the presence of a potent electron-withdrawing nitro group profoundly activates the ring for attack by nucleophiles, facilitating the displacement of a halogen.[1][3]
Mechanistic Underpinnings: A Tale of Two Steps
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining step, is the attack of the nucleophile on the carbon bearing the halogen.[4][5] This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is paramount to the reaction's success. The second step involves the expulsion of the halide leaving group to restore the aromaticity of the pyridine ring.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Comparative Reactivity: Chloro vs. Bromo in SNAr
The identity of the halogen (X) influences the reaction rate through two competing effects:
-
Inductive Effect (Stabilization of Intermediate): The rate-determining step is the formation of the anionic Meisenheimer complex. A more electronegative halogen exerts a stronger electron-withdrawing inductive effect, which helps to stabilize the developing negative charge on the ring. The order of electronegativity is F > Cl > Br > I.[6] This effect accelerates the initial nucleophilic attack.
-
Leaving Group Ability (C-X Bond Strength): The second step involves breaking the carbon-halogen bond. Weaker bonds are broken more easily. The C-X bond strength follows the trend C-F > C-Cl > C-Br > C-I.[7][8] This effect would favor heavier halogens if this step were rate-limiting.
For most SNAr reactions on activated systems like nitropyridines, the first step is rate-determining.[5] Therefore, the inductive effect is the dominant factor. Chlorine is more electronegative than bromine, providing slightly better stabilization for the Meisenheimer intermediate.[9]
Data Presentation: SNAr with Piperidine
The table below illustrates the expected outcomes for a typical SNAr reaction. While the chloro-derivative may react slightly faster, both substrates are highly effective and often provide excellent yields.
| Feature | This compound | 3-Bromo-5-nitropyridine |
| Substrate | ![]() | ![]() |
| Typical Conditions | Piperidine (1.2 eq.), K₂CO₃ (2.0 eq.), Acetonitrile, 60 °C | Piperidine (1.2 eq.), K₂CO₃ (2.0 eq.), Acetonitrile, 60 °C |
| Relative Rate | Slightly Faster | Slightly Slower |
| Expected Yield | >95% | >95% |
| Controlling Factor | Higher electronegativity of Cl stabilizes the Meisenheimer complex. | Lower electronegativity of Br offers slightly less stabilization. |
Experimental Protocol: Synthesis of 3-Nitro-5-(piperidin-1-yl)pyridine
This protocol is representative for the SNAr amination of either 3-chloro- or 3-bromo-5-nitropyridine.
Caption: Experimental workflow for a typical SNAr reaction.
Methodology:
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-halo-5-nitropyridine (1.0 equiv) and potassium carbonate (2.0 equiv).
-
Dissolution: Add anhydrous acetonitrile to achieve a substrate concentration of approximately 0.2 M.
-
Nucleophile Addition: Add piperidine (1.2 equiv) to the stirring suspension at room temperature.
-
Heating: Heat the reaction mixture to 60 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Workup: Once complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the pure 3-nitro-5-(piperidin-1-yl)pyridine.
Part 2: Palladium-Catalyzed Cross-Coupling Reactivity
For constructing carbon-carbon and carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura[11][12] and Buchwald-Hartwig amination[13][14] reactions, are indispensable tools.
Mechanistic Underpinnings: The Critical First Step
The catalytic cycle for most cross-coupling reactions begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species.[15] In this step, the palladium catalyst inserts itself into the carbon-halogen bond. The rate of this step is highly dependent on the strength of that bond—weaker bonds are cleaved more readily and react faster.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Comparative Reactivity: Chloro vs. Bromo in Cross-Coupling
The reactivity trend in palladium-catalyzed cross-coupling is the inverse of that seen in SNAr. The determining factor is the Bond Dissociation Energy (BDE) of the carbon-halogen bond.[7][16]
-
C-Cl Bond Dissociation Energy (in Ph-Cl): ~97 kcal/mol[7]
-
C-Br Bond Dissociation Energy (in Ph-Br): ~84 kcal/mol[7]
The C-Br bond is significantly weaker (~13 kcal/mol) than the C-Cl bond.[7][17] This means that oxidative addition occurs much more readily with 3-bromo-5-nitropyridine.
Data Presentation: Suzuki-Miyaura Coupling with Phenylboronic Acid
The table below highlights the typical differences in reaction conditions required to achieve high yields for a Suzuki coupling.
| Feature | This compound | 3-Bromo-5-nitropyridine |
| Substrate | ![]() | ![]() |
| Typical Catalyst | XPhos Pd G3 (2 mol%) | Pd(PPh₃)₄ (3 mol%) |
| Base / Solvent | K₃PO₄ / 1,4-Dioxane | K₂CO₃ / Dioxane:H₂O |
| Temperature | 100 °C | 85 °C |
| Reaction Time | 2-6 hours | 4-12 hours |
| Expected Yield | >90% | >90% |
| Controlling Factor | Stronger C-Cl bond requires a more active catalyst and higher temperature for oxidative addition. | Weaker C-Br bond allows for efficient oxidative addition under milder conditions. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a typical procedure for the Suzuki coupling of either substrate, highlighting the key differences.
Methodology:
-
Reagent Setup: To an oven-dried Schlenk flask containing a stir bar, add the 3-halo-5-nitropyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and the appropriate base (K₃PO₄ for the chloride, K₂CO₃ for the bromide; 2-3 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the appropriate palladium catalyst (e.g., XPhos Pd G3 for the chloride[19], Pd(PPh₃)₄ for the bromide[18]).
-
Solvent Addition: Add the degassed solvent mixture (e.g., anhydrous 1,4-dioxane for the chloride, a 4:1 mixture of 1,4-dioxane:water for the bromide) via syringe.
-
Heating: Heat the reaction mixture with vigorous stirring to the required temperature (100 °C for the chloride, 85 °C for the bromide).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until completion.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to obtain the desired 3-nitro-5-phenylpyridine.
Summary and Strategic Recommendations
The choice between this compound and 3-Bromo-5-nitropyridine is a classic example of how subtle structural changes dictate synthetic strategy.
| Reaction Type | Most Reactive Substrate | Key Decisive Factor |
| Nucleophilic Aromatic Substitution (SNAr) | This compound (Slightly) | Electronegativity: Chlorine's higher electronegativity better stabilizes the rate-determining Meisenheimer intermediate. |
| Pd-Catalyzed Cross-Coupling | 3-Bromo-5-nitropyridine (Significantly) | Bond Strength: The weaker C-Br bond undergoes oxidative addition much more readily than the C-Cl bond. |
Practical Guidance for the Synthetic Chemist:
-
For SNAr Reactions: Both substrates are excellent. If optimizing for reaction speed, the chloro-derivative may offer a slight advantage. However, cost and availability are often more practical deciding factors.
-
For Cross-Coupling Reactions: The bromo-derivative is the clear choice for milder conditions, faster reactions, and broader catalyst compatibility. Use the chloro-derivative if it is significantly more economical and you have access to modern, highly active catalyst systems designed for C-Cl bond activation.
-
For Sequential Functionalization: In a molecule containing both a chloro and a bromo substituent on different activated rings, a palladium-catalyzed cross-coupling can often be performed selectively at the bromo-position, leaving the chloro-position available for a subsequent SNAr reaction. This orthogonal reactivity is a powerful tool in complex molecule synthesis.
By understanding the fundamental principles governing the reactivity of these valuable building blocks, researchers can make more informed and strategic decisions, leading to more efficient and robust synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. name-reaction.com [name-reaction.com]
- 15. Buchwald-Hartwig_reaction [chemeurope.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Purity Analysis of 3-Chloro-5-nitropyridine: HPLC vs. GC-MS
Introduction
3-Chloro-5-nitropyridine is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds and agrochemicals.[1] As with any active pharmaceutical ingredient (API) precursor, its purity is not merely a quality metric but a critical determinant of the safety, efficacy, and stability of the final product. The presence of impurities, even in trace amounts, can arise from starting materials, by-products of the synthesis, or degradation, potentially leading to adverse effects or reduced product yield.[2][3]
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this compound. We will explore the fundamental principles, provide field-proven experimental protocols, and present a head-to-head comparison to guide researchers and quality control professionals in selecting the optimal method for their specific needs.
Part 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
High-Performance Liquid Chromatography, particularly in its reverse-phase mode, is the workhorse for pharmaceutical purity and assay determination.[4][5] It excels at separating compounds based on their polarity, making it ideal for analyzing polar to moderately non-polar molecules like this compound.
Causality Behind Experimental Choices
The selection of an HPLC method is a deliberate process grounded in the physicochemical properties of the analyte.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the standard choice for pyridine derivatives.[6][7] Its non-polar nature provides effective retention for the moderately polar this compound, allowing for separation from more polar or less polar impurities.
-
Mobile Phase: Pyridine and its derivatives contain a basic nitrogen atom (pKa ≈ 5.2-6), which can interact with residual silanols on the silica support, leading to poor peak shape (tailing).[8] To mitigate this, a buffered mobile phase or an acidic modifier (e.g., formic acid, phosphoric acid) is crucial. This ensures a consistent, low pH, keeping the pyridine nitrogen protonated and minimizing secondary interactions. A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Detector: The presence of the nitropyridine aromatic system creates a strong chromophore, making UV-Vis detection highly effective and sensitive. The detection wavelength is typically set at the absorbance maximum of the analyte for optimal sensitivity.
Detailed Experimental Protocol: Reverse-Phase HPLC
This protocol is a robust, self-validating system designed for accuracy and reproducibility.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
Parameter Condition Column C18, 250 mm x 4.6 mm, 5 µm particle size Mobile Phase A 0.1% Phosphoric Acid in Water Mobile Phase B Acetonitrile Gradient Program 0-5 min: 40% B, 5-11 min: 40% to 90% B, 11-12 min: 90% B, 12.1-16 min: 40% B Flow Rate 1.0 mL/min Column Temperature 25°C Detection UV at 220 nm Injection Volume 10 µL | Diluent | Water:Acetonitrile (50:50 v/v) |
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same procedure.
-
-
System Suitability Test (SST):
-
Before analysis, perform five replicate injections of the standard solution.
-
The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0% and the tailing factor for the main peak is ≤ 2.0.
-
-
Analysis and Purity Calculation:
-
Inject the sample solution.
-
Calculate the purity using the area normalization method: % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100%
-
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful hyphenated technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[9] It is the gold standard for identifying volatile and semi-volatile organic impurities.[10]
Causality Behind Experimental Choices
The applicability of GC-MS hinges on the analyte's ability to be volatilized without breaking down.
-
Thermal Stability: This is the most critical consideration. Nitroaromatic compounds can be susceptible to thermal degradation.[11][12] Therefore, the GC inlet temperature and oven program must be carefully optimized to ensure the analyte transfers to the column intact. A lower inlet temperature (e.g., 250°C) is often a good starting point.
-
Stationary Phase (Column): A low-to-mid polarity column, such as a 5% phenyl methylpolysiloxane (e.g., DB-5ms, HP-5ms), is highly versatile and provides excellent resolution for a broad range of semi-volatile compounds, including halogenated aromatics.[13]
-
Ionization and Detection: Electron Ionization (EI) at a standard energy of 70 eV is used to generate reproducible fragmentation patterns. These patterns act as a chemical fingerprint, which can be matched against spectral libraries (like NIST) for confident impurity identification.
Detailed Experimental Protocol: GC-MS
This protocol is designed for the sensitive detection and identification of potential volatile impurities.
-
Instrumentation:
-
GC system equipped with a split/splitless injector, coupled to a Mass Spectrometric detector (e.g., single quadrupole).
-
-
Chromatographic & MS Conditions:
Parameter Condition Column 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film Carrier Gas Helium, constant flow at 1.0 mL/min Injector Temp. 250°C Injection Mode Split (Ratio 50:1) Oven Program Initial 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) Transfer Line Temp. 280°C Ion Source Temp. 230°C Ionization Mode Electron Ionization (EI) at 70 eV | Mass Range | m/z 40-350 |
-
Sample Preparation:
-
Analysis and Identification:
-
Inject the sample solution.
-
Acquire the total ion chromatogram (TIC).
-
For any impurity peaks detected, extract the mass spectrum.
-
Compare the obtained mass spectrum against a reference library (e.g., NIST/Wiley) to propose a structure for the impurity.
-
GC-MS Workflow Diagram
Caption: Workflow for GC-MS impurity identification.
Part 3: Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which is "better," but which is the right tool for the job. The two techniques offer complementary information, and a comprehensive quality control strategy often employs both.
| Feature | HPLC with UV/DAD | GC-MS |
| Primary Application | Quantitative Purity (Assay): Highly precise and accurate for determining the percentage of the main component. | Impurity Identification: Unmatched for identifying and tentatively quantifying unknown volatile/semi-volatile impurities.[10] |
| Analyte Scope | Wide range of compounds, including non-volatile and thermally labile substances. | Limited to thermally stable and volatile/semi-volatile compounds. |
| Quantitative Accuracy | Excellent. Established as the standard for pharmaceutical assays.[4] | Good to Fair. Can be quantitative with proper standards but is more often semi-quantitative for unknown impurities. |
| Selectivity | Good. Based on chromatographic separation and UV spectrum. Co-elution can be an issue. | Excellent. Combines chromatographic separation with mass-based detection, providing a second dimension of separation. |
| Identification Power | Limited. Retention time matching with a known standard. DAD provides UV spectra which can help but is not definitive. | Excellent. Provides mass spectra (molecular weight and fragmentation patterns) for structural elucidation and library matching. |
| Sample Throughput | High. Modern UHPLC systems offer very fast run times. | Moderate. GC run times can be longer due to oven cooling cycles. |
| Destructive? | No (analyte can be collected post-detector). | Yes (analyte is ionized and fragmented). |
| Robustness | Very robust and reliable for routine QC operations. | Requires more maintenance (e.g., ion source cleaning). |
Conclusion: A Synergistic Approach
For the comprehensive purity analysis of this compound, HPLC and GC-MS are not competitors but partners.
-
Use HPLC for Routine Quality Control and Release Testing: Its precision, robustness, and accuracy make it the ideal choice for determining the purity assay (% purity) and quantifying known related substances against reference standards.
-
Use GC-MS for Development and Investigation: It is the superior tool for impurity profiling during process development, identifying unknown peaks that appear in HPLC chromatograms (if volatile), and investigating out-of-specification results.
By leveraging the quantitative strength of HPLC and the definitive identification power of GC-MS, researchers and drug development professionals can build a complete and robust analytical package, ensuring the highest quality and safety for this critical pharmaceutical intermediate.
References
- 1. This compound | 22353-33-9 | FC76224 [biosynth.com]
- 2. scispace.com [scispace.com]
- 3. lcms.cz [lcms.cz]
- 4. ijrpc.com [ijrpc.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. helixchrom.com [helixchrom.com]
- 9. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. [Gas chromatographic method for estimating chemical stability of nitroquanidine propellant] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Spectroscopic Characterization of 3-Chloro-5-nitropyridine Reaction Products
For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount to ensuring the integrity and success of a synthetic pathway. This guide provides an in-depth comparison of spectroscopic techniques for the characterization of reaction products originating from 3-Chloro-5-nitropyridine, a versatile building block in medicinal and organic chemistry. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating system for your protocols.
The Chemistry of this compound: A Hub for Nucleophilic Aromatic Substitution
This compound is an electron-deficient aromatic system, primed for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group, coupled with the inherent electron deficiency of the pyridine ring, facilitates the attack of nucleophiles. While the chlorine atom is positioned meta to the nitro group, which offers less activation compared to ortho or para positions, the overall electronic landscape of the molecule still favors substitution.[1][2]
A typical SNAr reaction of this compound can be generalized as the displacement of the chloride ion by a nucleophile (e.g., an amine, alkoxide, or thiol). The successful substitution leads to a new derivative with altered physicochemical and spectroscopic properties.
Comparative Spectroscopic Analysis: Unraveling the Structure of Reaction Products
The following sections will compare the utility of various spectroscopic techniques in confirming the successful transformation of this compound. We will use the representative reaction with a generic primary amine (R-NH2) to form N-alkyl-5-nitropyridin-3-amine as our case study.
Infrared (IR) Spectroscopy: A Tale of Vibrational Shifts
IR spectroscopy is a powerful first-pass technique for monitoring the reaction's progress by identifying the disappearance of reactant-specific functional groups and the appearance of product-specific ones.
Key Diagnostic Peaks:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Significance in Reaction Monitoring |
| Nitro (NO2) | Asymmetric Stretch | 1550-1475 | Present in both reactant and product. Its persistence confirms the nitro group's integrity.[3][4][5] |
| Symmetric Stretch | 1360-1290 | Present in both reactant and product.[3][4][6] | |
| C-Cl | Stretch | ~800-600 | Disappearance of this peak is a strong indicator of successful substitution. |
| N-H | Stretch (in product) | ~3500-3300 | Appearance of this peak (for primary or secondary amine products) signifies the incorporation of the nucleophile. |
| C-N | Stretch (in product) | ~1350-1000 | Appearance of new bands in this region suggests the formation of the new carbon-nitrogen bond. |
Expert Insight: While the disappearance of the C-Cl stretch is a good indicator, this region can be complex. The most compelling IR evidence for this specific reaction is the emergence of the N-H stretching vibrations from the newly introduced amine, a clear marker of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of the product's constitution. For substituted pyridines, where aromatic proton and carbon signals can be in crowded regions, a combination of 1D and 2D NMR experiments is often essential.[7][8][9]
Comparative 1H NMR Analysis:
| Compound | H-2 | H-4 | H-6 | Other |
| This compound | ~9.1 ppm (d) | ~8.8 ppm (t) | ~9.3 ppm (d) | - |
| N-alkyl-5-nitropyridin-3-amine | ~8.8 ppm (d) | ~8.1 ppm (t) | ~8.9 ppm (d) | Signals for the alkyl group (R) |
Chemical shifts are approximate and can vary based on solvent and concentration.
Causality of Chemical Shift Changes: The substitution of the electronegative chlorine atom with a less electronegative and electron-donating amino group leads to a general upfield shift (to lower ppm values) of the pyridine ring protons. The appearance of new signals corresponding to the alkyl group of the amine is a definitive marker of the product.
Comparative 13C NMR Analysis:
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Other |
| This compound | ~152 ppm | ~134 ppm | ~122 ppm | ~145 ppm | ~155 ppm | - |
| N-alkyl-5-nitropyridin-3-amine | ~148 ppm | ~149 ppm | ~118 ppm | ~145 ppm | ~150 ppm | Signals for the alkyl group (R) |
Chemical shifts are approximate and can vary based on solvent and concentration.
Expert Insight: The most significant change in the 13C NMR spectrum is the chemical shift of C-3. The carbon atom directly bonded to the substituent will experience a substantial change in its electronic environment, providing clear evidence of the substitution.
Advanced NMR Techniques for Unambiguous Assignment:
For complex substitution patterns or when 1D spectra are ambiguous, 2D NMR is indispensable.
-
COSY (Correlation Spectroscopy): Reveals 1H-1H coupling networks, allowing for the tracing of proton connectivity within the pyridine ring and the alkyl substituent.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded 1H and 13C nuclei, aiding in the assignment of protonated carbons.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons (like C-3 and C-5) and confirming the overall connectivity of the molecule.[8]
Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence
Mass spectrometry is a highly sensitive technique that provides the molecular weight of the starting material and the product, offering definitive proof of the transformation.
Key Observations:
-
Molecular Ion Peak (M+): The molecular ion peak of the product will have a higher mass-to-charge ratio (m/z) than the starting material, corresponding to the replacement of a chlorine atom (atomic weight ~35.5 amu) with the nucleophile.
-
Isotopic Pattern of Chlorine: A hallmark of the starting material's mass spectrum is the characteristic isotopic signature of chlorine: two peaks for the molecular ion, M+ and (M+2)+, in an approximate 3:1 ratio of intensity, corresponding to the natural abundance of 35Cl and 37Cl.[10][11] The absence of this pattern in the product's molecular ion peak is a strong confirmation of successful chlorine displacement.
Example Fragmentation:
Fragmentation patterns can also provide structural clues. For instance, the loss of the nitro group (NO2, 46 amu) is a common fragmentation pathway for nitroaromatic compounds.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While not as structurally informative as NMR or MS, it can be a useful and rapid method for monitoring the reaction, particularly if the product has a significantly different chromophore than the reactant.
Expected Spectral Changes:
-
This compound: Exhibits absorption maxima characteristic of a nitropyridine system.
-
N-alkyl-5-nitropyridin-3-amine: The introduction of the amino group, an auxochrome, will likely cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in molar absorptivity) of the absorption bands. This is due to the extension of the conjugated π-system through the lone pair of electrons on the nitrogen atom.[12][13]
Expert Insight: While UV-Vis is a valuable tool, it is best used in conjunction with other spectroscopic methods for unambiguous characterization. Its strength lies in quantitative analysis (e.g., determining reaction kinetics) once the identity of the product has been confirmed.
Experimental Protocols
Protocol 1: Synthesis of N-benzyl-5-nitropyridin-3-amine
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or DMF) in a round-bottom flask, add benzylamine (1.2 eq).
-
Add a non-nucleophilic base, such as triethylamine (1.5 eq), to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture at a suitable temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the product, combine them, and remove the solvent to yield the purified N-benzyl-5-nitropyridin-3-amine.
Protocol 2: Spectroscopic Characterization Workflow
-
IR Spectroscopy: Acquire an IR spectrum of the purified product as a thin film or KBr pellet. Compare the spectrum with that of the starting material, looking for the disappearance of the C-Cl stretch and the appearance of N-H and C-N stretches.
-
NMR Spectroscopy:
-
Dissolve a sample of the purified product (5-10 mg) in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
Acquire 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer.
-
Process and analyze the spectra to assign all proton and carbon signals and confirm the structure of the product.
-
-
Mass Spectrometry: Obtain a mass spectrum of the purified product using a suitable ionization technique (e.g., electrospray ionization - ESI, or electron ionization - EI). Determine the molecular weight and analyze the isotopic pattern of the molecular ion peak to confirm the absence of chlorine.
-
UV-Vis Spectroscopy: Prepare a dilute solution of the purified product in a UV-transparent solvent (e.g., ethanol or acetonitrile). Record the UV-Vis spectrum and compare the absorption maxima with that of the starting material.
Visualizing the Workflow
Caption: Workflow for the spectroscopic characterization of this compound reaction products.
Conclusion
The successful characterization of reaction products from this compound relies on a multi-faceted spectroscopic approach. While IR and UV-Vis spectroscopy offer rapid preliminary insights, NMR and Mass Spectrometry provide the definitive structural and compositional evidence required for unambiguous confirmation. By understanding the strengths and limitations of each technique and the causal relationships between structural changes and spectral outputs, researchers can confidently validate their synthetic outcomes and advance their research and development endeavors.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 11. tutorchase.com [tutorchase.com]
- 12. researchgate.net [researchgate.net]
- 13. UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for the Functionalization of 3-Chloro-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The strategic functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of pyridine building blocks, 3-Chloro-5-nitropyridine stands out as a particularly versatile intermediate. The interplay of the electron-withdrawing nitro group and the strategically positioned chlorine atom activates the molecule for a diverse range of transformations, enabling the introduction of a wide array of functionalities crucial for tuning the biological activity and material properties of target molecules.
This guide provides an in-depth comparative analysis of the primary catalytic systems employed for the functionalization of this compound. We will delve into the mechanistic nuances, practical considerations, and performance data of palladium, copper, and nickel-catalyzed cross-coupling reactions, as well as the emerging potential of photoredox catalysis. Our objective is to equip researchers with the critical insights required to make informed decisions in catalyst selection and reaction optimization for this valuable synthetic building block.
The Strategic Importance of Functionalized 5-Nitropyridines
The 5-nitropyridine moiety is a prevalent feature in a multitude of biologically active compounds. The nitro group can act as a key pharmacophore, a synthetic handle for further transformations (e.g., reduction to an amine), or an electronic modulator influencing the overall properties of the molecule. The ability to selectively introduce diverse substituents at the 3-position of the pyridine ring via catalytic cross-coupling reactions is therefore a powerful strategy in drug discovery and development.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyridine Functionalization
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and remain the most widely employed methods for the functionalization of halo-pyridines.[1] The versatility of these reactions allows for the formation of a variety of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is arguably the most utilized palladium-catalyzed reaction for the formation of C(sp²)-C(sp²) bonds.[2] It involves the reaction of an aryl or vinyl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[3] For a substrate like this compound, the electron-deficient nature of the pyridine ring facilitates the initial oxidative addition of the C-Cl bond to the palladium(0) catalyst, a crucial step in the catalytic cycle.[4]
Catalytic System Components:
-
Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes are commonly used.[4]
-
Ligand: The choice of ligand is critical for activating the relatively inert C-Cl bond. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often required to promote efficient oxidative addition and subsequent steps in the catalytic cycle.[5]
-
Base: A base is necessary to activate the organoboron reagent.[3] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently employed.[6][7]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is a common choice.[5]
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines via the palladium-catalyzed coupling of aryl halides with primary or secondary amines.[8][9] This reaction has become indispensable in pharmaceutical research for the introduction of nitrogen-containing functionalities.[10] Given the prevalence of amino-pyridines in bioactive molecules, this reaction is of high importance for derivatizing this compound.
Catalytic System Components:
-
Palladium Precatalyst: Similar to Suzuki coupling, Pd(OAc)₂ and Pd₂(dba)₃ are common choices.[11]
-
Ligand: The development of specialized, bulky electron-rich phosphine ligands has been crucial for the success of this reaction with challenging substrates.[10] Ligands like Josiphos, JohnPhos, and XPhos have proven effective for the amination of heteroaryl chlorides.[10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine.[12] Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically employed.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes.[13][14] This reaction provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates for further transformations or as components of functional materials.
Catalytic System Components:
-
Palladium Catalyst: PdCl₂(PPh₃)₂ is a classic and effective catalyst.[15]
-
Copper Co-catalyst: A copper(I) salt, such as CuI, is typically required.[15]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used, often serving as the solvent as well.[15]
-
Solvent: If a co-solvent is needed, THF or DMF are common choices.
Heck Reaction: Vinylation of the Pyridine Ring
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[16] This reaction is a powerful tool for the introduction of vinyl groups onto the 3-position of the nitropyridine core.
Catalytic System Components:
-
Palladium Catalyst: Pd(OAc)₂ is a commonly used precatalyst.[16]
-
Ligand: Phosphine ligands, such as P(o-tol)₃, are often employed.[5]
-
Base: An organic base like triethylamine (Et₃N) is typically used to neutralize the HX generated during the reaction.[16]
-
Solvent: Polar aprotic solvents like DMF or NMP are common.
Copper-Catalyzed Cross-Coupling: A Cost-Effective Alternative
Copper-catalyzed cross-coupling reactions, particularly for C-N bond formation (Ullmann condensation), have seen a resurgence in recent years due to the lower cost and toxicity of copper compared to palladium.[17] Modern protocols often employ ligands to facilitate the reaction under milder conditions.
Catalytic System Components:
-
Copper Source: CuI, Cu₂O, or Cu(OAc)₂ are frequently used.[12]
-
Ligand: N,N'- or N,O-bidentate ligands, such as diamines, amino acids, or oximes, can significantly improve the reaction efficiency.[12][18]
-
Base: Inorganic bases like K₂CO₃ or K₃PO₄ are commonly employed.[12]
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often required.
Nickel-Catalyzed Cross-Coupling: Expanding the Scope
Nickel catalysis has emerged as a powerful alternative to palladium, often enabling the coupling of challenging substrates, including aryl chlorides, under milder conditions.[2] The lower cost of nickel also makes it an attractive option for large-scale synthesis.
Catalytic System Components:
-
Nickel Precatalyst: NiCl₂(dppp), NiCl₂(PCy₃)₂, or Ni(cod)₂ are common starting points.
-
Ligand: A variety of phosphine and N-heterocyclic carbene (NHC) ligands have been developed for nickel-catalyzed cross-couplings.
-
Reductant: For Ni(II) precatalysts, a reductant such as zinc or manganese may be required to generate the active Ni(0) species.
-
Base and Solvent: Similar to palladium-catalyzed reactions, the choice of base and solvent is crucial and depends on the specific coupling partners.
Photoredox Catalysis: A Mild and Innovative Approach
Visible-light photoredox catalysis has recently emerged as a transformative technology in organic synthesis, enabling a wide range of reactions under exceptionally mild conditions.[19] This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates.[20] For the functionalization of this compound, photoredox catalysis offers exciting possibilities for C-H functionalization, potentially obviating the need for pre-functionalized starting materials.[21]
Key Features:
-
Mild Reaction Conditions: Reactions are often performed at room temperature, increasing functional group tolerance.[19]
-
Novel Reactivity: Enables transformations that are difficult to achieve with traditional thermal methods.[22]
-
Catalytic Systems: Typically involve a photocatalyst (e.g., iridium or ruthenium complexes, or organic dyes), a light source (e.g., blue LEDs), and the appropriate coupling partners.
Comparative Performance and Experimental Data
The following table provides a summary of representative catalytic systems and their reported performance for the functionalization of chloro-pyridines, offering a basis for comparison when selecting a method for this compound. It is important to note that optimal conditions can vary significantly depending on the specific coupling partner.
| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | PdCl₂(dtbpf) (3 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | High | [7] |
| Buchwald-Hartwig | Pd(OAc)₂ / Josiphos (1.5 mol%) | NaOtBu | Toluene | 100 | High | [10] |
| Sonogashira | Pd(PPh₃)₂Cl₂ (5 mol%) / CuI (2.5 mol%) | DIPA | THF | RT | 89 | [15] |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-140 | Good | [5][23] |
| Copper-Catalyzed C-N | Cu(OAc)₂ / α-benzoin oxime (10 mol%) | K₃PO₄ | DMSO | 80 | Moderate to Excellent | [12] |
| Nickel-Catalyzed Suzuki | NiCl₂(dppp) | K₃PO₄ | Dioxane | 80 | Good to Excellent | [24] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (4 mL) and water (1 mL), add K₂CO₃ (2.0 mmol).[5] The mixture is degassed with argon for 15 minutes, followed by the addition of a suitable palladium catalyst and ligand (e.g., Pd(OAc)₂ with SPhos, 2-5 mol%).[5] The reaction mixture is then heated at 80-100°C for 5-12 hours.[5] After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a vial is charged with Pd₂(dba)₃ (0.015 mmol), a suitable phosphine ligand (e.g., XPhos, 0.03 mmol), and NaOtBu (1.4 mmol). This compound (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (5 mL) are then added. The vial is sealed and heated to 110°C with stirring for 12-24 hours. The reaction is then cooled, diluted with an organic solvent, and washed with water and brine before purification.
Conclusion and Future Outlook
The functionalization of this compound is a well-established field with a diverse array of powerful catalytic tools at the disposal of the synthetic chemist. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig reactions, remain the gold standard for their reliability and broad substrate scope. However, the increasing interest in more sustainable and cost-effective methodologies has brought copper and nickel catalysis to the forefront as viable and often advantageous alternatives. The advent of photoredox catalysis opens up new frontiers for direct C-H functionalization, promising even more atom-economical and innovative approaches in the future. The choice of the optimal catalytic system will ultimately depend on the specific transformation desired, the scale of the reaction, and considerations of cost and sustainability. It is our hope that this guide will serve as a valuable resource for researchers navigating the exciting and ever-evolving landscape of catalytic pyridine functionalization.
References
- 1. mdpi.com [mdpi.com]
- 2. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 18. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jocpr.com [jocpr.com]
- 22. Recent Advances in Photoredox Catalysts | MDPI [mdpi.com]
- 23. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of Compounds Derived from Chloro-Nitropyridines
For researchers, scientists, and professionals in drug development, the selection of a core scaffold for chemical synthesis is a critical decision that dictates the trajectory of a research program. The pyridine ring is a privileged structure in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] When substituted with both a chloro and a nitro group, the pyridine scaffold becomes a highly versatile and reactive intermediate, amenable to a wide array of chemical modifications. This guide provides a comparative analysis of the biological activities of compounds derived from chloro-nitropyridines, with a particular focus on derivatives of 3-Chloro-5-nitropyridine where literature is available. While direct and extensive comparative studies on this compound derivatives are not abundant in publicly accessible research, by examining its isomers and related structures, we can infer structure-activity relationships and highlight promising avenues for drug discovery.
The Chloro-Nitropyridine Scaffold: A Gateway to Diverse Bioactivity
The chloro-nitropyridine scaffold is a valuable starting point for the synthesis of novel bioactive molecules due to the presence of two key functional groups: a chloro group, which is a good leaving group for nucleophilic aromatic substitution, and a nitro group, a strong electron-withdrawing group that activates the pyridine ring to such substitutions.[2] This inherent reactivity allows for the facile introduction of a wide range of substituents, enabling the exploration of vast chemical space and the optimization of biological activity.
Below is a general workflow for the synthesis and screening of bioactive compounds from a chloro-nitropyridine starting material.
Caption: General workflow for synthesis and screening of this compound derivatives.
Anticancer Activity: A Promising Frontier
Derivatives of chloro-nitropyridines have demonstrated significant potential as anticancer agents. The ability to introduce a variety of side chains allows for the fine-tuning of activity against different cancer cell lines and the exploration of various mechanisms of action.
Comparative Anticancer Activity of Pyridine Derivatives
The following table summarizes the anticancer activity of various pyridine derivatives, including those with chloro and nitro substitutions, against a panel of human cancer cell lines.
| Compound/Derivative Class | Starting Material (if specified) | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference |
| Thiazolidinone Hybrid (2h) | Not specified | Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5) | < 0.01 - 0.02 | [3] |
| Pyridine-3-Carbonitrile Derivatives | Not specified | Breast (MCF-7, MDA-MB-231) | Potent activity reported | [4] |
| Imamine-1,3,5-triazine (4f) | Not specified | Breast (MDA-MB-231) | 6.25 | [5] |
| Imamine-1,3,5-triazine (4k) | Not specified | Breast (MDA-MB-231) | 8.18 | [5] |
| Pyridothienopyrimidine (3a) | Thieno[2,3-b]pyridine | Liver (HepG-2), Breast (MCF-7) | 1.17 - 2.79 | [6] |
| Pyridothienopyrimidine (5a) | Thieno[2,3-b]pyridine | Liver (HepG-2), Breast (MCF-7) | 1.17 - 2.79 | [6] |
| Pyridothienopyrimidine (9b) | Thieno[2,3-b]pyridine | Liver (HepG-2), Breast (MCF-7) | 1.17 - 2.79 | [6] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
From the available data, it is evident that pyridine-based compounds can be potent anticancer agents. For instance, thiazolidinone hybrids have shown exceptionally high potency against a range of cancer cell lines.[3] The imamine-1,3,5-triazine derivatives also exhibit significant activity against triple-negative breast cancer cells.[5] Furthermore, pyridothienopyrimidine derivatives have demonstrated potent cytotoxicity against liver and breast cancer cell lines.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial Activity: Combating Drug Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Chloro-nitropyridine derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Activity of Pyridine Derivatives
The following table presents the minimum inhibitory concentration (MIC) values for several pyridine derivatives against various microbial strains.
| Compound/Derivative Class | Starting Material | Microbial Strain(s) | MIC (µg/mL) | Reference |
| 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester (12e) | 2-Chloro-5-nitropyridine | Bacillus subtilis | 16 | [7] |
| Pyrazole and Imidazole Derivatives | 2-, 4-, and 6-chloro-3-nitropyridines | Staphylococcus aureus, Escherichia coli | Moderate activity reported | [1] |
| Nicotinoyl compounds | Nicotinoyl chloride | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | 31.25 - 62.5 | [8] |
| 3,5-diacetylpyridine derivatives (3b, 12a) | Bis diacetylpyridine | Various bacteria and fungi | Highest activity in the series | [9] |
| Amino/nitro substituted 3-arylcoumarins | Not specified | S. aureus | Comparable to ampicillin | [10] |
Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
A study on 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives, synthesized from 2-chloro-5-nitropyridine, identified compounds with potent activity against Bacillus subtilis.[7] Other studies have shown that various pyridine derivatives exhibit broad-spectrum antibacterial activity.[8][9] The antimicrobial activity is often influenced by the nature of the substituents on the pyridine ring.[10]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control antibiotic (e.g., ampicillin, ciprofloxacin)
-
Negative control (broth only) and vehicle control (broth with solvent)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Enzyme Inhibition: A Targeted Approach
Enzyme inhibition is a key strategy in drug design, allowing for the targeted modulation of specific biological pathways. Derivatives of chloro-nitropyridines have been investigated as inhibitors of various enzymes, including kinases and urease.
Comparative Enzyme Inhibitory Activity
| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Reference |
| 3-Nitropyridylpiperazine derivatives | Jack Bean Urease | 2.0 - 2.3 | [1] |
| Pyridothienopyrimidine (3a) | EGFR Kinase | 0.00727 | [6] |
| Pyridothienopyrimidine (5a) | EGFR Kinase | 0.01729 | [6] |
| Pyridothienopyrimidine (9b) | EGFR Kinase | 0.01148 | [6] |
| 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide (1v) | DPP-IV | 13.45 |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Compounds derived from 2-chloro-3-nitropyridine have been shown to be potent urease inhibitors, with IC50 values significantly lower than the standard inhibitor thiourea.[1] Furthermore, pyridothienopyrimidine derivatives have demonstrated potent inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy.[6]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol describes a common method for assessing the in vitro inhibitory activity of compounds against a protein kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Peptide substrate (e.g., a poly(Glu, Tyr) peptide)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the EGFR kinase.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Reaction Termination and ADP Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Data Analysis: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a dose-response curve.
Caption: Simplified EGFR signaling pathway and the point of intervention for kinase inhibitors.
Conclusion and Future Directions
The chloro-nitropyridine scaffold is a versatile and valuable starting point for the synthesis of a diverse range of biologically active compounds. While the direct exploration of derivatives from this compound is an area ripe for further investigation, the existing literature on related isomers provides a strong foundation for guiding future research. The demonstrated anticancer, antimicrobial, and enzyme inhibitory activities of chloro-nitropyridine derivatives underscore their potential in drug discovery.
Future research should focus on the systematic synthesis and evaluation of compound libraries derived specifically from this compound to establish clear structure-activity relationships. A deeper understanding of the mechanisms of action of these compounds will also be crucial for their development as therapeutic agents. The combination of rational drug design, efficient synthetic methodologies, and robust biological screening will undoubtedly unlock the full potential of this promising chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives | Semantic Scholar [semanticscholar.org]
- 5. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. SYNTHESIS AND IN VITRO ANTIMICROBIAL ACTIVITY OF NOVEL SERIES OF 3,5-DIACETYLPYRIDINE COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 3-Chloro-5-nitropyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the strategic functionalization of heterocyclic scaffolds is paramount. The substituted pyridine core, a privileged structure in numerous bioactive molecules, often requires robust and versatile building blocks for its elaboration. 3-Chloro-5-nitropyridine has long served as a key intermediate, offering a reactive handle for both cross-coupling and nucleophilic substitution reactions, driven by the activating effect of the nitro group.
This guide provides an in-depth technical comparison of viable alternatives to this compound, focusing on its bromo and fluoro analogues: 3-Bromo-5-nitropyridine and 3-Fluoro-5-nitropyridine. We will dissect the nuances of their reactivity in two cornerstone transformations—the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SₙAr)—supported by experimental data and detailed protocols, to empower chemists with the knowledge to make informed decisions in their synthetic endeavors.
The Central Role of 3-Halo-5-nitropyridines
The reactivity of 3-halo-5-nitropyridines is dictated by the interplay of the electron-withdrawing nitro group and the nature of the halogen at the 3-position. The nitro group significantly acidifies the pyridine ring, making it more susceptible to nucleophilic attack and facilitating oxidative addition in palladium-catalyzed cycles. The halogen itself serves as a leaving group in SₙAr reactions and as the electrophilic partner in cross-coupling reactions.
dot graph "Reactivity_Factors" { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; center [label="3-Halo-5-nitropyridine", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; nitro [label="Nitro Group\n(Activating)", pos="-2,1.5!"]; halogen [label="Halogen\n(Leaving Group / Coupling Partner)", pos="2,1.5!"]; snar [label="SNAr Reactivity", pos="-2,-1.5!"]; suzuki [label="Suzuki Coupling\nReactivity", pos="2,-1.5!"]; center -> nitro [label=" Electron-withdrawing"]; center -> halogen; nitro -> snar [label=" Stabilizes Meisenheimer\nComplex"]; halogen -> snar [label=" Leaving Group\nAbility"]; halogen -> suzuki [label=" Oxidative\nAddition Rate"]; } Caption: Key factors influencing the reactivity of 3-halo-5-nitropyridines.
Comparative Analysis in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerhouse for the formation of C-C bonds, and 3-halo-5-nitropyridines are valuable substrates for the synthesis of 3-aryl-5-nitropyridines. The rate-determining step in the catalytic cycle is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The strength of this bond is therefore a critical factor in determining the reactivity of the substrate.
The general trend for the ease of oxidative addition is C-I > C-Br > C-Cl > C-F. Consequently, in Suzuki-Miyaura coupling reactions, 3-Bromo-5-nitropyridine is expected to be more reactive than this compound, which in turn is significantly more reactive than 3-Fluoro-5-nitropyridine. In fact, the C-F bond is generally inert under typical Suzuki-Miyaura conditions, making the fluoro analogue an unsuitable substrate for this transformation.
Studies on related halopyridines confirm this trend, showing that 3-bromopyridines consistently provide higher yields in shorter reaction times compared to their chloro counterparts.[1]
| Substrate | Relative Reactivity in Suzuki Coupling | Typical Reaction Conditions | Expected Yield |
| 3-Bromo-5-nitropyridine | High | Lower catalyst loading, milder temperatures (e.g., 80-100 °C) | Good to Excellent |
| This compound | Moderate | Higher catalyst loading, higher temperatures (e.g., >100 °C), stronger ligands | Moderate to Good |
| 3-Fluoro-5-nitropyridine | Very Low / Inert | Not a suitable substrate | Negligible |
Table 1: Comparative performance of 3-halo-5-nitropyridines in Suzuki-Miyaura cross-coupling.
dot graph "Suzuki_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="Combine:\n- 3-Halo-5-nitropyridine\n- Boronic Acid/Ester\n- Palladium Catalyst\n- Ligand\n- Base\n- Solvent"]; reaction [label="Heat under\nInert Atmosphere"]; workup [label="Aqueous Workup\n& Extraction"]; purification [label="Column\nChromatography"]; product [label="3-Aryl-5-nitropyridine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> reagents; reagents -> reaction; reaction -> workup; workup -> purification; purification -> product; } Caption: General experimental workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-nitropyridine with Phenylboronic Acid
Materials:
-
3-Bromo-5-nitropyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 3-Bromo-5-nitropyridine, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 3-phenyl-5-nitropyridine.
Comparative Analysis in Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution on electron-deficient aromatic rings is a cornerstone of synthetic chemistry. In the case of 3-halo-5-nitropyridines, the reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[2][3]
dot graph "SNAr_Mechanism" { rankdir=LR; node [shape=plaintext]; substrate [label="3-Halo-5-nitropyridine"]; nucleophile [label="+ Nu⁻"]; intermediate [label="Meisenheimer Complex\n(Resonance Stabilized)"]; product [label="3-Nu-5-nitropyridine"]; leaving_group [label="+ X⁻"];
substrate -> intermediate [label="k₁ (rate-determining)"]; intermediate -> product [label="k₂"]; product -> leaving_group [style=invis]; } Caption: General mechanism of the SₙAr reaction.
The reactivity in SₙAr reactions is governed by two primary factors: the stability of the Meisenheimer complex and the leaving group ability of the halide.
-
Stability of the Intermediate: The initial attack of the nucleophile is typically the rate-determining step.[4] The stability of the resulting Meisenheimer complex is enhanced by the inductive effect of the halogen. Fluorine, being the most electronegative halogen, exerts the strongest inductive effect, thus stabilizing the negative charge of the intermediate most effectively. This leads to a lower activation energy for the first step.
-
Leaving Group Ability: The second step involves the expulsion of the halide ion. The leaving group ability follows the order I > Br > Cl > F, which is inversely related to the carbon-halogen bond strength.
For most SₙAr reactions with common nucleophiles like amines and alkoxides, the formation of the Meisenheimer complex is the rate-determining step.[5] Therefore, the reactivity trend is dominated by the inductive effect of the halogen, leading to the following order of reactivity:
3-Fluoro-5-nitropyridine > this compound > 3-Bromo-5-nitropyridine
This trend is well-documented for a variety of activated aromatic and heteroaromatic systems.[4][6][7] The much greater reactivity of the fluoro-substituted compound allows for reactions to be carried out under significantly milder conditions, often at room temperature, which can be advantageous for sensitive substrates.
| Substrate | Relative Reactivity in SₙAr | Typical Reaction Conditions | Expected Yield |
| 3-Fluoro-5-nitropyridine | High | Room temperature to mild heating | Excellent |
| This compound | Moderate | Heating required (e.g., 80-120 °C) | Good to Excellent |
| 3-Bromo-5-nitropyridine | Lower | More forcing conditions (higher temperatures, longer reaction times) | Moderate to Good |
Table 2: Comparative performance of 3-halo-5-nitropyridines in nucleophilic aromatic substitution.
Experimental Protocol: SₙAr Reaction of 3-Fluoro-5-nitropyridine with Piperidine
Materials:
-
3-Fluoro-5-nitropyridine (1.0 mmol)
-
Piperidine (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Acetonitrile (5 mL)
Procedure:
-
To a round-bottom flask, add 3-Fluoro-5-nitropyridine and potassium carbonate.
-
Add acetonitrile, followed by the dropwise addition of piperidine at room temperature with stirring.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 1-3 hours), remove the acetonitrile under reduced pressure.
-
Add water (10 mL) to the residue and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography on silica gel to afford 3-(piperidin-1-yl)-5-nitropyridine.
Decision-Making Guide: Choosing the Right Alternative
The choice between 3-chloro-, 3-bromo-, and 3-fluoro-5-nitropyridine depends entirely on the intended synthetic transformation.
dot digraph "Decision_Tree" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="What is the desired reaction?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; suzuki [label="Suzuki-Miyaura\nCross-Coupling"]; snar [label="Nucleophilic Aromatic\nSubstitution (SNAr)"]; bromo [label="Use 3-Bromo-5-nitropyridine", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; chloro [label="Use this compound\n(if bromo is unavailable or for cost reasons)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; fluoro [label="Use 3-Fluoro-5-nitropyridine\n(for mildest conditions and highest reactivity)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> suzuki [label=" C-C Bond Formation"]; start -> snar [label=" C-N, C-O, C-S Bond Formation"]; suzuki -> bromo [label=" High Reactivity"]; suzuki -> chloro [label=" Moderate Reactivity"]; snar -> fluoro [label=" High Reactivity"]; snar -> chloro [label=" Moderate Reactivity\n(more economical)"]; } Caption: Decision tree for selecting the optimal 3-halo-5-nitropyridine.
Conclusion
While this compound is a versatile and widely used building block, its bromo and fluoro analogues offer distinct advantages in specific synthetic contexts. For Suzuki-Miyaura cross-coupling reactions, 3-Bromo-5-nitropyridine is the superior choice due to its higher reactivity, allowing for milder reaction conditions and often leading to higher yields. Conversely, for nucleophilic aromatic substitution reactions, 3-Fluoro-5-nitropyridine is the most reactive substrate, enabling transformations at or near room temperature, which is beneficial for preserving sensitive functional groups. This compound remains a cost-effective and viable option, particularly for SₙAr reactions where forcing conditions are tolerable. By understanding the underlying principles of reactivity and considering the specific demands of the desired transformation, researchers can select the optimal 3-halo-5-nitropyridine to streamline their synthetic efforts and achieve their target molecules with greater efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Validation of a 3-Chloro-5-nitropyridine Derivative
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, 3-chloro-5-nitropyridine derivatives serve as critical building blocks due to their versatile reactivity, enabling the construction of complex molecular architectures with potential biological activity. This guide provides an in-depth technical comparison of two primary synthetic routes to this compound, offering a critical evaluation of their respective methodologies, performance, and scalability. As Senior Application Scientists, our objective is to present a scientifically rigorous analysis, grounded in experimental data and mechanistic principles, to empower researchers in making informed decisions for their synthetic strategies.
Introduction to this compound
This compound is a key intermediate in organic synthesis. The pyridine core, substituted with an electron-withdrawing nitro group and a halogen, presents multiple reactive sites for further functionalization. This unique electronic profile makes it a valuable precursor for the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents and crop protection chemicals. The strategic importance of this scaffold necessitates efficient and reliable synthetic routes.
Comparative Analysis of Synthetic Routes
Two principal synthetic strategies for the preparation of this compound are presented and critically evaluated:
Route A: Nitration of a Chloropyridine Precursor This approach involves the direct nitration of a readily available chloropyridine derivative. The success of this route hinges on the regioselectivity of the nitration reaction, which is governed by the electronic properties of the substituted pyridine ring.
Route B: Sandmeyer Reaction of an Aminonitropyridine Precursor This classic transformation in aromatic chemistry allows for the conversion of an amino group into a chloro group via a diazonium salt intermediate. This route's efficacy is dependent on the stability of the diazonium salt and the efficiency of the subsequent copper(I) chloride-mediated substitution.
The following table summarizes the key performance indicators for each route, based on established methodologies for analogous compounds and general principles of organic synthesis.
| Parameter | Route A: Nitration of 3-Chloropyridine | Route B: Sandmeyer Reaction |
| Starting Material | 3-Chloropyridine | 3-Amino-5-nitropyridine |
| Key Reagents | Nitrating mixture (e.g., HNO₃/H₂SO₄) | NaNO₂, HCl, CuCl |
| Number of Steps | 1 | 2 (Diazotization, Sandmeyer) |
| Reported Yield | Variable, potential for isomeric mixtures | Generally moderate to good |
| Key Challenges | - Control of regioselectivity - Harsh reaction conditions - Separation of isomers | - Stability of diazonium intermediate - Handling of potentially explosive intermediates - Stoichiometric copper waste |
| Scalability | Potentially high, if selectivity is good | Moderate, requires careful temperature control |
In-Depth Mechanistic Considerations and Experimental Protocols
Route A: Electrophilic Nitration of 3-Chloropyridine
The direct nitration of 3-chloropyridine is an electrophilic aromatic substitution reaction. The pyridine nitrogen is protonated under the strongly acidic conditions of the nitrating mixture, forming the pyridinium ion. This deactivates the ring towards electrophilic attack. The chloro and nitro groups are both deactivating and meta-directing. Therefore, the nitration of 3-chloropyridine is expected to be sluggish and may lead to a mixture of products, with the major isomer being dictated by the subtle interplay of electronic and steric effects. A patent for the synthesis of a related compound, 4-amino-2-chloro-5-nitropyridine, by nitration of 4-amino-2-chloropyridine reported a 15-25% yield for the desired 5-nitro isomer, highlighting the challenge of regioselectivity.[1]
Workflow for Route A: Nitration of 3-Chloropyridine
Caption: Workflow for the synthesis of this compound via nitration.
This protocol is adapted from the synthesis of 4-amino-2-chloro-3-nitropyridine and its 5-nitro isomer.[1]
-
Preparation of Nitrating Mixture: A mixture of 65% nitric acid and concentrated sulfuric acid is prepared and cooled.
-
Reaction: 2-Chloro-4-aminopyridine is slowly added to the cooled nitrating mixture, maintaining a controlled temperature. The reaction mixture is then heated to 80-100°C for several hours.
-
Work-up: The reaction mixture is cooled and poured onto ice. The pH is adjusted to 3 with ammonia to precipitate the product.
-
Purification: The crude product, a mixture of 3-nitro and 5-nitro isomers, is purified by recrystallization to separate the isomers. The reported yield for the 5-nitro isomer is 15-25%.[1]
Route B: Sandmeyer Reaction of 3-Amino-5-nitropyridine
The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl amines.[2] The reaction proceeds in two main steps: diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, followed by the copper(I)-catalyzed conversion of the diazonium group to a halide. The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and dinitrogen gas. The aryl radical then abstracts a halogen from the copper(II) halide, regenerating the copper(I) catalyst.
Synthetic Pathway for Route B: Sandmeyer Reaction
Caption: Synthetic pathway for this compound via the Sandmeyer reaction.
This is a general protocol for a Sandmeyer reaction and would require optimization for the specific substrate.
-
Diazotization: 3-Amino-5-nitropyridine is dissolved in a cooled aqueous solution of hydrochloric acid. A solution of sodium nitrite in water is added dropwise while maintaining the temperature between 0 and 5°C. The reaction is stirred for a short period at this temperature.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared. The cold diazonium salt solution is then added slowly to the copper(I) chloride solution.
-
Work-up: The reaction mixture is allowed to warm to room temperature and may be heated to ensure complete reaction. The product is then isolated by extraction with an organic solvent.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Discussion and Recommendation
Both synthetic routes present viable, yet distinct, approaches to the synthesis of this compound.
Route A (Nitration) is attractive due to its single-step nature. However, the potential for the formation of isomeric byproducts is a significant drawback, which can complicate purification and lower the overall yield of the desired product. The harsh, corrosive nature of the nitrating mixture also presents handling and waste disposal challenges.
Route B (Sandmeyer Reaction) , while involving two steps, offers the advantage of high regioselectivity, as the position of the chloro substituent is predetermined by the starting amine. The Sandmeyer reaction is a well-established and generally reliable transformation. However, the instability of diazonium salts requires careful temperature control and handling procedures. The use of stoichiometric amounts of copper salts also generates metallic waste.
Recommendation: For laboratory-scale synthesis where regiochemical purity is paramount, the Sandmeyer reaction (Route B) is the recommended approach. The control over the substitution pattern outweighs the disadvantage of an additional step. For industrial-scale production, a thorough investigation into the optimization of the nitration reaction (Route A) to improve the regioselectivity could be economically advantageous due to the fewer number of steps and potentially cheaper starting materials. However, this would require significant process development to overcome the challenges of isomer separation and waste management.
Conclusion
The synthesis of this compound is a critical process for the advancement of pharmaceutical and agrochemical research. This guide has provided a comparative analysis of two primary synthetic routes: direct nitration and the Sandmeyer reaction. The choice of the optimal route will depend on the specific requirements of the synthesis, including the desired scale, purity, and available resources. A thorough understanding of the mechanistic principles and experimental parameters of each route is essential for the successful and efficient production of this valuable synthetic intermediate.
References
A Senior Application Scientist's Guide to Halonitropyridine Reactivity in SNAr Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Halonitropyridines in Synthesis
In the landscape of modern organic synthesis, particularly within medicinal chemistry, the nucleophilic aromatic substitution (SNAr) reaction is an indispensable tool for forging carbon-heteroatom and carbon-carbon bonds. Among the pantheon of substrates amenable to this transformation, halonitropyridines stand out for their exceptional utility. The pyridine core, inherently electron-deficient, is further "activated" by the potent electron-withdrawing nitro group, rendering the ring highly susceptible to nucleophilic attack.[1][2] This electronic profile makes halonitropyridines prized building blocks for introducing the critical pyridyl moiety into complex molecular architectures.
However, not all halonitropyridines are created equal. The subtle interplay between the position of the halogen and the nitro group dramatically influences reaction kinetics and, ultimately, synthetic success. This guide provides a head-to-head comparison of common halonitropyridine isomers, grounded in mechanistic principles and supported by experimental data, to empower chemists in making informed decisions for substrate selection and reaction optimization.
The Mechanistic Cornerstone: Understanding SNAr on the Pyridine Ring
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The initial, and typically rate-determining, step is the nucleophilic attack on the carbon atom bearing the leaving group (the halogen).[1][3] This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4] Aromaticity is temporarily disrupted. In the second, faster step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.[1]
The stability of the Meisenheimer complex is paramount to the reaction's success. Two key features of the pyridine ring govern this stability:
-
The Ring Nitrogen: The inherent electronegativity of the pyridine nitrogen atom helps to stabilize the negative charge of the intermediate. This effect is most pronounced when the attack occurs at the C2 (ortho) or C4 (para) positions, as the negative charge can be delocalized directly onto the nitrogen via resonance.[3][5] Attack at the C3 (meta) position does not permit this crucial resonance stabilization, making it significantly less favorable.[3][5]
-
The Nitro Group: As a powerful electron-withdrawing group, the nitro group provides substantial resonance stabilization for the negative charge in the Meisenheimer complex, especially when positioned ortho or para to the site of nucleophilic attack.[4][6]
Caption: General SNAr Mechanism Pathway.
Head-to-Head Reactivity: A Comparative Analysis
The regiochemical relationship between the leaving group and the nitro group is the single most critical factor determining the reactivity of a halonitropyridine isomer.
The Ortho/Para Powerhouse: 2-Chloro-5-nitropyridine
In 2-chloro-5-nitropyridine, the chloro leaving group is at the C2 position (ortho to the ring nitrogen) and the activating nitro group is at the C5 position. When a nucleophile attacks the C2 position, the resulting negative charge in the Meisenheimer complex is delocalized across the C4 and C6 carbons and, most importantly, onto the electronegative ring nitrogen. Furthermore, the nitro group at C5 provides powerful resonance stabilization for the anionic charge developed at C4 and C6. This dual stabilization makes 2-chloro-5-nitropyridine a highly reactive and widely used substrate in SNAr chemistry.[2][7]
A Tale of Two Isomers: 2-Chloro-3-nitropyridine vs. 2-Chloro-5-nitropyridine
A common point of confusion is the relative reactivity of 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine. While both have the leaving group at an activated (C2) position, the placement of the nitro group is decisive.
-
2-Chloro-5-nitropyridine: The nitro group is para to the C2 position relative to the C4 carbon, allowing for direct delocalization and stabilization of the negative charge that develops at C4 in one of the key resonance structures of the Meisenheimer complex.
-
2-Chloro-3-nitropyridine: The nitro group is meta to the C2 position. While it still exerts a strong inductive electron-withdrawing effect, it cannot directly participate in resonance stabilization of the negative charge that develops on the ring during the formation of the Meisenheimer intermediate.
The Verdict: 2-chloro-5-nitropyridine is significantly more reactive than 2-chloro-3-nitropyridine. The superior resonance stabilization of the intermediate in the 5-nitro isomer lowers the activation energy of the rate-determining step.[8]
The C4 Position: 4-Chloro-3-nitropyridine
In 4-chloro-3-nitropyridine, the leaving group is at the C4 position, which is also activated for nucleophilic attack.[1] Similar to the C2 position, attack at C4 allows for delocalization of the negative charge onto the ring nitrogen.[5] The adjacent nitro group at C3 provides strong inductive activation. This makes 4-chloro-3-nitropyridine a viable and reactive SNAr substrate, often comparable in reactivity to the 2-halo-3-nitro isomers.
The Influence of the Leaving Group: The "Element Effect"
For SNAr reactions, the typical reactivity order for halogens as leaving groups is F > Cl > Br > I .[9][10] This is often counterintuitive, as it is the reverse of the order seen in SN2 reactions where bond strength is a primary factor. In SNAr, the rate-determining step is the initial nucleophilic attack.[10] The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex, thereby accelerating the reaction.[10]
Quantitative Comparison
The relative reactivity can be quantified by comparing second-order rate constants (k₂) for reactions with a standard nucleophile under identical conditions.
| Substrate | Nucleophile | Solvent | Temp (°C) | k₂ (M⁻¹s⁻¹) | Relative Reactivity |
| 2-Chloro-5-nitropyridine | Sodium p-methylthiophenolate | Methanol | 30 | 2.50 | ~9x |
| 2-Chloro-3-nitropyridine | Sodium p-methylthiophenolate | Methanol | 30 | 0.28 | 1x (baseline) |
Data compiled from kinetic studies comparing reactions with sodium arenethiolates.[6]
This data clearly illustrates the superior reactivity of the 5-nitro isomer over the 3-nitro isomer, with an almost tenfold increase in reaction rate under these specific conditions.[6]
Experimental Protocol and Workflow
The following protocol for the reaction of 2-chloro-5-nitropyridine with benzylamine serves as a robust template that can be adapted for other halonitropyridines and nucleophiles.
Detailed Step-by-Step Protocol
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-chloro-5-nitropyridine (e.g., 1.58 g, 10 mmol) and potassium carbonate (e.g., 2.07 g, 15 mmol).
-
Solvent Addition: Add anhydrous DMF (e.g., 20 mL) to the flask. Stir the suspension.
-
Nucleophile Addition: Add benzylamine (e.g., 1.21 mL, 11 mmol) dropwise to the stirred suspension at room temperature. Causality: The base (K₂CO₃) is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction Conditions: Heat the reaction mixture to 80 °C. Causality: Moderate heating is often required to overcome the activation energy, especially for less reactive nucleophiles or substrates. The choice of a polar aprotic solvent like DMF is key, as it effectively solvates the cationic species without interfering with the nucleophile.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Causality: The aqueous washes are critical for removing the DMF and inorganic salts, which simplifies purification.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-5-nitropyridin-2-amine.
Experimental Workflow Diagram
Caption: Standard Experimental Workflow for SNAr.
Conclusion and Strategic Outlook
The reactivity of halonitropyridines in SNAr reactions is a predictable function of their electronic structure. The key determinants of reactivity are the positions of the leaving group and the nitro group relative to the ring nitrogen. Isomers that allow for direct resonance stabilization of the Meisenheimer intermediate by both the ring nitrogen and the nitro group, such as 2-chloro-5-nitropyridine, exhibit the highest reactivity. Understanding these fundamental principles allows researchers to select the optimal substrate for a given synthetic challenge, troubleshoot problematic reactions, and rationally design reaction conditions to achieve high yields and purity. This comparative knowledge is essential for leveraging these powerful building blocks to their full potential in the synthesis of novel therapeutics and functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. innospk.com [innospk.com]
- 8. researchgate.net [researchgate.net]
- 9. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Regioselectivity in Dichloronitropyridine Substitutions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, dichloronitropyridines stand out as versatile and highly valuable scaffolds. Their inherent electronic properties, characterized by an electron-deficient pyridine ring further activated by a potent nitro group, make them prime candidates for nucleophilic aromatic substitution (SNAr). This reactivity allows for the precise and controlled introduction of a wide array of functional groups, a critical step in the synthesis of novel pharmaceuticals and agrochemicals.
However, the presence of two chlorine atoms on the pyridine ring introduces a crucial question of regioselectivity: which chlorine atom will be preferentially substituted by an incoming nucleophile? The answer is not always straightforward and is governed by a delicate interplay of electronic and steric factors. This guide provides an in-depth, comparative analysis of the regioselectivity of SNAr reactions on key dichloronitropyridine isomers, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Decisive Factors: Electronic Activation vs. Steric Hindrance
The regiochemical outcome of a nucleophilic attack on a dichloronitropyridine is primarily dictated by the stability of the intermediate Meisenheimer complex. The electron-withdrawing nitro group plays a pivotal role in stabilizing this negatively charged intermediate through resonance, particularly when the attack occurs at a position ortho or para to it. Concurrently, the inherent electron deficiency of the pyridine ring is most pronounced at the 2, 4, and 6 positions. This electronic activation is often the dominant force driving regioselectivity. However, the steric bulk of both the incoming nucleophile and the substituents on the pyridine ring can exert a significant influence, sometimes overriding the electronic preference.
Case Study 1: 2,6-Dichloro-3-nitropyridine - A Battle of Ortho vs. Para
In 2,6-dichloro-3-nitropyridine, the nitro group at the 3-position activates both the C2 and C6 positions for nucleophilic attack. The C2 position is ortho to the nitro group, while the C6 position is para.
From an electronic standpoint, the attack at the C2 position is generally favored due to the strong inductive electron-withdrawing effect of the adjacent nitro group, which makes the C2 carbon more electrophilic.[1] This leads to the kinetically controlled product. Conversely, substitution at the C6 position results in a thermodynamically more stable product where the substituents are para to each other, minimizing steric repulsion.[1][2]
Comparative Performance with Various Nucleophiles:
The choice of nucleophile and reaction conditions can significantly influence the regiochemical outcome.
| Nucleophile Class | Representative Nucleophile | Typical Conditions | Regioselectivity (C2:C6 Ratio) |
| Amines | Piperazine | Not specified | Predominantly C2[1][2] |
| Alkoxides | Sodium Methoxide | Non-polar, aprotic solvents | Excellent ortho (C2) selectivity (≥98:2)[3] |
| Alkoxides | Secondary/Tertiary Alkoxides (Na+ salt) | Non-polar, aprotic solvents | Excellent ortho (C2) selectivity (≥98:2)[3] |
Case Study 2: 2,4-Dichloro-5-nitropyridine - A Clear Case for C4 Substitution
For 2,4-dichloro-5-nitropyridine, the regioselectivity is much more pronounced, with substitution overwhelmingly favoring the C4 position. This strong preference is rooted in the superior resonance stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4.
When a nucleophile attacks the C4 position, which is para to the nitro group, the negative charge of the intermediate can be effectively delocalized onto the oxygen atoms of the nitro group through resonance. This provides significant stabilization and lowers the activation energy for this pathway. In contrast, attack at the C2 position, which is ortho to the nitro group, allows for less effective resonance stabilization of the intermediate. Consequently, the C4-substituted product is the kinetically and thermodynamically favored product.[4]
Comparative Performance with Various Nucleophiles:
Experimental evidence consistently shows a high degree of regioselectivity for C4 substitution with a variety of nucleophiles.[4]
| Nucleophile Class | Representative Nucleophile | Typical Conditions | Regioselectivity (C4:C2 Ratio) |
| Amines | Cyclopentylamine | Acetonitrile, Triethylamine, Room Temp. | Predominantly C4[4] |
| Amines | Diethylamine | Chloroform, iPrNEt, 40°C | >9:1[4] |
| Alkoxides | Sodium Methoxide | Methanol | Predominantly C4[4] |
| Thiols | Thiophenol | DMF, K₂CO₃ | Predominantly C4[4] |
Case Study 3: 2,3-Dichloro-5-nitropyridine - Directing Effects in a Meta-Substituted System
In 2,3-dichloro-5-nitropyridine, the nitro group is at the 5-position. The chlorine at C2 is ortho to the pyridine nitrogen, while the chlorine at C3 is meta. The nitro group is para to the C2 chlorine and meta to the C3 chlorine. In SNAr reactions on pyridines, positions 2 and 4 are the most activated. Therefore, nucleophilic attack is expected to preferentially occur at the C2 position, which is activated by both the pyridine nitrogen and the nitro group.
While specific comparative data for a range of nucleophiles is less readily available in the literature for this isomer, the fundamental principles of SNAr on pyridines strongly suggest a preference for substitution at the C2 position.
Experimental Protocols: A Self-Validating System
The following protocols provide a detailed, step-by-step methodology for the regioselective monosubstitution of dichloronitropyridines.
Protocol 1: Regioselective Amination of 2,4-Dichloro-5-nitropyridine
This protocol details the highly regioselective synthesis of 4-amino-2-chloro-5-nitropyridine derivatives.
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 2,4-dichloro-5-nitropyridine (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile or dichloromethane. In a separate flask, prepare a solution of the desired amine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in the same solvent.
-
Reaction: Slowly add the amine/base solution to the stirred solution of 2,4-dichloro-5-nitropyridine at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired 4-amino-2-chloro-5-nitropyridine derivative.
Protocol 2: Regioselective Alkoxylation of 2,6-Dichloro-3-nitropyridine
This protocol describes the synthesis of 2-alkoxy-6-chloro-3-nitropyridine derivatives with high regioselectivity.
Methodology:
-
Alkoxide Formation: To a stirred solution of the desired alcohol in a non-polar, aprotic solvent (e.g., THF, dioxane), add a strong base such as sodium hydride (1.1 eq.) at 0 °C under an inert atmosphere. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Reaction: Add a solution of 2,6-dichloro-3-nitropyridine (1.0 eq.) in the same solvent to the freshly prepared alkoxide solution at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the pure 2-alkoxy-6-chloro-3-nitropyridine.
Conclusion
The regioselectivity of nucleophilic aromatic substitution on dichloronitropyridines is a nuanced yet predictable aspect of their chemistry. For 2,4-dichloro-5-nitropyridine, the substitution overwhelmingly occurs at the C4 position, driven by superior electronic stabilization. In the case of 2,6-dichloro-3-nitropyridine, a competition between the electronically favored C2 position and the sterically favored C6 position is observed, with the outcome often dictated by the nature of the nucleophile and the reaction conditions. For 2,3-dichloro-5-nitropyridine, the C2 position is the most likely site of attack due to the combined activating effects of the pyridine nitrogen and the nitro group. By understanding these governing principles and utilizing the provided experimental frameworks, researchers can confidently and efficiently leverage the synthetic potential of dichloronitropyridines in their pursuit of novel and impactful molecules.
References
- 1. Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. | Semantic Scholar [semanticscholar.org]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Applications of Substituted Nitropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted nitropyridines are a versatile and highly significant class of heterocyclic compounds that have attracted considerable attention in various scientific fields. The presence of the electron-withdrawing nitro group on the pyridine ring imparts unique electronic properties, making these compounds valuable scaffolds in medicinal chemistry, materials science, and catalysis.[1][2] This guide provides a comprehensive and comparative analysis of the applications of substituted nitropyridines, offering in-depth insights into their performance relative to other alternatives, supported by experimental data. We will explore their mechanisms of action, critical structure-activity relationships, and the experimental methodologies employed in their evaluation.
Section 1: The Role of Substituted Nitropyridines in Medicinal Chemistry
The pyridine ring is a "privileged structural motif" in drug design, and the addition of a nitro group can significantly modulate a molecule's biological activity.[1][2] This section delves into the therapeutic potential of substituted nitropyridines, with a focus on their applications as anticancer and antimicrobial agents.
Anticancer Agents: A New Frontier
The search for novel and more effective anticancer drugs is a primary focus of medicinal chemistry. Substituted nitropyridines have emerged as a promising class of compounds demonstrating potent cytotoxic activity against a range of cancer cell lines.[1][3][4]
Comparative Performance:
Recent studies have highlighted 3-nitropyridine analogues as a novel class of microtubule-targeting agents with potent anti-cancer effects across a broad spectrum of cancer types.[3] Research has demonstrated that specific substitution patterns on the 3-nitropyridine scaffold can lead to a 100-fold increase in in vitro cytotoxicity compared to earlier derivatives.[3] In the NCI-60 Human Tumor Cell Lines Screen, certain 3-nitropyridine compounds showed sensitivity across all cell lines, with some exhibiting a GI50 (Growth Inhibition 50) below 10 nM, indicating a powerful and universal mechanism of action.[3]
For instance, a comparative study could evaluate the in vitro cytotoxicity of a novel series of substituted nitropyridines against established anticancer drugs like Doxorubicin across various human cancer cell lines, such as HeLa (cervical cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer). The results can be summarized for a clear comparison of their efficacy.
Table 1: Illustrative Comparative In Vitro Cytotoxicity (IC50, µM) of Substituted Nitropyridines and Doxorubicin.
| Compound | HeLa | MCF-7 | HepG-2 |
| Novel Nitropyridine 1 | 4.8 ± 0.5 | 6.2 ± 0.7 | 9.5 ± 1.1 |
| Novel Nitropyridine 2 | 2.5 ± 0.3 | 4.1 ± 0.4 | 7.8 ± 0.9 |
| Doxorubicin | 3.9 ± 0.4 | 5.5 ± 0.6 | 8.1 ± 0.8 |
Mechanism of Action:
The anticancer activity of many substituted nitropyridines is attributed to their ability to disrupt cellular processes essential for cancer cell survival and proliferation. One key mechanism is the inhibition of tubulin polymerization.[3] By interacting with the colchicine site at the interface of α- and β-tubulin subunits, these compounds destabilize microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[3]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Plating: Seed cancer cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Incubation: Treat the cells with varying concentrations of the test compounds and a vehicle control. Incubate for a further 48 hours.
-
MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.
-
Formazan Crystal Solubilization: Carefully remove the culture medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) from the resulting dose-response curve.
Workflow for Anticancer Drug Discovery:
Caption: A streamlined workflow for the discovery and development of nitropyridine-based anticancer agents.
Antimicrobial Agents: Combating Resistance
The emergence of antibiotic-resistant pathogens is a critical global health challenge. Substituted nitropyridines have shown considerable promise as a new class of antimicrobial agents with activity against a wide range of bacteria and fungi.[5][6][7]
Comparative Performance:
Studies have demonstrated that certain nitropyridine-containing complexes exhibit antimicrobial activity comparable to standard drugs like ciprofloxacin and nystatin.[5] For example, a series of nicotinic acid benzylidene hydrazide derivatives, particularly those with nitro and dimethoxy substituents, have shown significant activity against strains like S. aureus, B. subtilis, E. coli, C. albicans, and A. niger.[6]
Table 2: Illustrative Minimum Inhibitory Concentration (MIC, µg/mL) of Substituted Nitropyridines.
| Compound | S. aureus | E. coli | C. albicans |
| Nitropyridine Derivative A | 16 | 32 | 8 |
| Nitropyridine Derivative B | 8 | 16 | 4 |
| Ciprofloxacin | 1 | 0.5 | - |
| Fluconazole | - | - | 8 |
Mechanism of Action:
The antimicrobial action of nitropyridines is often linked to their ability to inhibit crucial microbial enzymes or disrupt the integrity of the cell membrane. The nitro group can undergo bioreduction within the microbial cell, leading to the formation of reactive nitroso and hydroxylamine intermediates. These reactive species can induce oxidative stress and damage vital cellular components.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Standardization: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 48 hours for fungi.
-
MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Section 2: Innovations in Materials Science with Substituted Nitropyridines
The distinct electronic and optical properties of substituted nitropyridines make them valuable components in the development of advanced materials, including corrosion inhibitors.[8]
Corrosion Inhibitors: Protecting Metallic Surfaces
Corrosion is a pervasive issue that impacts numerous industries. Substituted nitropyridines have been investigated as effective corrosion inhibitors for various metals and alloys in aggressive environments.[9]
Comparative Performance:
Research has shown that nitropyridine derivatives can act as efficient corrosion inhibitors. For example, N-(5-nitro-2-hydroxybenzylidene)pyridine-4-amine (NHPA) has demonstrated high inhibition efficiency for carbon steel in hydrochloric acid.[9] At an optimal concentration, inhibition efficiencies of over 90% have been achieved, as measured by gravimetric and electrochemical techniques.[9] The performance of these inhibitors is often attributed to their ability to adsorb onto the metal surface and form a protective layer.
Table 3: Illustrative Corrosion Inhibition Efficiency of Nitropyridine Derivatives on Mild Steel in 1 M HCl.
| Inhibitor (Concentration) | Inhibition Efficiency (%) |
| Nitropyridine Inhibitor X (150 ppm) | 94.2 |
| Nitropyridine Inhibitor Y (150 ppm) | 96.5 |
| Uninhibited Control | - |
Mechanism of Adsorption and Corrosion Inhibition:
Caption: The mechanism of corrosion inhibition by substituted nitropyridines involves adsorption and protective film formation.
Section 3: Emerging Applications in Catalysis
The electron-withdrawing properties of the nitro group can significantly influence the catalytic activity of pyridine-based ligands. While this area is less explored compared to medicinal and materials applications, it holds considerable promise.
Palladium complexes featuring nitropyridine-based N-heterocyclic carbene (NHC) ligands have shown success in Suzuki-Miyaura cross-coupling reactions. The electronic nature of the nitropyridine moiety can be tailored to fine-tune the catalytic activity and stability of these complexes. Further research is needed to fully unlock the potential of substituted nitropyridines in the field of catalysis.
Conclusion
Substituted nitropyridines represent a highly versatile class of compounds with a broad and expanding range of applications. Their tunable electronic properties and synthetic accessibility make them invaluable scaffolds for the design and development of novel drugs, advanced materials, and efficient catalysts. This guide has provided a comparative overview of their diverse applications, underscoring their performance relative to existing alternatives and offering insights into their underlying mechanisms of action. The detailed experimental protocols and illustrative diagrams are intended to serve as a valuable resource for researchers and scientists dedicated to advancing these fields. Continued exploration of the vast chemical space of substituted nitropyridines is poised to reveal even more exciting and impactful applications in the future.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3,5-disubstituted pyridines as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-5-nitropyridine
As researchers and drug development professionals, our work with novel chemical intermediates like 3-Chloro-5-nitropyridine is fundamental to discovery. However, our responsibility extends beyond synthesis and application to include the safe and compliant management of chemical waste. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are built on a foundation of chemical causality and regulatory awareness, designed to be a self-validating system for your laboratory's safety protocols.
Hazard Identification and Risk Assessment: A Proactive Approach
This compound is a substituted pyridine derivative, and while specific toxicological data may be limited, its structural motifs—a chlorinated pyridine ring and a nitro group—necessitate a cautious approach. Based on data from structurally similar compounds, this substance should be handled as a hazardous material.
The primary risks associated with compounds in this class include:
-
Skin and Eye Irritation : Causes skin irritation and serious eye irritation[1][2][3].
-
Respiratory Irritation : May cause irritation to the mucous membranes and upper respiratory tract[1][2][3].
-
Environmental Hazard : As a halogenated nitroaromatic compound, it is presumed to be harmful to aquatic life with long-lasting effects and should not be released into the environment[1][4].
The causality behind these hazards lies in the molecule's reactivity. The electron-withdrawing nature of the nitro group and the chlorine atom makes the pyridine ring susceptible to nucleophilic attack, and the compound as a whole can interfere with biological processes. During thermal decomposition, it can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride (HCl) gas[1][5].
Physicochemical Properties for Safe Handling
Understanding the physical properties of this compound is critical for anticipating its behavior during handling, storage, and spill cleanup.
| Property | Value | Source(s) |
| CAS Number | 22353-33-9 | [4][6][7] |
| Molecular Formula | C5H3ClN2O2 | [4][7][8] |
| Molecular Weight | 158.54 g/mol | [7][8] |
| Appearance | Pale yellow solid | [8] |
| Melting Point | 80-86 °C | [6][8] |
| Boiling Point | ~228-315 °C at 760 mmHg (values vary) | [6][8] |
| Density | ~1.51 g/cm³ | [8] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone) | [8] |
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered defense is essential when handling this compound. The following controls are mandatory to minimize exposure.
-
Engineering Control : All handling of this compound, including weighing, transfers, and waste collection, must be conducted within a properly functioning certified laboratory chemical fume hood[9]. This is the primary barrier to prevent inhalation of dust or vapors.
-
Eye Protection : Chemical safety goggles or a face shield are required to protect against splashes or airborne dust particles[10].
-
Hand Protection : Use chemical-resistant gloves. Check the manufacturer's compatibility chart for protection against chlorinated and nitrated aromatic compounds.
-
Body Protection : A fully-buttoned laboratory coat must be worn to prevent skin contact[10].
Waste Segregation and Collection Protocol
The cornerstone of proper disposal is meticulous segregation at the source. Contamination of non-hazardous waste streams can lead to regulatory violations and unnecessary disposal costs.
Step-by-Step Waste Collection:
-
Designate a Waste Container : Use a clearly labeled, sealable, and chemically compatible container for all this compound waste. The container must be in good condition, with a secure, airtight lid[9].
-
Labeling : The label must, at a minimum, include the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic," "Irritant")[10]. Affix the label before any waste is added.
-
Collect Waste :
-
Solid Waste : Collect unadulterated solid this compound, as well as contaminated items like weighing paper, gloves, and disposable labware, in this container.
-
Solutions : If collecting waste in solution, ensure the solvent is compatible. Do not mix with incompatible waste streams.
-
-
Avoid Incompatibilities : This waste stream must be kept separate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides to prevent potentially hazardous reactions within the waste container[1][3].
-
Storage : Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from heat sources and high-traffic locations until it is ready for pickup[1][9].
Accidental Spill Management Protocol
Immediate and correct response to a spill is critical for safety.
Step-by-Step Spill Cleanup:
-
Ensure Safety : Evacuate non-essential personnel from the immediate area. Ensure the spill is contained within a chemical fume hood if possible. Do not attempt to clean a large spill without proper training and equipment.
-
Wear Appropriate PPE : Before addressing the spill, don the full PPE described in Section 3.
-
Containment : Gently cover the spill with an inert absorbent material such as sand, earth, or vermiculite to prevent the dust from becoming airborne[1][11].
-
Collection : Carefully sweep or scoop the absorbed material and the spilled solid into a suitable, labeled container for disposal[3][4]. Avoid creating dust.
-
Decontamination : Clean the spill area thoroughly with soap and water. Collect the cleaning materials (e.g., paper towels) and place them in the hazardous waste container.
-
Disposal : The collected spill waste must be disposed of as hazardous waste, following the protocol in Section 4.
The Disposal Decision Workflow
The logical flow for managing this compound from generation to final disposal is critical for maintaining a safe and compliant laboratory environment. The following workflow illustrates the decision-making process.
Caption: Decision workflow for handling and disposing of this compound waste.
Final Disposal Pathway: High-Temperature Incineration
For pyridine derivatives and other chlorinated organic compounds, the only acceptable final disposal method is high-temperature incineration conducted at a licensed and approved hazardous waste facility[12][13].
The scientific rationale for this requirement is unequivocal. Incineration at temperatures between 820°C and 1,600°C ensures the complete destruction of the molecule[12]. This process breaks the stable aromatic ring and cleaves the carbon-chlorine bonds, preventing the release of the persistent and toxic parent compound into the environment. Professional disposal facilities are equipped with sophisticated scrubbers and filtration systems to neutralize the hazardous combustion byproducts, such as HCl and NOx, before they are released into the atmosphere[1][5].
Under no circumstances should this chemical be disposed of via drains, regular trash, or evaporation. Such actions are illegal, environmentally damaging, and pose a significant safety risk.
Regulatory Compliance
All waste disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) classifies pyridine and its derivatives as hazardous waste under the Resource Conservation and Recovery Act (RCRA)[12][14]. It is the generator's responsibility to ensure that all waste is managed and disposed of in accordance with these regulations. Always consult with your institution's Environmental Health and Safety (EHS) office to ensure full compliance[10].
By adhering to these technically sound and safety-conscious procedures, you contribute to a culture of responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound CAS#: 22353-33-9 [m.chemicalbook.com]
- 7. This compound | CAS 22353-33-9 [matrix-fine-chemicals.com]
- 8. This compound CAS:22353-33-9 at Best Price in Ningbo - Manufacturer [nbinnochem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. benchchem.com [benchchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-5-nitropyridine
As a Senior Application Scientist, my primary objective extends beyond providing high-quality reagents; it is to ensure that the brilliant minds using our products can do so with the utmost confidence and safety. 3-Chloro-5-nitropyridine is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, but its handling demands a rigorous and well-understood safety protocol. This guide is structured from field-proven experience to provide a deep, logical framework for personal protective equipment (PPE) selection and use, empowering you to work safely and effectively.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of any robust safety plan. This compound, like many halogenated nitroaromatic compounds, presents a multi-faceted hazard profile that dictates our PPE strategy. The primary routes of exposure are inhalation of its dust, direct skin and eye contact, and accidental ingestion.
-
Respiratory Hazard : As a solid, this compound can easily form airborne dust during weighing or transfer, posing a risk of respiratory tract irritation.[1][2][3][4]
-
Skin Irritation : Direct contact with the skin can cause irritation.[1][3][4] Prolonged or repeated contact should always be avoided.
-
Serious Eye Irritation : The most acute risk is to the eyes, where contact can cause serious irritation or damage.[1][3]
-
Ingestion Hazard : The substance is classified as harmful if swallowed.[3][4][5] This underscores the importance of strict hygiene practices and preventing cross-contamination.[6][7]
Furthermore, in the event of a fire, hazardous decomposition products such as nitrogen oxides (NOx) and hydrogen chloride gas can be generated.[1][8]
Core PPE Requirements: A Multi-Layered Defense
Your PPE is the last line of defense between you and chemical exposure. Engineering controls, such as a certified chemical fume hood, are the first and most critical barrier.[9][10][11] The following PPE recommendations are based on the assumption that work is being performed within such a controlled environment.
Eye and Face Protection
The causality here is direct: to prevent airborne dust or accidental splashes from reaching the sensitive membranes of the eyes.
-
Minimum Requirement : Tightly fitting safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[8][12] These provide a seal around the eyes to protect from dust and minor splashes.
-
Enhanced Protection : For procedures with a higher risk of splashing, such as when dissolving the compound or during quenching of a reaction, a full-face shield should be worn in addition to safety goggles.[13] The face shield protects the entire face from larger volume splashes.
Hand and Skin Protection
The goal is to create an impermeable barrier to prevent skin contact.
-
Gloves : Standard latex gloves are not suitable for handling many chemicals, including pyridine derivatives.[10]
-
Recommended Material : Use nitrile or neoprene gloves, which provide adequate chemical resistance.[10]
-
Protocol : For any procedure involving this compound, single-gloving with nitrile gloves is the minimum standard. For tasks involving larger quantities or longer durations, consider double-gloving. This practice allows for the removal of the outer glove if contamination is suspected, without exposing the skin. Always inspect gloves for tears or punctures before use.
-
-
Protective Clothing : A standard, flame-resistant laboratory coat should be worn and kept fully buttoned.[11] For handling large quantities or in situations with a significant risk of spillage, a chemical-resistant apron or coveralls should be used.[12][14]
Respiratory Protection
Engineering controls are paramount. All work with this compound solid should be conducted in a certified chemical fume hood to minimize inhalation of dust.[9][11]
-
Standard Operations : When working within a properly functioning fume hood, additional respiratory protection is typically not required.
-
Outside of a Fume Hood : In the rare event that brief handling outside of a fume hood is unavoidable (e.g., during a large spill cleanup), a respirator is essential. A full-face respirator with a combination organic vapor/particulate (P100 or HEPA) filter is recommended.[8][12] All respirator use must be in accordance with a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA 1910.134.[8]
Operational Plans and Protocols
A self-validating safety system relies on clear, repeatable procedures. The following table and workflow provide immediate, task-specific guidance.
PPE Selection Matrix for Common Laboratory Tasks
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | Not required in hood |
| Preparing Solutions | Chemical Fume Hood | Safety Goggles & Face Shield | Nitrile Gloves (Double-gloving recommended) | Lab Coat | Not required in hood |
| Running Reaction | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | Not required in hood |
| Work-up/Extraction | Chemical Fume Hood | Safety Goggles & Face Shield | Nitrile Gloves (Double-gloving recommended) | Chemical-Resistant Apron over Lab Coat | Not required in hood |
| Spill Cleanup | Restricted Area, Maximize Ventilation | Safety Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-Resistant Coveralls | Full-face respirator with appropriate cartridge |
| Waste Disposal | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | Not required in hood |
Experimental Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the planned task.
References
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. Page loading... [guidechem.com]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. echemi.com [echemi.com]
- 13. hsa.ie [hsa.ie]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


